molecular formula C12H11ClFN B1607877 4'-Fluorobiphenyl-2-ylamine hydrochloride CAS No. 1049733-12-1

4'-Fluorobiphenyl-2-ylamine hydrochloride

Cat. No.: B1607877
CAS No.: 1049733-12-1
M. Wt: 223.67 g/mol
InChI Key: XCQSZGCNEMOFEA-UHFFFAOYSA-N
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Description

4'-Fluorobiphenyl-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C12H11ClFN and its molecular weight is 223.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Fluorobiphenyl-2-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorobiphenyl-2-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQSZGCNEMOFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374576
Record name 2-(4-fluorophenyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-12-1
Record name 2-(4-fluorophenyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Prepared by a Senior Application Scientist

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone for constructing novel molecular entities. The introduction of a fluorine atom, a bioisostere of hydrogen, can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity, making fluorinated biphenyls particularly valuable.[1][2] 4'-Fluorobiphenyl-2-ylamine hydrochloride is one such molecule, serving as a critical building block for advanced pharmaceutical intermediates and functional materials.[3][4]

This guide moves beyond a simple recitation of data. It is designed for the practicing scientist, offering a detailed exploration of the core . We will delve into the causality behind analytical method selection, provide actionable experimental protocols, and connect these fundamental properties to their ultimate impact on research and development outcomes. This document serves as both a reference and a practical manual for the comprehensive characterization of this important chemical entity.

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent scientific inquiry. The structural and molecular details of 4'-Fluorobiphenyl-2-ylamine hydrochloride are summarized below.

IdentifierDataSource(s)
IUPAC Name (4'-Fluorobiphenyl-2-yl)ammonium chlorideN/A
Chemical Structure Chemical Structure of 4'-Fluorobiphenyl-2-ylamine hydrochlorideN/A
Molecular Formula C₁₂H₁₁ClFN[5]
Molecular Weight 223.68 g/mol [5]
CAS Number 321-63-1 (Free Base)[6]

Note: A dedicated CAS number for the hydrochloride salt is not consistently cited in public databases; the CAS for the parent free base is provided for reference.

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. The following table summarizes the key physicochemical data for 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt. It is critical to note that while some data is available for the free base, experimentally determined values for the hydrochloride salt are not always present in the literature, necessitating the robust experimental protocols detailed in the subsequent section.

PropertyValueSignificance in R&D
Physical Form SolidImpacts handling, formulation (e.g., for solid dosage forms), and dissolution rates.
Melting Point (°C) Data not available; related compounds melt in the 45-77°C range.[7][8]A key indicator of purity and lattice energy. Affects stability and manufacturing processes.
Boiling Point (°C) Data not available; related compounds boil >240°C at atm. pressure.[9]Relevant for purification by distillation, though less critical for a non-volatile salt.
pKa (Predicted) 3.49 ± 0.10 (for the conjugate acid)Governs the ionization state at different physiological pH values, directly impacting solubility, permeability, and receptor binding.[6]
Solubility Insoluble in water (as a complex), low solubility expected in non-polar organic solvents.[10][11]Crucial for drug delivery and bioavailability. Low aqueous solubility is a common challenge that must be addressed in formulation.

Synthesis Pathway: A Plausible Approach via Suzuki Coupling

The construction of the 4'-Fluorobiphenyl-2-ylamine scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a preferred method due to its functional group tolerance and reliability.[12] This approach involves the reaction of an appropriately substituted aryl halide with an arylboronic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 2-Bromoaniline or protected equivalent C Suzuki Coupling A->C B 4-Fluorophenylboronic acid B->C D 4'-Fluorobiphenyl-2-ylamine (Free Base) C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) E Protonation with HCl D->E F 4'-Fluorobiphenyl-2-ylamine hydrochloride E->F

Caption: Plausible synthesis route via Suzuki coupling.

Analytical Methodologies: A Guide to Rigorous Characterization

The trustworthiness of any research relies on the accurate and reproducible characterization of the materials used. The following section provides self-validating protocols for determining the critical .

Workflow for Comprehensive Physicochemical Characterization

The logical flow for characterizing a new batch of a research compound is systematic, moving from identity and purity confirmation to detailed property measurement.

G cluster_props Property Measurement Suite start Obtain Sample Batch purity Purity Assessment (HPLC, >95%) start->purity structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) purity->structure If pure properties Physicochemical Property Measurement structure->properties If structure confirmed pka pKa Determination (Potentiometric Titration) properties->pka sol Solubility Profiling (Thermodynamic, pH-dependent) properties->sol mp Melting Point (DSC or Capillary Method) properties->mp report Data Analysis & Reporting pka->report sol->report mp->report

Caption: Systematic workflow for physicochemical characterization.

Purity Verification: Elemental Analysis

Expertise: Elemental analysis (CHN) provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.[13] A significant deviation (>0.4%) suggests the presence of impurities, such as residual solvents or inorganic salts. This is a destructive but highly quantitative technique.[13]

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 4'-Fluorobiphenyl-2-ylamine hydrochloride into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) in an oxygen-rich environment.

  • Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentage of C, H, and N.

  • Validation: Compare the experimental percentages to the theoretical values.

ElementTheoretical Mass % (C₁₂H₁₁ClFN)Acceptance Range (%)
Carbon (C)64.44%64.04% - 64.84%
Hydrogen (H)4.96%4.56% - 5.36%
Nitrogen (N)6.26%5.86% - 6.66%
Spectroscopic Identification

Expertise: Spectroscopic methods provide an unmistakable fingerprint of the molecule, confirming its structure.

  • NMR Spectroscopy: ¹H NMR confirms the proton environment, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is highly specific to the fluorine atom, providing a clean signal for identity and purity.

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule. It is particularly useful for identifying the N-H bonds of the ammonium salt, the C-F bond, and the aromatic ring structures.[10]

Protocol: Acquiring ¹H NMR and IR Spectra

  • ¹H NMR (in DMSO-d₆):

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the salt and its residual water peak does not obscure key aromatic signals.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Expected Signals: Look for broad signals for the -NH₃⁺ protons, distinct multiplets in the aromatic region (7-8.5 ppm) showing characteristic splitting patterns from fluorine-proton coupling, and the solvent peak.

  • FTIR (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum (typically 4000-400 cm⁻¹).[10]

    • Expected Peaks:

      • ~2800-3200 cm⁻¹: Broad N-H stretching from the R-NH₃⁺ group.

      • ~1600 & 1450-1500 cm⁻¹: C=C stretching from the aromatic rings.

      • ~1100-1250 cm⁻¹: Strong C-F stretching band.

Impact of Physicochemical Properties on Drug Development

The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The properties measured above are not abstract data points; they are critical inputs for forecasting a compound's developability.

G center Physicochemical Properties pka pKa center->pka sol Aqueous Solubility center->sol mw Molecular Weight center->mw abs Absorption pka->abs Ionization state in gut form Formulation Strategy sol->form Dose loading mw->abs Permeability bio Bioavailability abs->bio form->bio

Caption: Influence of key properties on drug development outcomes.

  • pKa and Absorption: With a predicted pKa of ~3.5, 4'-Fluorobiphenyl-2-ylamine will be predominantly in its charged (protonated) form in the acidic environment of the stomach (pH 1-2) and will transition to its neutral (unprotonated) form in the more basic environment of the small intestine (pH 6-7.5). The neutral form is generally more membrane-permeable, making intestinal absorption more likely.

  • Solubility and Formulation: As a hydrochloride salt, the compound's aqueous solubility is enhanced compared to the free base. However, the inherent hydrophobicity of the biphenyl core suggests that solubility may still be a limiting factor for high-dose formulations. This property dictates the need for potential formulation strategies like amorphous solid dispersions or nano-suspensions to improve bioavailability.

  • Role of Fluorine: The strategic placement of the fluorine atom can block sites of metabolism (e.g., para-hydroxylation on the phenyl ring), potentially increasing the drug's half-life. It can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing binding affinity and potency.[2]

Safety, Handling, and Storage

Trustworthiness: Ensuring the safety of laboratory personnel is paramount. The following recommendations are based on data from related compounds and general best practices for handling amine salts.

  • Hazard Identification: The free base is classified as harmful if swallowed and is suspected of causing cancer (Acute Tox. 4, Carc. 2). The hydrochloride salt should be handled with the same level of caution. It may cause skin and eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[14]

Conclusion

4'-Fluorobiphenyl-2-ylamine hydrochloride is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and pharmaceutical development. Its physicochemical profile—characterized by a weakly basic amine, a hydrophobic biphenyl core, and the influential fluorine substituent—presents both opportunities and challenges. A thorough understanding and precise measurement of its properties, using the robust protocols outlined in this guide, are not merely academic exercises. They are essential, decision-driving activities that enable researchers to unlock the full potential of this molecule, whether in the synthesis of a novel therapeutic agent or the creation of a next-generation material.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[15]]

  • Fisher Scientific. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[14]]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Fluorobiphenyl. Accessed January 2026. [Link available from source]

  • Combi-Blocks. (2023). Safety Data Sheet. Accessed January 2026. [Link available from source[16]]

  • CPAChem. (2023). Safety data sheet for biphenyl-4-ylamine. Accessed January 2026. [Link available from source[17]]

  • Oriental Journal of Chemistry. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved January 22, 2026, from [Link][10]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][18]

  • OUCI. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Retrieved January 22, 2026, from [Link][11]

  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluorobiphenyl - Optional[13C NMR]. Retrieved January 22, 2026, from [Link][19]

  • PubChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. Retrieved January 22, 2026, from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved January 22, 2026, from [Link][1]

  • NIOSH. (n.d.). NIOSH Manual of Analytical Methods 4th edition. Retrieved January 22, 2026, from [Link]

  • PubMed. (2023). Lineage of drug discovery research on fluorinated pyrimidines. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Fluoro-2-(4'-fluorobiphenyl-4-ylsulfonyl)biphenyl. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][9]

Sources

An In-depth Technical Guide to 4'-Fluorobiphenyl-2-ylamine Hydrochloride: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated biphenyl amines serve as critical structural motifs. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, influencing lipophilicity, metabolic stability, and target-binding affinity. This guide provides a detailed technical overview of 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt, a compound of interest for the synthesis of novel therapeutic agents and advanced materials. While the free base is well-documented, this guide will also extrapolate the properties and synthesis of its hydrochloride salt, a common form for improving the handling and bioavailability of amine-containing compounds.

Molecular Structure and Physicochemical Properties

The foundational compound, 4'-Fluorobiphenyl-2-ylamine, is a biphenyl structure with an amine group at the 2-position and a fluorine atom at the 4'-position. The hydrochloride salt is formed by the protonation of the amino group.

4'-Fluorobiphenyl-2-ylamine (Free Base)

The free amine form is the parent compound from which the hydrochloride salt is derived. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
CAS Number 321-63-1
Appearance Solid[1]
InChI 1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2[1]
SMILES NC1=CC=CC=C1C2=CC=C(F)C=C2[1]
4'-Fluorobiphenyl-2-ylamine Hydrochloride (Salt)
PropertyValueSource(s)
Molecular Formula C₁₂H₁₁ClFNInferred
Molecular Weight 223.67 g/mol Inferred
CAS Number Not Available
Appearance Expected to be a crystalline solid
InChI InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1HInferred
SMILES NC1=CC=CC=C1C2=CC=C(F)C=C2.ClInferred

Synthesis and Methodologies

The synthesis of 4'-Fluorobiphenyl-2-ylamine hydrochloride can be approached in two main stages: the formation of the biphenyl core of the free amine, followed by the formation of the hydrochloride salt.

Synthesis of 4'-Fluorobiphenyl-2-ylamine (Free Base)

A common and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[2][3] This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For 4'-Fluorobiphenyl-2-ylamine, a plausible route would involve the coupling of 2-bromoaniline with 4-fluorophenylboronic acid.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling 2-bromoaniline 2-Bromoaniline Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2-bromoaniline->Pd_catalyst 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->Pd_catalyst Product 4'-Fluorobiphenyl-2-ylamine Pd_catalyst->Product Reaction Base Base (e.g., K₂CO₃) Base->Pd_catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Pd_catalyst

Caption: Suzuki-Miyaura coupling for 4'-Fluorobiphenyl-2-ylamine synthesis.

An alternative approach, particularly for industrial-scale synthesis, is the Gomberg-Bachmann reaction. A patent for the synthesis of the analogous 4'-chloro-2-aminobiphenyl describes the diazotization of p-chloroaniline followed by reaction with aniline under alkaline conditions.[4] A similar strategy could be employed for the fluorine-containing analogue.

Formation of the Hydrochloride Salt

The conversion of an amine to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the synthesized 4'-Fluorobiphenyl-2-ylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) to the stirred amine solution. The addition should be done cautiously, as the reaction is exothermic.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: The precipitate can be collected by filtration.

  • Purification: The collected solid is washed with a small amount of the cold organic solvent to remove any unreacted starting materials.

  • Drying: The final product is dried under vacuum to remove any residual solvent.

This process is generally high-yielding and results in a more stable, crystalline solid that is often easier to handle and weigh than the free base.

Applications in Research and Drug Development

Fluorinated biphenyls are of significant interest to the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase the binding affinity of a molecule to its biological target.

The 4'-Fluorobiphenyl-2-ylamine moiety can be found in a variety of research compounds and is a valuable building block for the synthesis of more complex molecules. Its primary amine group provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of scaffolds.

Safety and Handling

4'-Fluorobiphenyl-2-ylamine (Free Base)

Based on available safety data, the free base is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H351: Suspected of causing cancer.[1]

Precautionary Statements:

  • P202: Do not handle until all safety precautions have been read and understood.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

4'-Fluorobiphenyl-2-ylamine Hydrochloride

While specific safety data for the hydrochloride salt is not available, it should be handled with similar precautions as the free base. As a salt, it may be less volatile but can still be harmful if ingested or if it comes into contact with the skin. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Spectroscopic Characterization

Definitive spectroscopic data for 4'-Fluorobiphenyl-2-ylamine is not widely published. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amine group, while the protons on the fluorophenyl ring will show coupling to the fluorine atom. The amine protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons in the fluorinated ring will exhibit smaller two- and three-bond C-F couplings.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of the free base is expected to show a prominent molecular ion peak (M+) at m/z 187. Fragmentation patterns would likely involve the loss of small neutral molecules. For the hydrochloride salt, analysis would typically be performed on the free base after liberation from the salt.

Conclusion

4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt are valuable compounds for research and development in the fields of medicinal chemistry and materials science. While detailed information on the hydrochloride salt is sparse, its properties and synthesis can be reliably inferred from the well-characterized free base. The synthetic routes, primarily through Suzuki-Miyaura coupling, are well-established and adaptable. The strategic use of this and similar fluorinated building blocks will continue to be a key driver in the discovery of new molecules with enhanced properties.

References

  • Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • MDPI. Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • PubChem. 4-Fluorobiphenyl. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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4'-Fluorobiphenyl-2-ylamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 4'-Fluorobiphenyl-2-ylamine Hydrochloride

A Note on an Analog-Based Hazard Assessment

Chemical Identification and Physicochemical Properties

4'-Fluorobiphenyl-2-ylamine hydrochloride is a fluorinated aromatic amine. Its chemical structure is foundational to its potential reactivity and biological activity.

PropertyValueSource
Chemical Name 4'-Fluorobiphenyl-2-ylamine hydrochloride-
Molecular Formula C12H11ClFN[1]
Molecular Weight 223.67 g/mol [1]
CAS Number Not available[1]
Appearance Likely a solid
Melting Point 153 - 155 °C (for the free base)[2]
Solubility Partially soluble in cold water[3]

Hazard Identification and GHS Classification

Based on data from analogous compounds, 4'-Fluorobiphenyl-2-ylamine hydrochloride is anticipated to be a hazardous substance. The primary hazards are associated with its potential carcinogenicity, acute toxicity, and irritation.

GHS Pictograms:

GHS07: Harmful tradizionale GHS08: Health Hazard

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H351: Suspected of causing cancer.[4]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[7]

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][9]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

Fire-Fighting Measures

While not highly flammable, this compound can combust at high temperatures, producing hazardous decomposition products.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][10]

Accidental Release Measures

In the event of a spill, containment and proper cleanup are essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles.[2][10]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Clean the spill area with a wet cloth or a HEPA-filtered vacuum.[2][9][10]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safe Handling Workflow:

Caption: Step-by-step workflow for the safe handling of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[5] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11] Keep away from incompatible materials such as strong oxidizing agents.[11] The free base is noted to be air and light sensitive, so storage under an inert atmosphere is recommended.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are necessary to minimize exposure.

Control ParameterRecommendation
Engineering Controls Work in a chemical fume hood to minimize inhalation exposure.[11] Ensure eyewash stations and safety showers are readily accessible.[5]
Eye/Face Protection Wear chemical safety goggles or a face shield.[8]
Skin Protection Wear a lab coat and closed-toed shoes.[11] For larger scale operations, chemical-resistant clothing may be necessary.[11]
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves before use.[2]
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator (e.g., N95).[9][10]

Hierarchy of Safety Controls:

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for minimizing exposure to hazardous chemicals.

Toxicological Information

The toxicological properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride have not been fully investigated. The information below is based on data from analogous compounds.

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[12]

  • Germ Cell Mutagenicity: An Ames test on a related compound was negative.[10]

  • Carcinogenicity: Suspected of causing cancer. The related compound, 4-Aminobiphenyl, is a confirmed human carcinogen.[13] No component of a similar product is identified as a carcinogen by IARC or NTP at levels greater than or equal to 0.1%.[2][10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

  • Specific Target Organ Toxicity (Repeated Exposure): The substance may have effects on the bladder, potentially resulting in inflammation and tissue lesions.[13]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.[4][12] Waste material should be treated as hazardous chemical waste.[9]

References

  • CPAChem. (2023-02-14). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • ICSC. (n.d.). 4-AMINOBIPHENYL. Retrieved from [Link]

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The Strategic Imperative of Fluorination in Biphenylamine Scaffolds: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and enhance the therapeutic potential of drug candidates.[1][2] The biphenylamine moiety, a privileged structure found in numerous biologically active compounds, serves as a versatile and robust framework for drug design. This in-depth technical guide explores the multifaceted world of fluorinated biphenylamine compounds, providing a comprehensive overview of their synthesis, diverse biological activities, and the mechanistic rationale behind their design and evaluation. By leveraging fluorine's unique physicochemical properties—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—researchers can exquisitely fine-tune molecular properties to improve potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support and inspire future research in this dynamic field.

The Fluorine Advantage: Physicochemical Rationale for Enhanced Bioactivity

The introduction of fluorine into a biphenylamine scaffold is a deliberate strategy rooted in fundamental chemical principles. Fluorine's distinct properties can profoundly influence a molecule's behavior in a biological system.

  • Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a compound can be extended, leading to improved bioavailability and a more favorable dosing regimen.[5]

  • Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, such as an amine. This alteration can be critical for optimizing a drug's solubility, membrane permeability, and its ability to interact with the target protein's binding site.

  • Binding Affinity and Conformation: The introduction of fluorine can alter the electronic distribution of the biphenyl rings, creating favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.[1] Furthermore, fluorine substitution can influence the torsional angle between the two phenyl rings, locking the molecule into a more biologically active conformation.

  • Lipophilicity: Fluorination can increase lipophilicity, which may enhance membrane permeability and cell uptake. This effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[1]

Synthesis of Fluorinated Biphenylamine Cores

The construction of fluorinated biphenylamine scaffolds is readily achievable through modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely utilized methods for forming the crucial C-C bond between the two aryl rings.[1]

General Synthetic Workflow: Suzuki-Miyaura Coupling

The typical workflow involves the palladium-catalyzed coupling of a fluorinated aryl boronic acid with an amino-substituted aryl halide, or vice versa. This approach allows for the modular and efficient assembly of a diverse library of fluorinated biphenylamine analogs for structure-activity relationship (SAR) studies.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A Fluorinated Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->Reaction B Aminophenylboronic Acid B->Reaction C OR D Fluorinated Arylboronic Acid D->Reaction E Amino-substituted Aryl Halide E->Reaction Product Fluorinated Biphenylamine Core Reaction->Product

Caption: General synthetic scheme for fluorinated biphenylamines via Suzuki-Miyaura coupling.

Key Biological Activities and Therapeutic Targets

Fluorinated biphenylamine scaffolds have demonstrated remarkable versatility, showing potent activity against a range of therapeutic targets, most notably protein kinases involved in cancer and inflammatory signaling.

Protein Kinase Inhibition: A Dominant Application

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[6][7] The biphenylamine scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases, and fluorination serves to optimize this interaction.

Mutations in the B-Raf kinase, particularly the V600E mutation, are key drivers in over 50% of melanomas.[8] This has led to the development of highly selective B-Raf inhibitors, many of which feature a fluorinated core structure. These inhibitors are designed to block the constitutively active B-Raf protein, thereby shutting down the downstream MAPK/ERK signaling pathway that promotes cell proliferation and survival.[8][9]

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS Activates BRAF B-Raf (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Fluorinated Biphenylamine BRAF Inhibitor Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf inhibitor.

The p38 mitogen-activated protein kinase (MAPK) is a key mediator of the inflammatory response.[7] Its activation by cellular stress and pro-inflammatory cytokines leads to the production of downstream inflammatory mediators. Biphenyl amide-based compounds have been identified as potent inhibitors of p38α MAPK.[10] Systemic inhibition of p38 MAPK in animal models has been shown to improve the number and function of vasculogenic cells and reduce the progression of atherosclerosis, highlighting its therapeutic potential.[11] Fluorinated derivatives in this class are explored to enhance potency and pharmacokinetic properties for clinical development.[7][12][13]

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The diarylpyrimidine (DAPY) class of NNRTIs has been highly successful in HIV therapy. Recent work has shown that incorporating a fluorine-substituted NH2-biphenyl moiety into the DAPY scaffold can dramatically boost antiviral potency while simultaneously improving the safety and metabolic stability profile.

One study identified a lead compound, JK-4b, which was highly potent against wild-type HIV-1 but suffered from poor metabolic stability and high cytotoxicity.[14] Through strategic fluorination of the biphenyl ring, a new series of compounds was developed. The standout compound, 5t , not only retained high potency but also demonstrated a significantly improved safety index and metabolic half-life.[14]

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Metabolic Half-life (t₁/₂, min)
JK-4b (Precursor) WT HIV-11.02.082,05914.6
5t (Fluorinated) WT HIV-11.811766,44374.52
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[14]

This successful example underscores the power of fluorine substitution to resolve critical drug development hurdles like metabolic instability and off-target toxicity.[14]

Other Emerging Activities

The versatility of the fluorinated biphenylamine scaffold extends to other therapeutic areas:

  • Antibacterial Agents: A novel fluorinated macrobicyclic antibiotic, BT-33, which incorporates a complex biaryl structure, potently inhibits the growth of multidrug-resistant Gram-positive and Gram-negative bacteria and shows an extended in vivo half-life compared to its non-fluorinated predecessors.[15][16]

  • Nuclear Receptor Modulation: Fluorinated analogues of retinoid X receptor (RXR) selective modulators have been synthesized and tested, demonstrating that the position of fluorination can significantly impact potency and efficacy, in some cases leading to an improved pharmacological profile.[17] Nuclear receptors are key targets for metabolic diseases and cancer.[18][19]

Methodologies for Biological Evaluation

A rigorous and systematic evaluation of biological activity is paramount in drug discovery. This involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess efficacy and pharmacokinetics.

In Vitro Experimental Protocols

The MTT assay is a fundamental colorimetric assay to assess the effect of a compound on cell viability and to determine its cytotoxicity (CC₅₀).[20][21]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells in an appropriate medium until they reach the exponential growth phase.[21]

    • Trypsinize adherent cells and prepare a cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[20]

  • Compound Treatment:

    • Prepare a serial dilution of the fluorinated biphenylamine test compound in the cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls: vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the crystals.[21][22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a compound against a specific protein kinase. Assays can be luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., HTRF™).[23][24][25]

Principle: The assay measures the activity of a kinase by quantifying either the amount of ATP consumed or the amount of phosphorylated substrate produced. An inhibitor will reduce the kinase's activity, leading to a change in the signal.[25]

Step-by-Step Methodology (Luminescence-based - ADP-Glo™ as an example):

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, MgCl₂, DTT).[26]

    • Dilute the recombinant kinase enzyme and the specific peptide substrate to their optimal concentrations in the reaction buffer.

    • Prepare a serial dilution of the fluorinated biphenylamine inhibitor in the reaction buffer.

    • Prepare the ATP solution at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.[27]

    • Incubate the plate at room temperature or 37°C for a specified period (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal (or percent inhibition) against the log of the inhibitor concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[23]

In Vivo Efficacy Evaluation

Translating promising in vitro results into in vivo efficacy requires robust animal models that can predict clinical outcomes. For anticancer agents like kinase inhibitors, several mouse models are commonly used.[28][29]

InVivo_Workflow Start Potent Compound from In Vitro Assays PK Pharmacokinetic (PK) Studies (Dosing, Bioavailability, Half-life) Start->PK Model Select Animal Model (e.g., Xenograft, PDX, GEMM) PK->Model Dosing Compound Administration (Oral, IV, IP) Model->Dosing Monitor Monitor Tumor Growth & Animal Health Dosing->Monitor Endpoint Endpoint Analysis (Tumor size, Biomarkers, Survival) Monitor->Endpoint Result Efficacy Data (Tumor Growth Inhibition) Endpoint->Result

Caption: A generalized workflow for in vivo efficacy testing of a lead compound.

Commonly Used Animal Models for Anticancer Drug Testing:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are grown and then implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice).[28] This is a widely used initial model to assess a compound's ability to inhibit tumor growth in a living system.[30]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice.[31] PDX models are considered more clinically relevant as they better maintain the heterogeneity and genetic characteristics of the original human tumor.[31]

  • Genetically Engineered Mouse Models (GEMMs): These models involve engineering specific cancer-causing mutations (e.g., B-Raf V600E) into the mouse genome, leading to the spontaneous development of tumors in their natural microenvironment.[28][31] GEMMs are invaluable for studying tumor initiation, progression, and the interaction of the drug with a competent immune system.

Efficacy Assessment: The primary endpoint in these studies is typically tumor growth inhibition.[30] Tumors are measured regularly, and the efficacy of the fluorinated biphenylamine compound is compared to a vehicle control group. Other important assessments include animal survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue to confirm target engagement (e.g., reduction in phosphorylated ERK in a B-Raf inhibitor study).[10]

Conclusion and Future Directions

The fluorinated biphenylamine scaffold represents a highly validated and fruitful platform for the discovery of novel therapeutics. The strategic application of fluorine chemistry provides a rational and powerful approach to overcoming common challenges in drug development, including poor metabolic stability and insufficient potency.[14] As demonstrated in the fields of oncology and infectious diseases, these compounds can be precisely engineered to interact with high affinity and selectivity against critical biological targets.

Future research should continue to explore the vast chemical space afforded by this scaffold. The investigation of novel fluorination patterns and the application of these compounds to a broader range of biological targets, such as G-protein coupled receptors and other enzyme families, hold significant promise. Furthermore, the integration of advanced in vivo models and biomarker strategies will be crucial for translating the potent in vitro activity of these compounds into clinically successful therapies. The continued innovation in this area underscores the enduring importance of fluorine in medicinal chemistry and its capacity to deliver next-generation medicines.[3][4]

References

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  • Komoroski, R. A., et al. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. Magnetic Resonance Imaging. [Link]

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  • Zhang, Z., et al. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. [Link]

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  • Shi, K., et al. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology. [Link]

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  • Klepacki, D., et al. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]

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Spectroscopic Properties (UV-Vis, IR) of 4'-Fluorobiphenyl-2-ylamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride, a compound of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific salt are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to provide a robust predictive framework. We detail the theoretical underpinnings of its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra, provide validated, step-by-step experimental protocols for data acquisition, and present an interpretation of the anticipated spectral features. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound effectively.

Introduction and Molecular Structure

4'-Fluorobiphenyl-2-ylamine hydrochloride is a derivative of the biphenyl scaffold, a privileged structure in medicinal chemistry due to its rigid, planar geometry that allows for precise interactions with biological targets. The introduction of a fluorine atom and an amine group modifies its electronic and pharmacokinetic properties. Spectroscopic characterization is fundamental to verifying the identity, purity, and structural integrity of such molecules.

The hydrochloride salt form is particularly relevant in drug development for improving solubility and stability. However, the protonation of the amine group significantly alters the molecule's electronic and vibrational properties compared to its free amine base, a critical consideration for spectroscopic analysis.

Key Structural Features for Spectroscopy:

  • Biphenyl Core: The conjugated π-system of the two phenyl rings acts as the primary chromophore for UV-Vis absorption.

  • Primary Ammonium Group (-NH₃⁺): The protonation of the amine to an ammonium salt is the most significant feature in the IR spectrum, giving rise to characteristic stretching and bending vibrations.[1] This also removes the nitrogen lone pair from conjugation with the aromatic ring, which profoundly impacts the UV-Vis spectrum.[2]

  • C-F Bond: The carbon-fluorine bond produces a strong, characteristic absorption in the IR fingerprint region.

  • Substitution Pattern: The ortho- and para-substitution on the biphenyl rings dictates the pattern of C-H out-of-plane bending vibrations in the IR spectrum.

Figure 1: Chemical Structure of 4'-Fluorobiphenyl-2-ylamine hydrochloride

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[3] For 4'-Fluorobiphenyl-2-ylamine hydrochloride, the absorption is dominated by π → π* transitions within the aromatic biphenyl system.

Theoretical Principles and Expected Spectrum

The UV-Vis spectrum of an aromatic amine is typically characterized by strong absorption bands influenced by the interaction of the nitrogen atom's lone pair of electrons with the aromatic π-system.[2] This interaction extends the conjugation, resulting in a bathochromic (red) shift to longer wavelengths.

However, in the case of the hydrochloride salt, the amine is protonated to form an ammonium group (-NH₃⁺). This sequesters the nitrogen's lone pair, preventing its participation in resonance with the aromatic rings. The consequence is a significant hypsochromic (blue) shift . The resulting spectrum is expected to closely resemble that of the parent chromophore, 4-fluorobiphenyl, rather than the free amine. The primary absorption is therefore anticipated to be a strong band in the UV-B or UV-C region, likely below 280 nm, corresponding to the π → π* transition of the fluorobiphenyl moiety.

Experimental Protocol for UV-Vis Analysis

This protocol outlines a self-validating method for obtaining a high-quality UV-Vis absorption spectrum.

Rationale for Experimental Choices:

  • Solvent: Methanol is an ideal solvent. It is polar, ensuring the dissolution of the hydrochloride salt, and it is transparent in the UV region above 210 nm, preventing solvent interference with the analyte's spectrum.

  • Cuvettes: Quartz cuvettes are mandatory as glass and plastic absorb strongly in the UV region.

  • Baseline Correction: A baseline scan using only the solvent is crucial to subtract any background absorbance from the solvent itself or the instrument optics, ensuring that the final spectrum represents only the analyte.[4]

Step-by-Step Protocol:

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

    • Dissolve the sample in a known volume of spectroscopic grade methanol (e.g., in a 100 mL volumetric flask) to create a stock solution. The target concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

    • Further dilutions may be necessary to achieve the optimal absorbance range.

  • Baseline Correction:

    • Fill a matched pair of 1 cm path length quartz cuvettes with spectroscopic grade methanol.

    • Place the cuvettes in both the reference and sample holders of the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 400 nm to 200 nm). This corrects for any absorbance differences between the cuvettes and the solvent.[4]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution before filling it.

    • Place the analyte cuvette back into the sample holder. The reference cuvette with pure methanol remains in the reference beam.

    • Perform the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 4'-Fluorobiphenyl-2-ylamine hydrochloride, the IR spectrum provides a unique fingerprint based on the vibrations of its ammonium, aromatic, and C-F groups.

Theoretical Principles and Predicted Vibrational Modes

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key Predicted Absorptions:

  • N-H Stretching (Ammonium): The most prominent feature for this molecule will be a very broad and strong absorption envelope spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[1] This broadness is due to extensive hydrogen bonding in the solid state. The aromatic C-H stretching bands (typically >3000 cm⁻¹) will appear as smaller, sharper peaks superimposed on this broad envelope.[1]

  • N-H Bending (Ammonium): An absorption band for the asymmetric and symmetric bending of the -NH₃⁺ group is expected in the 1620-1500 cm⁻¹ range.

  • Aromatic C=C Stretching: The biphenyl system will give rise to several sharp to medium intensity peaks in the 1610-1450 cm⁻¹ region, which are characteristic of the aromatic rings.

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear in the 1350-1200 cm⁻¹ region.[2]

  • C-F Stretching: A very strong and characteristic absorption band for the C-F bond stretch is predicted in the 1250-1100 cm⁻¹ range. This is often one of the strongest peaks in the spectrum of a fluorinated compound.[6]

  • C-H Out-of-Plane Bending: The pattern of absorptions in the 900-700 cm⁻¹ region is diagnostic of the substitution on the aromatic rings. One would expect bands corresponding to the four adjacent hydrogens on the 2-aminophenyl ring and the two pairs of two adjacent hydrogens on the 4-fluorophenyl ring.

Experimental Protocol for IR Analysis (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for acquiring the IR spectrum of a solid sample.[7]

Rationale for Experimental Choices:

  • Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disk.[8]

  • Anhydrous Conditions: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) that can obscure the N-H region of the analyte. Therefore, using oven-dried KBr and minimizing exposure to air is critical.[9]

  • Grinding: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering, which can cause a sloping baseline and distorted peak shapes.[7]

Step-by-Step Protocol:

  • Preparation:

    • Gently heat spectroscopic grade KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator.

    • Thoroughly clean and dry an agate mortar and pestle.

  • Sample Grinding and Mixing:

    • Place approximately 1-2 mg of 4'-Fluorobiphenyl-2-ylamine hydrochloride into the mortar.

    • Add approximately 100-200 mg of the dried KBr (a sample-to-KBr ratio of about 1:100 is typical).

    • Grind the mixture thoroughly for 3-5 minutes until it is a homogenous, fine powder that appears somewhat "pasty" and sticks to the mortar.[7]

  • Pellet Pressing:

    • Transfer the powder mixture into the collar of a KBr pellet die.

    • Assemble the die and press it in a hydraulic press (e.g., at 7-10 tons of pressure) for about 2 minutes. The pressure helps to fuse the KBr powder into a semi-transparent or transparent pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the significant peaks (in cm⁻¹) and correlate them to the corresponding molecular vibrations.

Summary of Predicted Spectroscopic Data

The following table summarizes the anticipated key spectroscopic features for 4'-Fluorobiphenyl-2-ylamine hydrochloride based on the analysis of its chemical structure and comparison with related compounds.

Spectroscopy Predicted Feature (Wavelength/Wavenumber) Assignment / Underlying Principle
UV-Vis λmax ≈ 250-270 nmπ → π* electronic transition of the 4-fluorobiphenyl chromophore. The protonation of the amine causes a hypsochromic (blue) shift compared to the free amine base.[2]
IR ~3200-2800 cm⁻¹ (very broad, strong)N-H stretching vibrations of the primary ammonium group (-NH₃⁺), broadened by extensive hydrogen bonding.[1]
IR ~3100-3000 cm⁻¹ (sharp, on broad band)Aromatic C-H stretching vibrations.
IR ~1610-1500 cm⁻¹ (medium)N-H bending vibrations of the ammonium group.
IR ~1600, 1580, 1500, 1450 cm⁻¹ (sharp)C=C stretching vibrations within the aromatic rings.
IR ~1350-1200 cm⁻¹ (medium)Aromatic C-N stretching vibration.[2]
IR ~1250-1100 cm⁻¹ (very strong, sharp) C-F stretching vibration. This is a highly characteristic and strong band.
IR ~900-700 cm⁻¹ (medium)Aromatic C-H out-of-plane (OOP) bending, indicative of the ring substitution patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a standardized workflow for the complete spectroscopic characterization of a solid research compound like 4'-Fluorobiphenyl-2-ylamine hydrochloride.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Solid Sample (4'-Fluorobiphenyl-2-ylamine HCl) Prep_UV Dissolve in Methanol for UV-Vis Analysis Sample->Prep_UV Prep_IR Grind with Anhydrous KBr for IR Analysis Sample->Prep_IR Acq_UV Scan UV-Vis Spectrum (200-400 nm) Prep_UV->Acq_UV Pellet Press KBr Pellet Prep_IR->Pellet Analysis_UV Identify λmax (Electronic Transitions) Acq_UV->Analysis_UV Acq_IR Acquire FTIR Spectrum (4000-400 cm-1) Analysis_IR Assign Peaks (Vibrational Modes) Acq_IR->Analysis_IR Pellet->Acq_IR Report Generate Spectroscopic Report (Table & Spectra) Analysis_UV->Report Analysis_IR->Report

Caption: Standard workflow for UV-Vis and IR spectroscopic analysis.

Conclusion

The spectroscopic properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride are dictated by its key structural features. The UV-Vis spectrum is dominated by the π-system of the fluorobiphenyl core, with the protonated amine causing a characteristic blue shift relative to the free base. The IR spectrum provides a rich, fingerprint-like pattern, with the most prominent features being the extremely broad N-H stretch of the ammonium salt and the very strong C-F stretching vibration. By following the detailed protocols and understanding the theoretical interpretations provided in this guide, researchers can confidently acquire and analyze high-quality spectroscopic data to verify the structure and purity of this important chemical entity.

References

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • Barros, C., et al. (2018). FTIR spectra of the fluorinated microspheres prepared with various... ResearchGate. Available from: [Link]

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The Pharmacological Potential of 4'-Fluorobiphenyl-2-ylamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The 4'-Fluorobiphenyl-2-ylamine hydrochloride scaffold represents an intriguing, yet underexplored, chemical entity with significant potential for pharmacological development. This technical guide provides a comprehensive analysis of this compound, grounded in the established principles of medicinal chemistry and structure-activity relationships of analogous compounds. We will delve into the rationale for its synthesis, hypothesize potential biological targets, and provide detailed, actionable experimental workflows for its investigation. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this and related fluorinated biphenylamines.

Introduction: The Rationale for Investigating 4'-Fluorobiphenyl-2-ylamine Hydrochloride

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its inherent conformational flexibility allows it to adapt to a variety of protein binding pockets. The introduction of an amino group provides a key site for hydrogen bonding and further chemical modification. The strategic placement of a fluorine atom on one of the phenyl rings is of particular interest. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[1]

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within a protein's active site, potentially enhancing binding affinity and potency.

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned through fluorination, which can improve its ability to cross biological membranes.[2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the basicity of the nearby amino group, affecting its ionization state at physiological pH and, consequently, its interaction with biological targets.

Given these well-established principles, 4'-Fluorobiphenyl-2-ylamine hydrochloride emerges as a compelling candidate for pharmacological investigation. Its structure suggests the potential for interaction with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
4'-Fluorobiphenyl-2-ylamine
Molecular FormulaC₁₂H₁₀FN[3]
Molecular Weight187.21 g/mol [3]
AppearanceSolid[3]
InChI KeyOIRYNNTWJJMYNB-UHFFFAOYSA-N[3]
SMILESNc1ccccc1-c2ccc(F)cc2[3]
4'-Fluorobiphenyl-2-ylamine hydrochloride
Molecular FormulaC₁₂H₁₁ClFN[Calculated]
Molecular Weight223.67 g/mol [Calculated]

Postulated Biological Targets and Pharmacological Relevance

While no specific biological activity has been reported for 4'-Fluorobiphenyl-2-ylamine hydrochloride in the public domain, we can infer potential targets based on the activities of structurally similar aminobiphenyl derivatives.

Enzyme Inhibition

The 2-aminobiphenyl scaffold has been identified in various enzyme inhibitors. For instance, derivatives of 2-anilinobenzamide have been shown to inhibit SIRT1, a histone deacetylase involved in cellular metabolism and aging.[4] Furthermore, 2-(2-aminophenyl)-1H-benzimidazole has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production.[5]

Hypothesis: The 4'-Fluorobiphenyl-2-ylamine scaffold could serve as a starting point for the design of inhibitors for a range of enzymes, including but not limited to:

  • Kinases: The amino group can act as a hydrogen bond donor, a common feature in kinase inhibitors.

  • Proteases: The biphenyl structure can engage in hydrophobic interactions within the active sites of proteases.

  • Histone Deacetylases (HDACs): The anilino-like moiety could chelate the zinc ion in the active site of HDACs.

Receptor Modulation

Aminobiphenyl and related structures are also found in compounds that modulate the activity of cell surface receptors. For example, rigidified 2-aminopyrimidines are known antagonists of the histamine H4 receptor, a GPCR involved in inflammatory responses.[6] Additionally, derivatives of biphenylsulfonamide have been developed as selective antagonists for the angiotensin II AT2 receptor.[7]

Hypothesis: 4'-Fluorobiphenyl-2-ylamine hydrochloride could be a precursor for ligands targeting various GPCRs, where the fluorinated phenyl ring could enhance selectivity and potency.

The following diagram illustrates the potential for 4'-Fluorobiphenyl-2-ylamine to serve as a scaffold for targeting these protein classes.

Potential Biological Targets Figure 1: Potential Biological Targets of 4'-Fluorobiphenyl-2-ylamine Derivatives A 4'-Fluorobiphenyl-2-ylamine Scaffold B Enzyme Inhibitors A->B C Receptor Modulators A->C D Kinases B->D E Proteases B->E F HDACs B->F G GPCRs C->G H Ion Channels C->H

Caption: Potential biological target classes for 4'-Fluorobiphenyl-2-ylamine derivatives.

Synthetic and Experimental Workflows

The exploration of 4'-Fluorobiphenyl-2-ylamine hydrochloride's pharmacological potential necessitates a robust synthetic route and a systematic experimental workflow.

Proposed Synthetic Route

A plausible synthetic route to 4'-Fluorobiphenyl-2-ylamine hydrochloride involves a Suzuki-Miyaura cross-coupling reaction followed by reduction of a nitro group and subsequent salt formation. This approach offers versatility for creating a library of analogs.

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 1-bromo-2-nitrobenzene and 4-fluorophenylboronic acid.

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0).

  • Base: An aqueous solution of a base like sodium carbonate or potassium carbonate.

  • Solvent: A two-phase system, for example, toluene and water.

  • Procedure: The reactants, catalyst, and base are heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product, 4'-fluoro-2-nitrobiphenyl, is then isolated and purified.

Step 2: Reduction of the Nitro Group

  • Reactant: 4'-fluoro-2-nitrobiphenyl.

  • Reducing Agent: Common reducing agents for nitro groups include tin(II) chloride in ethanol or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

  • Solvent: Ethanol or ethyl acetate for catalytic hydrogenation.

  • Procedure: The nitro compound is treated with the reducing agent until the starting material is consumed. The resulting 4'-Fluorobiphenyl-2-ylamine is then purified.

Step 3: Hydrochloride Salt Formation

  • Reactant: 4'-Fluorobiphenyl-2-ylamine.

  • Reagent: Hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).

  • Solvent: A suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexane.

  • Procedure: The free amine is dissolved in the solvent and a solution of hydrochloric acid is added. The precipitated 4'-Fluorobiphenyl-2-ylamine hydrochloride is collected by filtration and dried.

The following diagram outlines this synthetic workflow.

Synthetic Workflow Figure 2: Proposed Synthetic Workflow A 1-bromo-2-nitrobenzene + 4-fluorophenylboronic acid B Suzuki-Miyaura Coupling (Pd(0) catalyst, base) A->B C 4'-fluoro-2-nitrobiphenyl B->C D Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) C->D E 4'-Fluorobiphenyl-2-ylamine D->E F Salt Formation (HCl in ether) E->F G 4'-Fluorobiphenyl-2-ylamine hydrochloride F->G

Caption: A proposed three-step synthesis of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Experimental Protocol for Biological Evaluation

A tiered approach is recommended for the biological evaluation of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Tier 1: High-Throughput Screening (HTS)

  • Objective: To identify initial "hits" by screening the compound against a broad panel of biological targets.

  • Methodology:

    • Prepare a stock solution of 4'-Fluorobiphenyl-2-ylamine hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform primary screens against a diverse panel of assays, including but not limited to:

      • A panel of representative kinases.

      • A panel of common proteases.

      • A GPCR screen (e.g., using a β-arrestin recruitment assay).

      • A panel of nuclear hormone receptors.

    • Analyze the data to identify any assays where the compound exhibits significant activity (e.g., >50% inhibition or activation at a concentration of 10 µM).

Tier 2: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the activity of any hits from the HTS and to determine their potency.

  • Methodology:

    • For each confirmed hit, perform a dose-response experiment to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

    • Prepare serial dilutions of the compound and perform the relevant assay.

    • Fit the data to a four-parameter logistic equation to calculate the potency.

Tier 3: Selectivity Profiling and Mechanism of Action Studies

  • Objective: To assess the selectivity of the compound and to elucidate its mechanism of action.

  • Methodology:

    • If the compound is an enzyme inhibitor, screen it against a panel of related enzymes to determine its selectivity profile.

    • Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • For receptor modulators, perform radioligand binding assays to determine if the compound binds directly to the receptor and to determine its binding affinity (Ki).

    • Conduct functional assays to determine if the compound is an agonist, antagonist, or inverse agonist.

Safety and Toxicological Considerations

It is crucial to acknowledge the potential toxicity associated with aminobiphenyls. 4-Aminobiphenyl, for instance, is a known human bladder carcinogen.[8][9] The carcinogenicity of many aminobiphenyls is linked to their metabolic activation to reactive intermediates that can form DNA adducts.[10]

While the toxicological profile of 4'-Fluorobiphenyl-2-ylamine hydrochloride has not been extensively studied, it is prudent to handle this compound with appropriate safety precautions. A preliminary assessment of its potential for genotoxicity and cytotoxicity should be an integral part of its early-stage evaluation.

Recommended Preliminary Toxicity Assays:

  • Ames Test: To assess mutagenic potential.

  • In vitro Micronucleus Test: To evaluate clastogenic and aneugenic potential.

  • Cell Viability Assays (e.g., MTT, LDH): To determine cytotoxicity in relevant cell lines.

The introduction of the fluorine atom may alter the metabolic profile and potentially mitigate the toxicity observed with other aminobiphenyls, but this must be experimentally verified.

Conclusion and Future Directions

4'-Fluorobiphenyl-2-ylamine hydrochloride represents a promising, yet largely unexplored, chemical scaffold for drug discovery. Its structural features, particularly the strategic placement of a fluorine atom, suggest the potential for enhanced pharmacological properties. This guide has provided a comprehensive framework for its investigation, from a plausible synthetic route to a tiered experimental workflow for biological evaluation.

Future research should focus on the synthesis of a library of analogs to explore the structure-activity relationships around this core. Modifications to the amino group, the position of the fluorine atom, and the substitution pattern on both phenyl rings will provide valuable insights into the key determinants of biological activity and selectivity. In silico modeling and docking studies can also be employed to guide the design of more potent and selective compounds.

The systematic exploration of 4'-Fluorobiphenyl-2-ylamine hydrochloride and its derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.

References

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A Technical Guide to the Stability and Degradation Profile of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the stability and degradation profile of 4'-Fluorobiphenyl-2-ylamine hydrochloride, a critical intermediate in pharmaceutical synthesis and a compound of interest in materials science. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products, as well as for defining appropriate storage, handling, and analytical protocols. This document outlines the key physicochemical properties, details a comprehensive strategy for forced degradation studies in line with international regulatory standards, proposes potential degradation pathways, and provides a framework for developing a robust, stability-indicating analytical method. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound's chemical behavior.

Introduction

4'-Fluorobiphenyl-2-ylamine hydrochloride is an aromatic amine whose structural motifs—a biphenyl core, a primary amine, and a fluorine substituent—confer both unique reactivity and specific stability challenges. The primary amine is susceptible to oxidation, while the overall structure can be influenced by pH, light, and temperature.[1] The hydrochloride salt form generally enhances water solubility and thermal stability compared to the free base.[2] However, this salt can also influence degradation, particularly in solution.

A comprehensive understanding of a molecule's degradation profile is a non-negotiable aspect of modern chemical and pharmaceutical development. Forced degradation, or stress testing, is the cornerstone of this understanding.[3] By subjecting the compound to harsh conditions—more severe than those it would encounter during routine handling and storage—we can rapidly identify likely degradation products, elucidate degradation pathways, and, most critically, develop and validate analytical methods capable of separating and quantifying the parent compound from any impurities or degradants.[4] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure product quality and safety.[5][6]

This guide provides the scientific rationale and detailed protocols for systematically evaluating the stability of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing meaningful stability studies.

PropertyValue / DescriptionSource
Chemical Name 4'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride-
CAS Number 321-63-1 (Free Base)[7]
Molecular Formula C₁₂H₁₀FN · HCl
Molecular Weight 223.68 g/mol (Hydrochloride Salt)[8]
Appearance White to off-white solid. Aromatic amines can change color on exposure to air and light.[1][9]
Solubility Expected to be sparingly soluble in water, with increased solubility over the free base. Soluble in organic solvents like methanol and DMSO.[1][2]
Chemical Structure -

Key Structural Considerations for Stability:

  • Primary Aromatic Amine (-NH₂): This is the most reactive site, prone to oxidative degradation. Exposure to air (oxygen) or oxidizing agents can lead to colored impurities.[1][10] Aromatic amines are also weak bases, and their protonation state is pH-dependent, which influences solubility and reactivity.[11]

  • Biphenyl System: The two phenyl rings provide a chromophore that can absorb UV radiation, making the molecule potentially susceptible to photolytic degradation.

  • C-F Bond: The carbon-fluorine bond on the second phenyl ring is generally strong and stable. While direct photolytic defluorination can occur under certain conditions, it is often less favored than other degradation pathways for aryl fluorides.[12][13] Hydroxylation of the fluorinated ring is a more common metabolic or degradative pathway.[14][15]

  • Hydrochloride Salt: Enhances stability and handling compared to the free base but establishes an acidic environment in unbuffered aqueous solutions, which can influence hydrolysis.[2]

Forced Degradation (Stress Testing) Strategy

Forced degradation studies are designed to accelerate the degradation process to generate the primary degradation products that could form under normal storage conditions. The internationally recognized ICH Q1A(R2) guideline provides the framework for these studies.[5][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[17][18]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the forced degradation study of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Dilute Stock into Stress Media (e.g., to 0.1 mg/mL) prep_stock->prep_samples acid Acid Hydrolysis 0.1 M HCl, 60°C prep_samples->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep_samples->base neutral Neutral Hydrolysis Water, 60°C prep_samples->neutral oxidative Oxidative 3% H₂O₂, RT prep_samples->oxidative photo Photolytic (Solution & Solid) ICH Q1B Light Conditions prep_samples->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize neutral->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/PDA oxidative->analyze thermal Thermal (Solid State) 80°C thermal->analyze photo->analyze neutralize->analyze mass_spec Characterize Degradants (LC-MS/MS) analyze->mass_spec

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols

Rationale for Experimental Choices: The choice of stress conditions is based on ICH guidelines and chemical principles.[17] Concentrations and temperatures are selected to induce detectable degradation without causing unrealistic side reactions. A control sample, protected from stress, is analyzed concurrently at each time point.

Protocol 1: Hydrolytic Degradation

  • Preparation: Prepare three solutions of 4'-Fluorobiphenyl-2-ylamine hydrochloride (approx. 0.1 mg/mL) in:

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

    • Purified Water (for neutral hydrolysis)

  • Incubation: Store the solutions at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Quenching:

    • Cool samples to room temperature immediately.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze by HPLC. The goal is to observe if the ester-like nature of the hydrochloride salt or other parts of the molecule are susceptible to pH-dependent degradation. Aromatic amines are generally stable to hydrolysis, but extreme pH can catalyze other reactions.[19]

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a solution of the compound (approx. 0.1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Analyze directly by HPLC. The primary amine group is a known target for oxidation, which can lead to nitroso, nitro, or polymeric impurities.[1][10] This is often the most significant degradation pathway for aromatic amines.

Protocol 3: Thermal Degradation

  • Preparation: Place a thin layer of the solid compound in a vial.

  • Incubation: Store the vial in an oven at 80°C, a temperature significantly above accelerated stability conditions as recommended by ICH.[16]

  • Sampling: At set time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for analysis.

  • Analysis: Analyze by HPLC to assess solid-state thermal stability.

Protocol 4: Photolytic Degradation

  • Preparation:

    • Prepare a solution (approx. 0.1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Place a thin layer of the solid compound in a transparent container.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples and dark controls by HPLC. The biphenyl system's UV absorbance suggests a potential for photosensitivity.[20]

Predicted Degradation Profile & Pathway Analysis

Based on the chemical structure and known reactivity of analogous compounds, several degradation pathways can be predicted. The results from the forced degradation studies will confirm or refute these hypotheses.

Key Susceptibilities
  • High Susceptibility to Oxidation: The primary amine is the most likely point of attack. Oxidative stress is expected to yield the most significant degradation.

  • Moderate Susceptibility to Basic Conditions: While the core structure is robust, strong basic conditions may promote oxidative pathways by ensuring the amine is in its more reactive, unprotonated free base form.

  • Low Susceptibility to Acidic/Neutral Hydrolysis: The molecule lacks readily hydrolyzable functional groups like esters or amides. Degradation is expected to be minimal.

  • Potential for Photodegradation: The aromatic system's chromophore could lead to degradation, possibly through radical mechanisms or dimerization.

Proposed Degradation Pathway Diagram

The following diagram illustrates the most probable degradation pathways, focusing on oxidation of the amine functional group.

Caption: Proposed Oxidative Degradation Pathway.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the active compound's concentration due to degradation.[4] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for this purpose.

Method Development Strategy
  • Column Selection: A reversed-phase C18 column is a versatile starting point for aromatic compounds.

  • Mobile Phase Selection: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to separate the parent peak from more polar or less polar degradants.

  • Detection Wavelength: The UV spectrum of the parent compound should be recorded. A wavelength at or near the absorption maximum (λmax) should be chosen for quantification to ensure high sensitivity. A PDA detector is highly recommended as it can assess peak purity across all stress samples.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Example HPLC Protocol
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines by protonating them.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 10% B to 90% B over 20 minA broad gradient is used initially to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Detection PDA Detector, 254 nm254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment.
Injection Vol. 10 µLStandard injection volume.

Conclusion and Recommendations

The stability of 4'-Fluorobiphenyl-2-ylamine hydrochloride is governed primarily by the reactivity of its primary aromatic amine group. A systematic forced degradation study is essential to fully characterize its degradation profile.

Key Recommendations:

  • Storage: The solid material should be stored in well-closed containers, protected from light and strong oxidizing agents, at controlled room temperature or refrigerated.[21][22]

  • Handling: Avoid prolonged exposure to air and light, especially when in solution. Use inert conditions (e.g., nitrogen atmosphere) for long-term solution storage if stability is a concern.

  • Analytical Control: A validated, stability-indicating HPLC method must be used for all quality control and stability monitoring assays to ensure that any degradation is detected and quantified.

By implementing the strategies and protocols outlined in this guide, researchers and developers can ensure a comprehensive understanding of the stability of 4'-Fluorobiphenyl-2-ylamine hydrochloride, leading to more robust processes, safer products, and compliant regulatory submissions.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. ILO. [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Royal Society of Chemistry. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Biotransformation of Flurbiprofen by Cunninghamella Species. [Link]

  • ResearchGate. (n.d.). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • ACS Publications. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. (n.d.). Biotransformation of fluorobiphenyl by Cunninghamella elegans. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Oxford Academic. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. [Link]

  • Resolve Mass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MDPI. (2023). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. [Link]

  • ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • PubChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • RSC Publishing. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Royal Society of Chemistry. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. [Link]

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Methodological & Application

Application Note: Synthesis of High-Value Chemical Scaffolds from 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Abstract

4'-Fluorobiphenyl-2-ylamine serves as a pivotal starting material for the synthesis of a diverse range of molecular architectures relevant to medicinal chemistry and materials science. The strategic placement of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1][2] This document provides an in-depth guide to the synthetic utility of 4'-Fluorobiphenyl-2-ylamine hydrochloride, focusing on two high-impact transformations: palladium-catalyzed intramolecular cyclization to form fluorinated carbazoles and intermolecular Buchwald-Hartwig amination to generate complex triarylamines. We will explore the causality behind methodological choices and provide detailed, actionable protocols for laboratory execution.

Foundational Principles and Synthetic Strategy

The Starting Material: 4'-Fluorobiphenyl-2-ylamine Hydrochloride

The title compound is a salt. The primary amine is protonated, rendering it non-nucleophilic. For nearly all synthetic applications, the free amine, 4'-Fluorobiphenyl-2-ylamine, must be generated in situ or through a prior extraction. This is typically achieved by the addition of a suitable base.

The molecule presents two primary sites for synthetic diversification:

  • The 2-Amino Group: This primary amine is a versatile nucleophile and a key handle for forming C-N bonds.

  • The Aromatic C-H Bonds: The C-H bond at the 2'-position (ortho to the phenyl-phenyl bond on the non-fluorinated ring) is sterically positioned for intramolecular cyclization reactions.

The 4'-fluoro substituent is generally unreactive under the conditions described but plays a crucial electronic and pharmacological role in the final derivatives.[1][3]

Strategy 1: Intramolecular C-N Bond Formation for Carbazole Synthesis

The synthesis of carbazoles from 2-aminobiphenyls is a powerful strategy for creating the rigid, planar, and electron-rich tricyclic system found in numerous natural products and functional materials.[4][5] Modern methods favor a palladium-catalyzed intramolecular C-H activation and C-N bond formation, which offers high yields and functional group tolerance.[6]

Causality of Experimental Design:

  • Catalyst: A palladium(II) source, such as Pd(OAc)₂, is used. The catalytic cycle involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway where the catalyst facilitates the activation of the C-H bond and subsequent reductive elimination to form the C-N bond.[6]

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst at the end of the cycle. Molecular oxygen (from air) or specific oxidants like hydrogen peroxide can be employed.[6]

  • Solvent & Acid: The reaction is often performed in a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or in acidic media (like acetic acid) which can promote the cyclization.

The overall transformation is an oxidative cyclization, providing direct access to the valuable 6-fluorocarbazole scaffold.

Strategy 2: Intermolecular C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[7][8] This reaction is indispensable for synthesizing complex aryl amines, which are prevalent in pharmaceuticals.[9]

Causality of Experimental Design:

  • Catalyst System: This reaction requires a palladium(0) precatalyst, often generated in situ from a Pd(II) source like Pd₂(dba)₃, and a specialized phosphine ligand.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or BrettPhos) are essential.[9] They promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the basic and organometallic intermediates.

This strategy allows the 4'-Fluorobiphenyl-2-ylamine core to be coupled with a wide variety of functionalized aryl or heteroaryl halides, providing rapid access to a library of diverse derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-9H-carbazole via Oxidative Cyclization

This protocol details the intramolecular C-H amination of 4'-Fluorobiphenyl-2-ylamine.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4'-Fluorobiphenyl-2-ylamine HCl and Pd(OAc)₂ in Acetic Acid B Stir under Air Atmosphere A->B C Heat mixture to 110 °C B->C D Monitor by TLC for 12-24h (disappearance of starting material) C->D E Cool to RT, pour into ice-water D->E F Neutralize with aq. NaOH E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify by column chromatography G->H I Characterize Product (NMR, MS) H->I cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add all solids to oven-dried flask: Amine HCl, Aryl Bromide, Pd₂(dba)₃, XPhos, NaOtBu B Evacuate and backfill flask with Argon or Nitrogen (3x cycles) A->B C Add anhydrous, degassed Toluene via syringe B->C D Heat mixture to 100 °C for 8-16h C->D E Monitor by TLC or LC-MS D->E F Cool to RT, quench with water E->F G Extract with Dichloromethane (DCM) F->G H Dry, concentrate, and purify by column chromatography G->H I Characterize Product (NMR, MS) H->I

Sources

The Strategic deployment of 4'-Fluorobiphenyl-2-ylamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of the Fluorinated Biphenyl Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1] The 4'-fluorobiphenyl-2-ylamine moiety has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, conformational control, and metabolic stability. The presence of the fluorine atom can significantly influence pKa, lipophilicity, and binding interactions, thereby providing medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4'-Fluorobiphenyl-2-ylamine hydrochloride in the synthesis of novel therapeutic agents. We will delve into its synthesis, key applications, and provide detailed, field-proven protocols for its incorporation into kinase inhibitor and anti-inflammatory drug scaffolds.

Part 1: Synthesis of the Key Building Block: 4'-Fluorobiphenyl-2-ylamine Hydrochloride

A reliable and scalable synthesis of 4'-Fluorobiphenyl-2-ylamine hydrochloride is paramount for its successful application in medicinal chemistry programs. A common and effective approach involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the fluorinated biphenyl core, followed by the reduction of a nitro group to the desired amine.

Protocol 1: Synthesis of 2-Nitro-4'-fluorobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2]

Reaction Scheme:

G A 1-Bromo-2-nitrobenzene C 2-Nitro-4'-fluorobiphenyl A->C Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C B 4-Fluorophenylboronic acid B->C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Bromo-2-nitrobenzene

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and deionized water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-nitro-4'-fluorobiphenyl.

Expected Yield: 85-95%

Protocol 2: Reduction of 2-Nitro-4'-fluorobiphenyl to 4'-Fluorobiphenyl-2-ylamine

The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.[3]

Reaction Scheme:

G A 2-Nitro-4'-fluorobiphenyl B 4'-Fluorobiphenyl-2-ylamine A->B H₂, Pd/C, Ethanol, rt

Catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 2-Nitro-4'-fluorobiphenyl

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 2-nitro-4'-fluorobiphenyl (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4'-fluorobiphenyl-2-ylamine.

Expected Yield: >95%

Protocol 3: Formation of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

The hydrochloride salt is often preferred for its improved stability and handling properties.

Procedure:

  • Dissolve the crude 4'-fluorobiphenyl-2-ylamine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4'-fluorobiphenyl-2-ylamine hydrochloride.

Part 2: Application in the Synthesis of Kinase Inhibitors

The 2-aminobiphenyl scaffold is a common feature in a variety of kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase. The 4'-fluoro substituent can provide additional beneficial interactions and modulate the overall properties of the inhibitor.

Conceptual Framework: Targeting the Kinase Hinge Region

Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The aniline nitrogen of 4'-fluorobiphenyl-2-ylamine can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.

Binding model of a kinase inhibitor.

Protocol 4: Synthesis of a Quinazoline-based Kinase Inhibitor Precursor

This protocol describes the synthesis of a key intermediate by reacting 4'-fluorobiphenyl-2-ylamine hydrochloride with a 4-chloroquinazoline, a common step in the synthesis of many EGFR and VEGFR inhibitors.[4]

Reaction Scheme:

G A 4-Chloroquinazoline C N-(4'-Fluorobiphenyl-2-yl)quinazolin-4-amine A->C Isopropanol, Reflux B 4'-Fluorobiphenyl-2-ylamine hydrochloride B->C

Synthesis of a quinazoline-based inhibitor precursor.

Materials:

  • 4-Chloroquinazoline

  • 4'-Fluorobiphenyl-2-ylamine hydrochloride

  • Isopropanol

  • Triethylamine (optional, for hydrochloride salt)

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and 4'-fluorobiphenyl-2-ylamine hydrochloride (1.1 eq).

  • Add isopropanol to the flask. If starting with the hydrochloride salt, add triethylamine (1.2 eq) to neutralize the acid.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. A precipitate may form.

  • If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yield: 70-85%

Data Presentation: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
A EGFR15
B VEGFR225
C PDGFRβ40
Note: This is representative data for analogous compounds and serves to illustrate the potential of this scaffold. Actual inhibitory concentrations will vary depending on the specific substitutions on the quinazoline core.

Part 3: Application in the Synthesis of Anti-Inflammatory Agents

The fluorinated biphenyl moiety is also a key structural feature of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. While flurbiprofen itself is a carboxylic acid, 4'-fluorobiphenyl-2-ylamine can be used to synthesize novel amide and ester analogues with potentially improved efficacy and reduced side effects.[5]

Conceptual Framework: Modulation of Cyclooxygenase (COX) Activity

NSAIDs typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The biphenyl core of flurbiprofen analogues plays a crucial role in binding to the active site of COX enzymes.

Protocol 5: Synthesis of a Flurbiprofen Amide Analogue

This protocol outlines the synthesis of an amide analogue of flurbiprofen by coupling 4'-fluorobiphenyl-2-ylamine with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (flurbiprofen).

Reaction Scheme:

G A Flurbiprofen C Flurbiprofen Amide Analogue A->C EDC, HOBt, DMF, rt B 4'-Fluorobiphenyl-2-ylamine B->C

Amide coupling to synthesize a flurbiprofen analogue.

Materials:

  • Flurbiprofen

  • 4'-Fluorobiphenyl-2-ylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of flurbiprofen (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 4'-fluorobiphenyl-2-ylamine (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flurbiprofen amide analogue.

Expected Yield: 65-80%

Conclusion: A Versatile Scaffold for Future Drug Discovery

4'-Fluorobiphenyl-2-ylamine hydrochloride represents a highly valuable and versatile building block in medicinal chemistry. Its strategic application can lead to the development of potent and selective kinase inhibitors, as well as novel anti-inflammatory agents with potentially improved therapeutic profiles. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this fluorinated scaffold in their drug discovery endeavors. The inherent modularity of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, paving the way for the next generation of targeted therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Tse, C., & Hsieh, H. P. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86968–86985. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 465. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

Sources

Application Notes & Protocols: 4'-Fluorobiphenyl-2-ylamine Hydrochloride as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Biphenylamines

In the landscape of contemporary drug discovery and materials science, the fluorinated biphenyl moiety stands out as a "privileged scaffold." The introduction of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1][2] The 4'-Fluorobiphenyl-2-ylamine scaffold, in particular, offers a unique combination of these benefits with a strategically placed primary amine. This amino group serves as a versatile synthetic handle for constructing complex molecular architectures, from potent pharmaceuticals to advanced organic materials.[3]

This guide provides an in-depth exploration of 4'-Fluorobiphenyl-2-ylamine hydrochloride, moving beyond a simple catalog of reactions to explain the underlying principles and provide robust, field-tested protocols for its application.

Compound Profile and Safety Mandates

Physicochemical Characteristics

4'-Fluorobiphenyl-2-ylamine hydrochloride is a solid material valued for its stability and ease of handling compared to the free amine.[4][5] The hydrochloride salt form enhances its shelf-life and simplifies weighing and dispensing under standard laboratory conditions.

PropertyDataSource
Chemical Formula C₁₂H₁₀FN (Free Amine)[4]
Molecular Weight 187.21 g/mol (Free Amine)[4]
Molecular Weight 223.67 g/mol (Hydrochloride Salt)[5]
Appearance Solid[4]
InChI Key (Free Amine) OIRYNNTWJJMYNB-UHFFFAOYSA-N[4]
SMILES (Free Amine) NC1=CC=CC=C1C2=CC=C(F)C=C2[4]
Handling and Safety Protocols

As with all amine-containing aromatic compounds, proper safety protocols are non-negotiable. The compound is classified as an acute oral toxicant and is suspected of causing cancer.[4]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[6][7]

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][8]

  • In case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]

    • Skin: Wash off immediately with soap and plenty of water.[6][7]

    • Ingestion: If swallowed, call a physician or poison control center immediately.[6]

Core Synthetic Applications: A Mechanistic Overview

The synthetic utility of 4'-Fluorobiphenyl-2-ylamine hydrochloride stems from the reactivity of its primary amino group, which serves as a potent nucleophile and a versatile partner in cross-coupling reactions.

Caption: Key synthetic transformations using the title compound.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] In this reaction, the amino group of our building block acts as the nitrogen-based nucleophile, coupling with a variety of aryl or heteroaryl halides (or triflates) to generate more complex tri- or poly-aromatic structures.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[9] Key steps include the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[9][11]

Synthesis of Fused Heterocyclic Systems

The ortho-disposition of the amino group and the second aromatic ring is a key structural feature that enables powerful intramolecular cyclization reactions.[12] This provides a direct route to valuable heterocyclic cores, such as carbazoles, which are prevalent in natural products and pharmaceuticals. The general strategy involves an initial reaction at the amine (e.g., acylation or coupling), followed by a palladium-catalyzed or acid-mediated intramolecular C-H activation/cyclization to forge the new ring system.

Derivatization for Bioactive Scaffolds

Beyond cross-coupling, the primary amine is a gateway to a vast array of functional groups. Standard acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These transformations are fundamental in medicinal chemistry for tuning the electronic and steric properties of lead compounds. For instance, derivatives of fluorinated biphenyls have shown promise as anti-inflammatory agents.[13][14][15]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a representative Buchwald-Hartwig cross-coupling reaction between 4'-Fluorobiphenyl-2-ylamine hydrochloride and 4-bromotoluene to synthesize 4'-Fluoro-N-(4-methylphenyl)biphenyl-2-amine.

Materials and Reagents
ReagentM.W. ( g/mol )AmountEquivalents
4'-Fluorobiphenyl-2-ylamine HCl223.67224 mg (1.0 mmol)1.0
4-Bromotoluene171.04205 mg (1.2 mmol)1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg (0.02 mmol)0.02
Xantphos578.6834.7 mg (0.06 mmol)0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg (1.4 mmol)1.4
Anhydrous Toluene-10 mL-
Step-by-Step Methodology

Caption: Experimental workflow for the Buchwald-Hartwig coupling protocol.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4'-Fluorobiphenyl-2-ylamine hydrochloride (224 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (34.7 mg, 0.06 mmol).[16]

  • Solvent Addition: Seal the flask with a septum, and evacuate and backfill with argon three times. Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). [Link]

  • PubChem. 4-Fluorobiphenyl Compound Summary. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • Google Patents. Method for synthesis of flurbiprofen.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Anti-inflammatory Evaluation of Some New 2-(3-fluorobiphenyl-4-yl) Propanoic Acid Derivatives. [Link]

  • ResearchGate. Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed Central. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

  • PubMed. Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Fluorine in Heterocyclic Chemistry Volume 2. [Link]

Sources

Application Notes and Protocols for Reactions Involving 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4'-Fluorobiphenyl-2-ylamine Scaffold

4'-Fluorobiphenyl-2-ylamine hydrochloride is a versatile and highly valuable building block for researchers in medicinal chemistry and materials science. Its rigid biphenyl backbone, coupled with the presence of a nucleophilic amino group and a strategically placed fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. The fluorine substituent can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, a principle well-established in modern drug discovery.[1] This guide provides detailed, field-proven protocols for key transformations involving 4'-Fluorobiphenyl-2-ylamine hydrochloride, with a focus on N-arylation reactions and subsequent cyclization to form carbazole derivatives.

Physicochemical Properties and Handling

A clear understanding of the substrate's properties is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClFN
Molecular Weight 223.68 g/mol
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in non-polar solvents.General Chemical Knowledge

Safety and Handling Precautions: 4'-Fluorobiphenyl-2-ylamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Core Application: N-Arylation via Cross-Coupling Reactions

The primary amino group of 4'-Fluorobiphenyl-2-ylamine serves as a versatile handle for the construction of more complex triarylamine structures through carbon-nitrogen (C-N) bond formation. Two of the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient and broadly applicable method for the formation of C-N bonds.[3][4] Its success with a wide range of substrates is largely due to the development of sterically hindered and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.

Causality of Experimental Choices:

  • Palladium Precatalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(OAc)₂ can be reduced in situ, using a pre-formed Pd(0) source like Pd₂(dba)₃ can lead to more reproducible results.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands such as XPhos or RuPhos are often employed for challenging couplings involving sterically hindered anilines. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination of the product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride to the free amine and subsequently form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice. It is crucial to use at least two equivalents of the base: one to neutralize the hydrochloride salt and a second to facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and reagents.

Experimental Workflow:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 equiv.), the desired aryl bromide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with the slow addition of water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4'-fluorobiphenyl-2-amine.

Catalytic Cycle:

Buchwald_Hartwig_Cycle center Pd(0)L OA Amine_Coord OA->Amine_Coord L-Pd(II)(Ar)(X) Deprot Amine_Coord->Deprot L-Pd(II)(Ar)(X)(H₂NR') RE Deprot->RE L-Pd(II)(Ar)(HNR') Pd0L RE->Pd0L Product (Ar-NR'H) Pd0L->OA

Sources

application of 4'-Fluorobiphenyl-2-ylamine hydrochloride in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4'-Fluorobiphenyl-2-ylamine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4'-Fluorobiphenyl-2-ylamine hydrochloride in modern synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of the 4'-Fluorobiphenyl-2-amine Scaffold

The 4'-fluorobiphenyl-2-amine core is a privileged scaffold in modern chemistry. The biphenyl unit provides a rigid, well-defined three-dimensional structure, while the strategic incorporation of a fluorine atom offers significant advantages in drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3][4] Consequently, fluorinated biphenyl amines are critical building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like specialty dyes and polymers.[1]

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for constructing the C-C and C-N bonds necessary to assemble and functionalize these complex scaffolds.[5] This guide will detail the application of 4'-Fluorobiphenyl-2-ylamine hydrochloride as a key substrate in two of the most important transformations: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling, the primary method for constructing the parent biphenyl framework. We will also explore the potential for Sonogashira coupling to further diversify the scaffold.

Synthesis of the Core Scaffold: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and using readily available, non-toxic organoboron reagents.[6][7] It is the preeminent method for synthesizing the 4'-fluorobiphenyl-2-amine scaffold itself, typically by coupling an aniline derivative with a fluorinated boronic acid.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X (e.g., 2-bromoaniline) Ar2B Ar²-B(OR)₂ (e.g., 4-fluorophenylboronic acid) + Base Product Ar¹-Ar² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Conditions for Fluorinated Biphenyl Synthesis

The following table summarizes typical conditions for synthesizing fluorinated biphenyls, which can serve as a starting point for optimization.

EntryAryl HalideBoronic Acid PartnerPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
11-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O105~78
24-BromotoluenePhenylboronic acidPalladacycle (N-Methyl-2-aminobiphenyl based)(Internal)K₂CO₃Toluene11096
32-Iodo-4-nitrofluorobenzene(2-Bromophenyl)boronic acidPd(OAc)₂PPh₃K₂CO₃DioxaneReflux81
4Aryl ChlorideArylboronic acidPd(OAc)₂ (0.05)SPhosK₃PO₄TolueneRT93

Data synthesized from sources[5][10][11][12].

Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine

This protocol provides a general procedure for the Suzuki-Miyaura coupling. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromoaniline, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. The use of robust ligands like SPhos often allows for lower temperatures, even room temperature for reactive substrates.[12]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4'-fluoro-[1,1'-biphenyl]-2-amine.

Functionalization via Buchwald-Hartwig Amination

Once the 4'-Fluorobiphenyl-2-ylamine core is obtained (often as a hydrochloride salt, which is neutralized in situ), the primary amine serves as an excellent nucleophile in the Buchwald-Hartwig amination. This reaction is a powerful method for forming C-N bonds, coupling the amine with various aryl or heteroaryl halides and triflates.[13][14]

Mechanism of Action

The Buchwald-Hartwig amination follows a catalytic cycle similar in principle to the Suzuki coupling but tailored for C-N bond formation:[15]

  • Oxidative Addition: A Pd(0) complex adds to the aryl halide (Ar¹-X) to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine (Ar²-NH₂) coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar¹)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido L-Pd(II)(Ar¹)(NHAr²) PdII_Aryl->PdII_Amido AmineCoord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X (Aryl Halide) Ar2NH2 Ar²-NH₂ (4'-Fluorobiphenyl-2-ylamine) + Base Product Ar¹-NH-Ar² (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination

Successful amination relies heavily on the correct choice of ligand and base, as shown below.

EntryAryl HalideAminePd PrecatalystLigandBaseSolventTemp (°C)Yield (%)
1BromobenzeneCarbazole[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100High
2BromobenzeneDiphenylaminePd₂(dba)₃XPhost-BuONaToluene100High
34-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl(Internal)NaOtBuToluene10098
42-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl(Internal)NaOtBuToluene10094

Data synthesized from sources[16][17].

Experimental Protocol: Coupling of 4'-Fluorobiphenyl-2-ylamine with an Aryl Bromide

This protocol outlines a general procedure for the C-N coupling. The hydrochloride salt of the amine must be neutralized by the base in the reaction mixture.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.1-1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv, ensure enough to neutralize HCl salt and drive reaction)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Oven-dried Schlenk tube or vial with a screw cap

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the aryl bromide, 4'-fluorobiphenyl-2-ylamine hydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel containing a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vessel.

  • Sealing and Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Stirring: Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting residue by flash column chromatography to isolate the desired triarylamine product.

Further Derivatization: The Sonogashira Coupling

The Sonogashira coupling provides a powerful route to introduce sp-hybridized carbon atoms into aryl scaffolds, forming C(sp²)-C(sp) bonds.[18] While 4'-fluorobiphenyl-2-ylamine itself is not a direct partner, a related intermediate, such as 2-bromo-4'-fluorobiphenyl, can be readily coupled with terminal alkynes. This strategy allows for the synthesis of precursors to complex heterocyclic systems and materials.

Mechanism of Action

The classical Sonogashira reaction involves a dual catalytic cycle with palladium and a copper(I) co-catalyst:[19]

  • Palladium Cycle: Similar to the other couplings, this involves oxidative addition of Pd(0) to the aryl halide and subsequent reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a highly reactive copper-acetylide species.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, preparing the complex for reductive elimination. Copper-free protocols have also been extensively developed.[20]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide R-C≡CH + Base CuAcetylide->PdII_Aryl CuAcetylide->CuX To Pd Cycle

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: General Sonogashira Coupling of an Aryl Bromide

This protocol provides a general guideline for coupling a bromo-biphenyl derivative with a terminal alkyne.

Materials:

  • Bromo-biphenyl derivative (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%)

  • Copper(I) Iodide (CuI, 3-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-biphenyl substrate, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the degassed solvent (if needed) followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, remove the amine base under reduced pressure. Dilute the residue with an organic solvent and filter through a pad of celite to remove metal salts.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

4'-Fluorobiphenyl-2-ylamine hydrochloride is a versatile and valuable building block whose synthetic utility is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling serves as the primary tool for constructing the core scaffold, while the Buchwald-Hartwig amination provides a robust platform for C-N bond formation to build molecular complexity. Understanding the mechanisms and optimizing the specific protocols for these transformations allows researchers to efficiently access a wide range of novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • Application Notes and Protocols: 2-Aminobiphenyl-Derived Palladium Precatalysts for Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Buchwald–Hartwig amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Techeord.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.

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Application Notes and Protocols: The Strategic Use of Fluorinated Biphenyls in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Impact of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into Active Pharmaceutical Ingredients (APIs) has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[3][4] These modulations can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][5]

This guide focuses on the synthesis of APIs containing the fluorinated biphenyl moiety, a privileged scaffold found in numerous successful drugs. We will delve into the practical applications and detailed protocols for the synthesis of key APIs, with a particular emphasis on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for the formation of the pivotal biaryl bond.[5][6]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in pharmaceutical process development.[3][7]

The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and purity, and these will be discussed in the context of specific API syntheses.

Case Study 1: Diflunisal - A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Diflunisal, a derivative of salicylic acid, is an NSAID used to treat pain and inflammation. Its structure features a 2,4-difluorophenyl group attached to a salicylic acid core. The Suzuki-Miyaura cross-coupling provides a direct and efficient route to construct this biaryl linkage.

Synthetic Workflow for Diflunisal

Diflunisal_Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product reactant1 5-Bromosalicylic acid conditions PdCl₂(glycine)₂ K₂CO₃, Water Room Temperature reactant1->conditions reactant2 2,4-Difluorophenylboronic acid reactant2->conditions product Diflunisal conditions->product

Figure 2: Synthetic workflow for the one-pot synthesis of Diflunisal via Suzuki-Miyaura coupling.

Protocol: One-Pot Suzuki-Miyaura Synthesis of Diflunisal

This protocol is adapted from a green chemistry approach that utilizes water as the solvent and a glycine-ligated palladium catalyst.[8]

Materials:

  • 5-Bromosalicylic acid

  • 2,4-Difluorophenylboronic acid

  • Bis(glycine)palladium(II) chloride [(NH₂CH₂COOH)₂PdCl₂]

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (2 M)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 5-bromosalicylic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.1-1.5 eq), and potassium carbonate (3.0 eq).[8][9]

  • Add deionized water to the mixture. The ratio of water to 5-bromosalicylic acid can be approximately 23:1 by mass.[8]

  • Add the bis(glycine)palladium(II) chloride catalyst. The catalyst loading can be in the range of 0.01 equivalents relative to 5-bromosalicylic acid.[8]

  • Stir the reaction mixture vigorously at room temperature (approx. 25 °C) in air.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully acidify the reaction mixture with 2 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[8]

  • Filter the crude product, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Diflunisal.

Discussion of Experimental Choices
  • Catalyst: The use of a water-soluble palladium-glycine complex allows the reaction to be performed in an aqueous medium, which is environmentally benign.[8] Other palladium sources like PdCl₂ or Pd/C have also been reported, sometimes under ultrasonic irradiation to enhance efficiency.[9]

  • Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction. It facilitates the transmetalation step by activating the boronic acid.[8]

  • Solvent: Water is a green and safe solvent. The use of aqueous media can sometimes accelerate the reaction rate in Suzuki-Miyaura couplings.[10]

  • Stoichiometry: A slight excess of the boronic acid is typically used to ensure complete consumption of the more expensive aryl halide.[9]

Case Study 2: Flurbiprofen - Another Potent NSAID

Flurbiprofen, another widely used NSAID, contains a 2-fluoro-4-biphenyl moiety. Its synthesis often involves the construction of the biphenyl core as a key step.

Synthetic Workflow for Flurbiprofen

Flurbiprofen_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Subsequent Transformations reactant1 4-Bromo-2-fluoroaniline conditions1 Pd/C, Na₂CO₃ Water, Reflux reactant1->conditions1 reactant2 Phenylboronic acid reactant2->conditions1 intermediate1 2-Fluoro-4-biphenylaniline conditions1->intermediate1 conditions2 1. Diazotization 2. Sandmeyer Reaction 3. Propionylation 4. Hydrolysis intermediate1->conditions2 product Flurbiprofen conditions2->product

Figure 3: A multi-step synthetic workflow for Flurbiprofen highlighting the initial Suzuki-Miyaura coupling.

Protocol: Key Suzuki-Miyaura Coupling in Flurbiprofen Synthesis

This protocol focuses on the formation of the 4-bromo-2-fluorobiphenyl intermediate, a key precursor for Flurbiprofen.[11][12][13]

Materials:

  • 4-Bromo-2-fluoroaniline

  • Glacial acetic acid

  • Benzene

  • Sodium nitrite

  • Iron powder

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a solution of crude 4-bromo-2-fluoroaniline (1.0 eq) and glacial acetic acid (2.0 eq) in benzene.[12][13]

  • In a separate reaction vessel, prepare a mixture of sodium nitrite (2.0 eq) in water and benzene. Heat this mixture to 65 °C.[12][13]

  • Add the 4-bromo-2-fluoroaniline solution dropwise to the heated sodium nitrite mixture over several hours while maintaining the temperature at 65 °C.[12][13]

  • After the addition is complete, continue stirring at 65 °C overnight under a nitrogen atmosphere.[12][13]

  • Cool the mixture and wash twice with 1 N hydrochloric acid.[12][13]

  • To the organic layer, add iron powder (approx. 0.7 eq), methanol, and concentrated hydrochloric acid. Heat the mixture under reflux overnight.[12][13]

  • After cooling, separate the benzene layer, wash with water, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain 4-bromo-2-fluorobiphenyl.[12][13]

This intermediate can then be converted to Flurbiprofen through a sequence of reactions including Grignard formation, carboxylation, and resolution. An alternative, more direct approach involves the Suzuki coupling of a bromoaryl carboxylic acid with a phenylboronic acid derivative.[14][15]

Case Study 3: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor used for the treatment of arthritis and acute pain. While its core is a pyrazole ring, the synthesis of its precursors can involve the formation of a biphenyl-like structure. The classical synthesis, however, relies on a condensation reaction.

Synthetic Workflow for Celecoxib

Celecoxib_Synthesis cluster_reactants Starting Materials cluster_reaction Cyclocondensation cluster_product Product reactant1 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione conditions Ethanol, Reflux reactant1->conditions reactant2 4-Sulfamoylphenylhydrazine HCl reactant2->conditions product Celecoxib conditions->product

Sources

derivatization of 4'-Fluorobiphenyl-2-ylamine hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 4'-Fluorobiphenyl-2-ylamine Hydrochloride for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Biphenyl Scaffold

The 4'-Fluorobiphenyl-2-ylamine core is a privileged scaffold in modern medicinal chemistry. Its rigid, yet conformationally adaptable, biphenyl backbone provides a three-dimensional framework to present functional groups to biological targets, while the primary amine and aromatic rings offer versatile handles for chemical modification. The fluorine atom at the 4'-position often enhances metabolic stability and binding affinity, making this a valuable starting point for drug discovery campaigns.[1][2]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, systematically dissecting a molecule to understand which components are essential for its biological activity. This guide provides a detailed framework for the strategic derivatization of 4'-Fluorobiphenyl-2-ylamine hydrochloride. We move beyond simple recipes, explaining the strategic rationale behind each modification and providing robust, step-by-step protocols for synthesizing a diverse library of analogues to drive SAR exploration.

Strategic Framework for SAR Exploration

The derivatization strategy for 4'-Fluorobiphenyl-2-ylamine is centered on probing three key regions of the molecule. Before any reaction, the hydrochloride salt must be neutralized with a suitable base (e.g., triethylamine, NaHCO₃) to liberate the free, nucleophilic amine.

  • The Amino Group (Vector 1): The primary amine is the most accessible reactive site. Modifications here directly impact hydrogen bonding capacity, basicity (pKa), and steric bulk.

    • N-Acylation/N-Sulfonylation: Converts the hydrogen bond donor amine into a neutral, hydrogen bond accepting amide/sulfonamide. This is a classic strategy to probe for interactions with corresponding acceptor/donor residues in a protein binding pocket.

    • N-Alkylation/N-Arylation: Modulates the amine's basicity and introduces steric bulk, which can be used to fill hydrophobic pockets or orient the molecule. Over-alkylation to form tertiary amines is a potential side reaction that can be minimized by controlling stoichiometry.[3]

  • The Unsubstituted Phenyl Ring (Vector 2): Positions 3, 4, 5, and 6 are sites for introducing substituents that can explore additional binding space, modulate electronics, and alter physicochemical properties like lipophilicity (logP).

    • Electrophilic Aromatic Substitution: While possible, this can lead to mixtures of isomers.

    • Directed C-H Activation/Cross-Coupling: Modern catalytic methods allow for precise functionalization, though these are often more complex to implement.

  • The Fluorinated Phenyl Ring (Vector 3): The fluorine atom can influence electronics and binding, but the other positions on this ring (2', 3', 5', 6') are also key targets for modification to extend the molecule's reach and interactions.

    • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These are powerful methods for creating C-C or C-N bonds.[4][5] This typically requires a pre-functionalized (e.g., brominated) biphenyl scaffold, which can be synthesized or purchased.

The overall goal is to generate a matrix of compounds where modifications at each vector are systematically varied, allowing for a comprehensive understanding of the SAR.

SAR_Strategy cluster_start Core Scaffold cluster_derivatization Derivatization Vectors cluster_analysis Analysis & Iteration Start 4'-Fluorobiphenyl-2-ylamine HCl N_Acyl Vector 1: N-Acylation & N-Sulfonylation Start->N_Acyl N_Alkyl Vector 1: N-Alkylation & N-Arylation Start->N_Alkyl Aryl_Func Vectors 2 & 3: Aryl C-H Functionalization (e.g., Suzuki Coupling) Start->Aryl_Func Library Diverse Chemical Library N_Acyl->Library N_Alkyl->Library Aryl_Func->Library Screening Biological Screening (e.g., Binding Assay, Cell Assay) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->N_Acyl Iterate

Caption: High-level workflow for SAR studies.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol details the formation of an amide bond, a fundamental transformation for converting the primary amine into a neutral functional group. The reaction proceeds via nucleophilic acyl substitution.[6]

Reaction Scheme: (4'-Fluorobiphenyl-2-yl)amine + R-COCl --(Base)--> N-(4'-Fluorobiphenyl-2-yl)acetamide

Step-by-Step Methodology
  • Materials & Reagents:

    • 4'-Fluorobiphenyl-2-ylamine hydrochloride

    • Acetyl chloride (or other desired acyl chloride)

    • Pyridine or Triethylamine (Et₃N) (Base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous Solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • To a round-bottom flask, add 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 eq).

    • Dissolve/suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Add the base, such as pyridine or triethylamine (2.2 eq), to the mixture. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl generated during the reaction. Stir for 10 minutes at room temperature.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acyl chloride and acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator).

    • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[7]

Causality and Troubleshooting
  • Choice of Base: Pyridine is often used as it can also act as a nucleophilic catalyst. However, triethylamine is easier to remove during work-up. If the reaction is sluggish, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used.

  • Side Reactions: If the acyl chloride is highly reactive, di-acylation can occur, although it is sterically hindered. Using a slight excess (1.1 eq) of the acylating agent at low temperature minimizes this.

  • Low Yield: Ensure the starting material was fully neutralized before adding the acyl chloride. The amine hydrochloride salt is not nucleophilic. Also, ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a robust method for N-alkylation that offers greater control than direct alkylation with alkyl halides, often avoiding over-alkylation.[8] It involves the initial formation of an imine between the amine and an aldehyde/ketone, which is then reduced in situ to the corresponding secondary amine.

Reaction Scheme: (4'-Fluorobiphenyl-2-yl)amine + R-CHO --(Reducing Agent)--> N-Alkyl-(4'-Fluorobiphenyl-2-yl)amine

Step-by-Step Methodology
  • Materials & Reagents:

    • 4'-Fluorobiphenyl-2-ylamine hydrochloride

    • Desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (Reducing Agent)

    • Dichloroethane (DCE) or Methanol (MeOH) (Solvent)

    • Triethylamine (Et₃N) (Base, 1.1 eq)

    • Acetic acid (optional, catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 eq) in DCE.

    • Add triethylamine (1.1 eq) to liberate the free amine and stir for 10 minutes.

    • Add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (optional, to facilitate imine formation). Stir at room temperature for 30-60 minutes.

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Troubleshooting
  • Choice of Reducing Agent: NaBH(OAc)₃ is preferred for its mildness and tolerance of slightly acidic conditions. NaBH₃CN is also effective but is highly toxic and requires careful handling.

  • Imine Formation: If imine formation is slow, the reaction can be heated gently (e.g., to 40-50 °C) or run in the presence of a dehydrating agent like molecular sieves.

  • Incomplete Reaction: If the reaction stalls, it may indicate that the reducing agent has decomposed. Adding another portion of the reducing agent can sometimes drive the reaction to completion.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl Core Modification

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an aryl halide.[9][10] This protocol assumes the availability of a halogenated precursor, such as 5-Bromo-4'-fluoro-2-aminobiphenyl, to demonstrate functionalization at the 5-position (Vector 2).

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, & Solvent in Flask Degas Degas Mixture (N2 or Ar Purge) Reagents->Degas Add_Pd Add Pd Catalyst & Ligand Degas->Add_Pd Heat Heat to Reaction Temperature (e.g., 80-100 °C) Add_Pd->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool & Dilute (e.g., with EtOAc) Monitor->Cool Filter Filter (e.g., through Celite) to Remove Pd Cool->Filter Extract Aqueous Extraction & Drying Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Materials & Reagents:

    • Aryl halide (e.g., 5-Bromo-4'-fluoro-2-aminobiphenyl, 1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

    • Add the solvent system (e.g., a 4:1 mixture of Toluene and Water).

    • Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude biphenyl product via flash column chromatography.

Causality and Troubleshooting
  • Catalyst Choice: Many modern catalyst/ligand systems (e.g., those using SPhos or XPhos ligands with Pd₂(dba)₃) show excellent reactivity at lower temperatures and catalyst loadings and can be more tolerant of functional groups like the free amine.[9]

  • Base and Solvent: The choice of base and solvent is crucial and often needs to be optimized. Carbonates are common, with Cs₂CO₃ being more reactive. The presence of water is often necessary to facilitate the transmetalation step.

  • Decomposition: Boronic acids can decompose via protodeboronation, especially at high temperatures. Using a slight excess and ensuring efficient reaction kinetics can mitigate this. If the reaction fails, it may be due to poor catalyst activity (incomplete degassing) or decomposition of the boronic acid.

Characterization of Derivatives

Confirmation of structure and purity is essential. A standard suite of analytical techniques should be employed for each new derivative.[11][12]

Technique Purpose Expected Observations for a Successful N-Acetylation
LC-MS Purity assessment and confirmation of molecular weight.A new peak with a longer retention time (more nonpolar) than the starting amine. The observed mass should correspond to the [M+H]⁺ of the acetylated product.
¹H NMR Structural elucidation and confirmation of transformation.Disappearance of the broad -NH₂ singlet. Appearance of a new singlet around 2.0-2.2 ppm (the acetyl -CH₃) and a broad singlet for the amide N-H proton. Shifts in the aromatic protons adjacent to the amine are also expected.
¹³C NMR Confirmation of carbon framework.Appearance of a new carbonyl peak (~168-172 ppm) and a methyl peak (~24 ppm).
HRMS High-resolution mass spectrometry for exact mass determination.Provides the exact mass of the synthesized compound, confirming its elemental composition to within a few parts per million (ppm).

Conclusion

The derivatization of 4'-Fluorobiphenyl-2-ylamine hydrochloride is a strategic exercise in exploring chemical space to build a robust Structure-Activity Relationship. The protocols provided for N-acylation, reductive amination, and Suzuki-Miyaura coupling represent core techniques for modifying the three key vectors of the scaffold. Each new compound, properly purified and characterized, provides a crucial data point that, when combined with biological testing, guides the rational design of more potent, selective, and drug-like molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • BenchChem. (2025). Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Ullah, Q., et al. (n.d.). Approaches for the N-acetylation of anilines. ResearchGate. Available at: [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Kumar, A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Sabu, S., et al. (2018). N-Alkylation of aniline with benzyl alcohol. ResearchGate. Available at: [Link]

  • Sharif, H., et al. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • ResearchGate. (2014). The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2'‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. Available at: [Link]

  • Bertelli, F., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. Available at: [Link]

  • Sharif, H., et al. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. University of Cambridge. Available at: [Link]

  • ResearchGate. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Lequeux, T. (2016). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Available at: [Link]

  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. PubMed. Available at: [Link]

  • Balboni, G., et al. (2012). Structure-activity relationships of biphalin analogs and their biological evaluation on opioid receptors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: ¹⁹F NMR Spectroscopy of 4'-Fluorobiphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with nearly one-third of newly approved small molecule drugs containing at least one fluorine atom.[1][2] This prevalence is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The 4'-Fluorobiphenyl-2-ylamine scaffold is a key structural motif found in a variety of biologically active compounds, making it a subject of significant interest in pharmaceutical research and development.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and indispensable analytical technique for characterizing these fluorinated molecules.[5] The ¹⁹F nucleus possesses several advantageous properties for NMR, including 100% natural abundance, a high gyromagnetic ratio (second only to ¹H), and a large chemical shift dispersion, which minimizes signal overlap.[6][7] This high sensitivity and wide chemical shift range make ¹⁹F NMR an ideal tool for a myriad of applications, from routine purity assessments to complex mechanistic and binding studies.[8][9] Furthermore, the scarcity of endogenous fluorine in biological systems provides a clean background, making it an excellent probe for in-vitro and in-vivo studies.[10][11]

This guide provides a comprehensive overview of the principles and practical applications of ¹⁹F NMR spectroscopy for the analysis of compounds containing the 4'-Fluorobiphenyl-2-ylamine core. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for structural elucidation, quantitative analysis, and interaction studies.

I. Foundational Principles of ¹⁹F NMR Spectroscopy

A deep understanding of the fundamental principles of ¹⁹F NMR is crucial for acquiring high-quality data and performing accurate interpretations.

A. The ¹⁹F Nucleus: An Ideal NMR Probe

The ¹⁹F nucleus has a spin quantum number (I) of ½, which results in sharp NMR signals.[6] Its high natural abundance and gyromagnetic ratio contribute to its high receptivity, making it one of the most sensitive nuclei for NMR detection after ¹H and ³H.[6]

B. Chemical Shift (δ): A Sensitive Reporter of the Molecular Environment

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus, spanning a range of over 800 ppm.[6] For organofluorine compounds, this range is typically between -50 and -220 ppm.[6] This sensitivity arises from fluorine's high electronegativity, which amplifies the effects of shielding and deshielding by neighboring atoms and functional groups.[12]

Several factors influence the ¹⁹F chemical shift:

  • Electronic Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[12]

  • Solvent Effects: The choice of solvent can significantly impact the chemical shift, with variations of ±2 ppm or more being possible.[6] Therefore, consistent use of the same deuterated solvent is critical for comparing spectra.

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can alter the electron density around the fluorine atom, leading to observable changes in the chemical shift. This property is extensively utilized in fragment-based drug discovery and binding studies.[7][9]

C. Spin-Spin Coupling (J-coupling): Unraveling Connectivity

Spin-spin coupling between the ¹⁹F nucleus and other NMR-active nuclei (such as ¹H, ¹³C, and other ¹⁹F nuclei) provides valuable information about the connectivity of atoms within a molecule.[13][14] The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei. Both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings are commonly observed and are often larger than ¹H-¹H coupling constants.[6][15] Long-range couplings (over 3-5 bonds) are also frequently observed in ¹⁹F NMR spectra.[6]

II. Experimental Protocols: Acquiring High-Quality ¹⁹F NMR Data

The following protocols provide a detailed, step-by-step guide for the successful acquisition of ¹⁹F NMR spectra of 4'-Fluorobiphenyl-2-ylamine and its derivatives.

A. Protocol for Standard 1D ¹⁹F NMR Acquisition

This protocol is suitable for routine characterization, purity assessment, and structural confirmation.

1. Sample Preparation:

  • Accurately weigh 1-10 mg of the 4'-Fluorobiphenyl-2-ylamine compound.

  • Dissolve the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[8][16] Ensure the final concentration is between 1-10 mM.[8]

  • For precise chemical shift referencing, add a small amount of an internal standard. Common references include trifluoroacetic acid (TFA) or other fluorinated compounds with a known, stable chemical shift.[8]

  • Transfer the solution to a high-quality NMR tube, ensuring a solution height of approximately 4-5 cm.[16]

  • Filter the solution if any particulate matter is present to ensure optimal spectral resolution.[16]

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Load a standard ¹⁹F NMR experiment parameter set.

  • Tune and match the probe to the ¹⁹F frequency.

  • Perform shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and accurate integrations.[8]

3. Data Acquisition:

  • Set the spectral width to encompass the expected chemical shift range of the fluorine signal. For aromatic fluorides, a range of -100 to -130 ppm is a good starting point, but a wider range may be necessary for novel compounds.[17]

  • The transmitter offset should be centered on the region of interest to ensure uniform excitation.[18]

  • Use a standard 1D pulse-acquire sequence.[5] For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[15]

  • A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei is recommended for accurate quantification.[15] A D1 of 10-20 seconds is often sufficient.[19][20]

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Reference the spectrum to the internal standard (e.g., TFA at -76.55 ppm).[19]

  • Integrate the fluorine signal(s) for quantitative analysis.

Diagram: Standard 1D ¹⁹F NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (1-10 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Add Internal Standard (e.g., TFA) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 setup1 Insert Sample prep4->setup1 Prepared Sample setup2 Load Experiment Parameters setup1->setup2 setup3 Tune and Match Probe setup2->setup3 setup4 Shim Magnetic Field setup3->setup4 acq1 Set Spectral Width & Offset setup4->acq1 Optimized Spectrometer acq2 Select Pulse Sequence acq1->acq2 acq3 Set Relaxation Delay (D1) acq2->acq3 acq4 Acquire Scans acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID Data proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Integration & Analysis proc3->proc4

Caption: Workflow for acquiring a standard 1D ¹⁹F NMR spectrum.

III. Data Interpretation and Analysis

A. Analyzing the ¹⁹F NMR Spectrum of 4'-Fluorobiphenyl-2-ylamine

The ¹⁹F NMR spectrum of 4'-Fluorobiphenyl-2-ylamine is expected to show a single resonance for the fluorine atom on the 4'-position. The precise chemical shift will be influenced by the solvent and any intermolecular interactions. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. Specifically, coupling to the two ortho protons (³JHF) and the two meta protons (⁴JHF) on the fluorinated ring will result in a complex splitting pattern.

B. Quantitative ¹⁹F NMR (qNMR)

¹⁹F NMR is an excellent technique for quantitative analysis due to the direct relationship between the integrated signal area and the number of fluorine nuclei.[19] For accurate qNMR, the following are crucial:

  • Use of a certified internal standard: A known amount of a stable, non-reactive fluorinated compound is added to the sample.

  • Complete relaxation: Ensure the relaxation delay is sufficient to allow all fluorine nuclei to fully relax between pulses.

  • Accurate integration: Careful integration of the signals from the analyte and the internal standard is necessary.

The concentration of the analyte can then be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of fluorine atoms in the molecule

C. Application in Drug Development: Ligand Binding and Fragment Screening

The high sensitivity of the ¹⁹F chemical shift to changes in the local environment makes it a powerful tool for studying ligand-protein interactions.[9][21] In fragment-based drug discovery, ¹⁹F NMR is used to screen libraries of fluorinated fragments for binding to a target protein.[9] A change in the chemical shift or line broadening of the fluorine signal upon addition of the protein indicates binding.[22]

IV. Advanced ¹⁹F NMR Techniques

For more complex structural and dynamic studies, several advanced NMR experiments can be employed:

  • ¹H{¹⁹F} Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment provides information about through-space interactions between ¹⁹F and ¹H nuclei, which is useful for determining the conformation of the molecule.[6]

  • ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between ¹⁹F and ¹³C nuclei, aiding in the assignment of carbon signals and confirming the overall structure.[6]

  • Relaxation Measurements (T₁ and T₂): Measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide insights into the molecular dynamics and tumbling of the molecule in solution.[8]

V. Data Presentation and Summary

Table 1: Typical ¹⁹F NMR Parameters for Aromatic Fluorine Compounds

ParameterRecommended ValuePurpose
Pulse Program Standard 1D pulse-acquireRoutine qualitative analysis
Inverse-gated decouplingQuantitative analysis (qNMR)
Spectral Width 100-200 ppmTo encompass all expected signals
Transmitter Offset Centered on the region of interestUniform excitation of signals
Relaxation Delay (D1) ≥ 5 x T₁ (typically 10-20 s)Ensures full relaxation for accurate quantification
Acquisition Time (AQ) 1-2 sTo achieve good digital resolution
Number of Scans (NS) 16-128 (or more)To achieve desired signal-to-noise ratio

Diagram: Factors Influencing the ¹⁹F Chemical Shift of 4'-Fluorobiphenyl-2-ylamine

G cluster_factors Influencing Factors F_Shift ¹⁹F Chemical Shift (δ) Electronic Electronic Effects (Inductive & Resonance) F_Shift->Electronic Solvent Solvent Polarity & H-bonding F_Shift->Solvent Binding Macromolecular Binding (e.g., Protein) F_Shift->Binding Conformation Molecular Conformation F_Shift->Conformation

Caption: Key factors that modulate the ¹⁹F NMR chemical shift.

VI. Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful technique that provides a wealth of information for the characterization of fluorinated compounds such as 4'-Fluorobiphenyl-2-ylamine. Its high sensitivity, wide chemical shift range, and responsiveness to the local environment make it an invaluable tool throughout the drug discovery and development pipeline. By following the detailed protocols and understanding the fundamental principles outlined in this guide, researchers can effectively utilize ¹⁹F NMR to accelerate their research and gain deeper insights into the structure, purity, and behavior of their molecules of interest.

References

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  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

  • News-Medical.Net. Exploring ¹⁹F NMR in Drug Development. News-Medical.Net.

  • Reddit. Preparation of Li,19-F, 31-P NMR samples. Reddit.

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  • Enamine. What's Going On With Fluorine In 2022?. Enamine.

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.

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Synthetic Routes to Novel Heterocyclic Compounds Using 4'-Fluorobiphenyl-2-ylamine HCl: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4'-Fluorobiphenyl-2-ylamine HCl in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast array of pharmaceuticals and biologically active molecules. 4'-Fluorobiphenyl-2-ylamine hydrochloride stands out as a particularly valuable starting material in this endeavor. Its biphenyl framework provides a rigid and sterically defined backbone, while the strategically placed fluorine atom and the reactive primary amine offer unique opportunities for constructing diverse and medicinally relevant heterocyclic systems.

The presence of a fluorine atom can significantly enhance the pharmacological profile of a molecule.[1][2][3][4] Its high electronegativity and relatively small size can modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, the incorporation of a fluorine-containing building block like 4'-Fluorobiphenyl-2-ylamine HCl into a heterocyclic core is a highly desirable strategy for developing next-generation therapeutics.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to novel heterocyclic compounds utilizing 4'-Fluorobiphenyl-2-ylamine HCl. We will delve into the mechanistic underpinnings of key reactions, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, empowering you to confidently embark on the synthesis of novel fluorinated heterocycles.

Core Synthetic Strategies and Applications

4'-Fluorobiphenyl-2-ylamine HCl serves as a versatile precursor for a range of intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. The primary strategies revolve around the reactivity of the 2-amino group and the potential for C-H activation or cyclization onto the adjacent phenyl ring. This guide will focus on three principal classes of heterocyclic compounds accessible from this starting material:

  • Fluorinated Carbazoles: Important for their applications in materials science and as scaffolds in medicinal chemistry.

  • Fluorinated Phenanthridines: A core structure in many alkaloids and compounds with a wide range of biological activities.

  • Fluorinated Dibenzofurans: Though not directly synthesized from the amine, understanding its conversion to a phenol precursor is key.

Furthermore, we will explore the potential for synthesizing other novel heterocyclic systems through innovative cyclization strategies.

I. Synthesis of 3-Fluorocarbazoles via Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a classic and reliable method for the preparation of carbazoles from 2-aminobiphenyls.[6][7][8][9][10] The reaction proceeds through the diazotization of the primary amine, followed by an intramolecular cyclization with the elimination of nitrogen gas.[11] The presence of the 4'-fluoro substituent is anticipated to have minimal impact on the cyclization itself but will be retained in the final carbazole product, yielding a valuable 3-fluorocarbazole derivative.

Mechanistic Rationale

The reaction is initiated by the treatment of 4'-Fluorobiphenyl-2-ylamine with a diazotizing agent, typically sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate can then cyclize to form a benzotriazole. Upon heating, the benzotriazole undergoes thermal decomposition, extruding nitrogen gas to generate a reactive diradical or nitrene intermediate, which rapidly cyclizes and aromatizes to furnish the stable carbazole ring system.[10]

Experimental Workflow: Graebe-Ullmann Synthesis

Graebe-Ullmann Synthesis cluster_0 Diazotization cluster_1 Cyclization & Aromatization Start 4'-Fluorobiphenyl-2-ylamine HCl Reagents1 NaNO₂, HCl (aq) Start->Reagents1 Step 1 Intermediate1 Diazonium Salt Reagents1->Intermediate1 Intermediate2 Benzotriazole Intermediate1->Intermediate2 Spontaneous Heat Heat (e.g., in paraffin oil) Intermediate2->Heat Step 2 Product 3-Fluorocarbazole Heat->Product - N₂

Caption: Workflow for the Graebe-Ullmann synthesis of 3-Fluorocarbazole.

Detailed Protocol: Synthesis of 3-Fluorocarbazole

This protocol is adapted from established Graebe-Ullmann procedures for analogous 2-aminobiphenyls.[12]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4'-Fluorobiphenyl-2-ylamine HCl202420-47-5223.682.24 g10.0
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g11.0
Hydrochloric Acid (conc., 37%)7647-01-036.463.0 mL~36
Acetic Acid (glacial)64-19-760.0520 mL-
Paraffin Oil8012-95-1-50 mL-
Ethanol64-17-546.07As needed-
Hexane110-54-386.18As needed-

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 4'-Fluorobiphenyl-2-ylamine HCl (2.24 g, 10.0 mmol) in a mixture of glacial acetic acid (15 mL) and water (5 mL).

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Slowly add concentrated hydrochloric acid (3.0 mL) while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (3 mL) and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A transient deep red color may be observed.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the intermediate benzotriazole may result in a precipitate.

  • Cyclization:

    • Collect the precipitated benzotriazole intermediate by vacuum filtration, wash with cold water, and air-dry. Caution: Diazonium salts and benzotriazoles can be explosive when dry. Proceed to the next step without extensive drying.

    • In a 250 mL flask, heat paraffin oil (50 mL) to 240-260 °C.

    • Carefully add the moist benzotriazole intermediate in small portions to the hot paraffin oil. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, maintain the temperature for an additional 30 minutes to ensure complete decomposition.

    • Allow the reaction mixture to cool to approximately 80-100 °C.

  • Work-up and Purification:

    • Carefully decant the hot paraffin oil.

    • To the residue, add hot ethanol (50 mL) and heat to dissolve the product.

    • Allow the ethanol solution to cool to room temperature and then place it in an ice bath to crystallize the 3-fluorocarbazole.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 3-fluorocarbazole. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Expected Outcome:

The reaction should yield 3-fluorocarbazole as a crystalline solid. The fluorine atom at the 3-position will influence the electronic properties of the carbazole core, making it a valuable building block for further functionalization.

II. Synthesis of Fluorinated Phenanthridines via Palladium-Catalyzed C-H Amination

The synthesis of phenanthridines from 2-aminobiphenyls can be achieved through modern palladium-catalyzed intramolecular C-H amination reactions.[13][14] These methods offer a more versatile and often milder alternative to classical condensation reactions. Starting with 4'-Fluorobiphenyl-2-ylamine, this approach requires a pre-functionalization step to introduce a suitable directing group and a tether that will participate in the cyclization. A picolinamide directing group is a well-established choice for this type of transformation.[13]

Mechanistic Rationale

The synthetic sequence involves two key palladium-catalyzed steps. First, the 4'-Fluorobiphenyl-2-ylamine is acylated with picolinic acid to form the corresponding amide. This picolinamide serves as a directing group for the subsequent C-H activation. The second step is an intramolecular dehydrogenative C-H amination. A palladium(II) catalyst, in the presence of an oxidant, facilitates the cyclization of the picolinamide-protected biphenylamine to form a dihydrophenanthridine intermediate. This intermediate is then oxidized in situ to the aromatic phenanthridine.[13][14]

Experimental Workflow: Palladium-Catalyzed Phenanthridine Synthesis

Palladium-Catalyzed Phenanthridine Synthesis cluster_0 Picolinamide Formation cluster_1 Intramolecular C-H Amination Start 4'-Fluorobiphenyl-2-ylamine Reagents1 Picolinic Acid, Coupling Agent (e.g., EDC) Start->Reagents1 Step 1 Intermediate1 N-(4'-Fluorobiphenyl-2-yl)picolinamide Reagents1->Intermediate1 Catalyst Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂), Cu(OAc)₂ Intermediate1->Catalyst Step 2 Intermediate2 Dihydrophenanthridine Intermediate Catalyst->Intermediate2 Cyclization Product Fluorinated Phenanthridine Intermediate2->Product Oxidation

Caption: Workflow for the palladium-catalyzed synthesis of a fluorinated phenanthridine.

Detailed Protocol: Synthesis of a 2-Fluoro-Substituted Phenanthridine Derivative

This protocol is a conceptual adaptation based on the work of Daugulis and others on picolinamide-directed C-H functionalization.[13]

Part A: Synthesis of N-(4'-Fluorobiphenyl-2-yl)picolinamide

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4'-Fluorobiphenyl-2-ylamine HCl202420-47-5223.681.12 g5.0
Picolinic Acid98-98-6123.110.62 g5.0
EDC·HCl25952-53-8191.701.15 g6.0
HOBt2592-95-2135.120.81 g6.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.1 mL12.0
Dichloromethane (DCM)75-09-284.9350 mL-

Procedure:

  • To a solution of 4'-Fluorobiphenyl-2-ylamine HCl (1.12 g, 5.0 mmol) and picolinic acid (0.62 g, 5.0 mmol) in dry DCM (50 mL), add EDC·HCl (1.15 g, 6.0 mmol), HOBt (0.81 g, 6.0 mmol), and DIPEA (2.1 mL, 12.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield N-(4'-Fluorobiphenyl-2-yl)picolinamide.

Part B: Palladium-Catalyzed Intramolecular C-H Amination

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4'-Fluorobiphenyl-2-yl)picolinamide-292.30 (calculated)292 mg1.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5011.2 mg0.05
(Diacetoxyiodo)benzene (PhI(OAc)₂)3240-34-4322.10644 mg2.0
Copper(II) Acetate (Cu(OAc)₂)6046-93-1199.65 (monohydrate)399 mg2.0
Toluene (anhydrous)108-88-392.1410 mL-

Procedure:

  • In a sealed tube, combine N-(4'-Fluorobiphenyl-2-yl)picolinamide (292 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PhI(OAc)₂ (644 mg, 2.0 mmol), and Cu(OAc)₂ (399 mg, 2.0 mmol).

  • Add anhydrous toluene (10 mL) and seal the tube.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired fluorinated phenanthridine.

Expected Outcome:

This two-step sequence is expected to produce a phenanthridine derivative with a fluorine atom on one of the terminal phenyl rings. The exact position of the fluorine will depend on the starting biphenylamine. For 4'-Fluorobiphenyl-2-ylamine, the product would be a 2-fluorophenanthridine derivative (after removal of the directing group, which may occur under these conditions or require a separate step).

III. Synthesis of Fluorinated Dibenzofurans: A Two-Step Approach

The direct conversion of an amine to a dibenzofuran is not a standard transformation. However, 4'-Fluorobiphenyl-2-ylamine can be converted to the corresponding 4'-Fluorobiphenyl-2-ol, which is a suitable precursor for the synthesis of fluorinated dibenzofurans via intramolecular C-O bond formation. This is typically achieved through a palladium-catalyzed C-H activation/C-O cyclization.[15]

Synthetic Strategy

The synthesis of a 3-fluorodibenzofuran from 4'-Fluorobiphenyl-2-ylamine involves two key transformations:

  • Diazotization and Hydrolysis: The 2-amino group is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol (4'-Fluorobiphenyl-2-ol).

  • Palladium-Catalyzed Intramolecular C-O Cyclization: The resulting phenol undergoes an intramolecular cyclization, catalyzed by a palladium(II) species, to form the dibenzofuran core.

Experimental Workflow: Dibenzofuran Synthesis

Dibenzofuran Synthesis cluster_0 Phenol Formation cluster_1 Intramolecular C-O Cyclization Start 4'-Fluorobiphenyl-2-ylamine Reagents1 1. NaNO₂, H₂SO₄ 2. H₂O, Heat Start->Reagents1 Step 1 Intermediate1 4'-Fluorobiphenyl-2-ol Reagents1->Intermediate1 Catalyst Pd(OAc)₂, Oxidant (e.g., O₂) Intermediate1->Catalyst Step 2 Product 3-Fluorodibenzofuran Catalyst->Product

Caption: Workflow for the two-step synthesis of 3-Fluorodibenzofuran.

Detailed Protocol: Synthesis of 3-Fluorodibenzofuran

This protocol is a conceptual outline based on established methods for the synthesis of phenols from anilines and subsequent palladium-catalyzed cyclization.[15]

Part A: Synthesis of 4'-Fluorobiphenyl-2-ol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4'-Fluorobiphenyl-2-ylamine HCl202420-47-5223.682.24 g10.0
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g11.0
Sulfuric Acid (conc.)7664-93-998.085 mL-
Water7732-18-518.02As needed-
Diethyl Ether60-29-774.12As needed-

Procedure:

  • In a 100 mL flask, dissolve 4'-Fluorobiphenyl-2-ylamine HCl (2.24 g, 10.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (5 mL) by gentle heating.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a cold aqueous solution of sodium nitrite (0.76 g, 11.0 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes at 0-5 °C.

  • Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (50 mL).

  • Continue boiling for 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to give the crude 4'-Fluorobiphenyl-2-ol, which can be purified by chromatography.

Part B: Palladium-Catalyzed Synthesis of 3-Fluorodibenzofuran

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4'-Fluorobiphenyl-2-ol-188.19 (calculated)188 mg1.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5011.2 mg0.05
Acetic Acid64-19-760.055 mL-

Procedure:

  • To a solution of 4'-Fluorobiphenyl-2-ol (188 mg, 1.0 mmol) in acetic acid (5 mL) in a flask open to the air, add Pd(OAc)₂ (11.2 mg, 0.05 mmol).

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 3-fluorodibenzofuran.

IV. Prospective Synthetic Routes to Other Novel Heterocycles

The versatility of 4'-Fluorobiphenyl-2-ylamine HCl extends beyond the synthesis of carbazoles, phenanthridines, and dibenzofurans. Several other classes of heterocyclic compounds could potentially be accessed through innovative synthetic design.

  • Fluorinated Phenazines: Condensation of 4'-Fluorobiphenyl-2-ylamine with a suitable 1,2-dicarbonyl compound, followed by oxidative cyclization, could lead to the formation of novel fluorinated phenazine derivatives. Phenazines are known for their redox properties and biological activities.[16][17][18]

  • Fluorinated Quinolines and Acridines: While not a direct cyclization of the biphenyl system, derivatization of the amino group followed by reaction with appropriate three-carbon units could potentially lead to the synthesis of complex quinoline or acridine scaffolds bearing a fluorobiphenyl substituent.[5][19][20]

  • Pictet-Spengler Type Reactions: Although the classic Pictet-Spengler reaction typically involves β-arylethylamines,[21][22][23] modifications of this reaction or related acid-catalyzed cyclizations of imines derived from 4'-Fluorobiphenyl-2-ylamine and various aldehydes or ketones could provide access to novel fused heterocyclic systems.[24]

Conclusion and Future Outlook

4'-Fluorobiphenyl-2-ylamine HCl is a powerful and versatile building block for the synthesis of a diverse range of novel fluorinated heterocyclic compounds. The established methodologies of Graebe-Ullmann synthesis and palladium-catalyzed C-H activation provide reliable pathways to important scaffolds such as carbazoles and phenanthridines. Furthermore, its conversion to the corresponding phenol opens up routes to dibenzofurans.

The protocols and synthetic strategies outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science. The strategic incorporation of the 4'-fluoro-biphenyl moiety offers a promising avenue for the development of new chemical entities with potentially enhanced biological and physical properties. Future research in this area could focus on expanding the scope of cyclization reactions, exploring transition-metal-free alternatives,[6][8][25][26] and applying these synthetic routes to the construction of complex natural product analogues and novel pharmaceutical candidates.

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  • Liu, Y., et al. (2020). Intramolecular 1,5-C(sp3)–H radical amination via Co(ii)-based metalloradical catalysis for five-membered cyclic sulfamides. Chemical Science, 11(13), 3416-3421. [Link]

  • Mentel, M., et al. (2009). Of Two Make One: The Biosynthesis of Phenazines. ChemBioChem, 10(12), 1955-1962. [Link]

  • Moody, C. J., & Stanforth, S. P. (2014). The Graebe–Ullmann Carbazole-Carboline Synthesis. Comprehensive Organic Name Reactions and Reagents, 1-13. [Link]

  • Amer, A. M., et al. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. ResearchGate. [Link]

  • Li, S., et al. (2022). Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. International Journal of Molecular Sciences, 23(5), 2531. [Link]

  • Dangel, B. D., et al. (2011). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 133(20), 7652-7655. [Link]

Sources

Application Note: 4'-Fluorobiphenyl-2-ylamine Hydrochloride as a Key Intermediate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of higher crop yields and more resilient agriculture necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals.[1][2] Within this landscape, fluorine-containing compounds have garnered significant attention due to the unique physicochemical properties that the fluorine atom imparts upon a molecule.[1][3] The introduction of fluorine can enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, often leading to increased efficacy and a more favorable toxicological profile.[1][3]

This application note focuses on the utility of 4'-Fluorobiphenyl-2-ylamine hydrochloride as a pivotal intermediate in the synthesis of advanced agrochemicals, particularly fungicides. The 4'-fluorobiphenyl-2-yl scaffold is a key structural motif in a number of modern crop protection agents. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the synthesis, handling, and application of this important building block. We will detail the synthetic pathway to obtain 4'-Fluorobiphenyl-2-ylamine and its subsequent conversion into a representative picolinamide fungicide, a class of compounds known for their potent activity.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards associated with 4'-Fluorobiphenyl-2-ylamine hydrochloride is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of 4'-Fluorobiphenyl-2-ylamine

PropertyValueSource
Molecular Formula C₁₂H₁₀FN[4]
Molecular Weight 187.21 g/mol [4]
Appearance Solid
pKa (Predicted) 3.49 ± 0.10[4]

Safety and Handling:

4'-Fluorobiphenyl-2-ylamine hydrochloride and its free base are classified as harmful if swallowed and are suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[4] All manipulations should be carried out in a well-ventilated fume hood.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H351: Suspected of causing cancer.

Precautionary Statements:

  • P202: Do not handle until all safety precautions have been read and understood.

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

Synthetic Protocols

The synthesis of agrochemicals from 4'-Fluorobiphenyl-2-ylamine hydrochloride can be conceptualized as a multi-step process. The initial phase involves the construction of the biphenyl backbone, followed by functional group manipulations to yield the desired amine intermediate. The final step is the coupling of this intermediate with a suitable acid chloride to form the active agrochemical.

Part 1: Synthesis of 4'-Fluorobiphenyl-2-ylamine

The most common and efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5][6][7] The subsequent reduction of a nitro group to an amine is a standard transformation in organic synthesis.

Workflow for the Synthesis of 4'-Fluorobiphenyl-2-ylamine:

A Starting Materials: 2-Chloronitrobenzene and 4-Fluorophenylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) A->B C Intermediate: 4'-Fluoro-2-nitrobiphenyl B->C D Nitro Group Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D E Product: 4'-Fluorobiphenyl-2-ylamine D->E

Caption: Synthetic workflow for 4'-Fluorobiphenyl-2-ylamine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of 2-chloronitrobenzene with 4-fluorophenylboronic acid.

  • Materials:

    • 2-Chloronitrobenzene (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.04 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronitrobenzene, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4'-Fluoro-2-nitrobiphenyl.

Experimental Protocol: Nitro Group Reduction

This protocol outlines the reduction of 4'-Fluoro-2-nitrobiphenyl to 4'-Fluorobiphenyl-2-ylamine using iron powder in an acidic medium.

  • Materials:

    • 4'-Fluoro-2-nitrobiphenyl (1.0 equiv)

    • Iron powder (Fe, 3.0 equiv)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol and Water

  • Procedure:

    • In a round-bottom flask, suspend 4'-Fluoro-2-nitrobiphenyl and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add concentrated hydrochloric acid dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4'-Fluorobiphenyl-2-ylamine.

Part 2: Synthesis of a Representative Picolinamide Fungicide

Picolinamides are a significant class of fungicides.[8][9] The final step in the synthesis of these agrochemicals is typically the acylation of the amine intermediate with a suitable acid chloride. The use of the hydrochloride salt of the amine can be advantageous in terms of stability and ease of handling. The free amine can be generated in situ by the addition of a base.

Workflow for Picolinamide Fungicide Synthesis:

A Intermediates: 4'-Fluorobiphenyl-2-ylamine hydrochloride and Picolinoyl chloride B Acylation Reaction (Base, Solvent) A->B C Crude Product B->C D Purification (Recrystallization or Chromatography) C->D E Final Product: N-(4'-fluorobiphenyl-2-yl)picolinamide D->E

Sources

Troubleshooting & Optimization

common impurities in commercial 4'-Fluorobiphenyl-2-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Fluorobiphenyl-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the use of this reagent in their experiments. Here, we address common questions regarding impurities, provide troubleshooting advice, and offer detailed protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial lot of 4'-Fluorobiphenyl-2-ylamine hydrochloride and where do they come from?

The purity of commercial 4'-Fluorobiphenyl-2-ylamine hydrochloride can be influenced by the synthetic route employed by the manufacturer. While specific impurity profiles are lot-dependent, we can anticipate potential impurities based on common synthetic strategies analogous to similar biphenylamines. The most probable impurities are starting materials, intermediates, byproducts of the coupling reaction, and degradation products.

A. Synthesis-Related Impurities:

Two common routes for synthesizing the biphenyl backbone are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction.

  • From Suzuki-Miyaura Coupling: This popular method would likely involve the coupling of a protected 2-bromo- or 2-chloroaniline derivative with 4-fluorophenylboronic acid, followed by deprotection and salt formation. Alternatively, coupling of 2-halonitrobenzene with 4-fluorophenylboronic acid followed by reduction of the nitro group is also a viable route.[1]

    • Unreacted Starting Materials:

      • 2-Haloaniline or 2-Halonitrobenzene

      • 4-Fluorophenylboronic Acid

    • Byproducts:

      • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-difluorobiphenyl or 2,2'-diaminobiphenyl).

      • Dehalogenated Starting Material: Aniline or nitrobenzene resulting from the loss of the halogen atom.

      • Incompletely Reduced Intermediate: 4'-Fluoro-2-nitrobiphenyl, if the final step is a nitro reduction.

  • From Gomberg-Bachmann Reaction: This route typically involves the diazotization of an aniline derivative and its subsequent reaction with an aromatic compound. For this target molecule, it could involve the reaction of a diazonium salt of 2-aminobiphenyl with a source of fluoride or a more complex multi-step synthesis. A patent for the analogous 4'-chloro-2-aminobiphenyl describes the diazotization of p-chloroaniline and subsequent reaction with aniline.[2]

    • Unreacted Starting Materials:

      • The aniline derivatives used in the synthesis.

    • Byproducts:

      • Positional Isomers: The Gomberg-Bachmann reaction can sometimes lack regioselectivity, leading to the formation of other isomers (e.g., 3'-fluorobiphenyl-2-ylamine).

      • Phenolic Byproducts: Formed by the reaction of the diazonium salt with water.

B. Degradation Products:

Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Oxidative Degradation: The primary amine group can be oxidized, leading to the formation of colored impurities such as nitroso, nitro, and polymeric species.[3] This is often observed as a darkening of the material over time.

C. Residual Solvents and Reagents:

  • Solvents: Depending on the final purification and salt formation steps, residual solvents like ethanol, isopropanol, ethyl acetate, or tetrahydrofuran (THF) may be present.

  • Inorganic Salts: Residual inorganic salts from the workup and purification steps (e.g., sodium chloride, sodium sulfate) may also be present.

Q2: My sample of 4'-Fluorobiphenyl-2-ylamine hydrochloride has a pinkish or brownish tint. Is it still usable?

A slight discoloration to pink, tan, or brown is common for many aromatic amines and their salts, including 4'-Fluorobiphenyl-2-ylamine hydrochloride. This is typically due to minor surface oxidation. For many applications, particularly in synthetic chemistry where the product will be purified downstream, this minor discoloration may not significantly impact the reaction outcome.

However, for applications requiring high purity, such as in the final steps of pharmaceutical synthesis or for quantitative analytical standards, the purity should be verified. The color change is an indicator of potential degradation, and the presence of even small amounts of oxidized impurities could interfere with sensitive catalytic processes or biological assays.

Troubleshooting Steps:

  • Assess the Impact: If your experiment is yielding unexpected results, such as lower yields, new spots on TLC, or unexpected side products, the purity of the starting material should be investigated.

  • Purity Analysis: Perform a purity analysis using HPLC or LC-MS to quantify the main component and identify any significant impurities.

  • Purification: If necessary, the material can often be purified by recrystallization.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

Identifying unknown peaks is a common challenge. A systematic approach is crucial.

Troubleshooting Workflow:

Troubleshooting_Unknown_Peak start Unknown Peak in HPLC check_blank 1. Analyze a Blank Injection (Solvent Only) start->check_blank is_solvent Is the peak present? check_blank->is_solvent solvent_peak Peak is from solvent or system contamination. is_solvent->solvent_peak Yes not_solvent_peak Peak is related to the sample. is_solvent->not_solvent_peak No lcms_analysis 2. LC-MS Analysis not_solvent_peak->lcms_analysis get_mass Obtain Mass Spectrum of the Peak lcms_analysis->get_mass compare_mass 3. Compare Mass to Potential Impurities get_mass->compare_mass known_impurity Does mass match a known impurity? compare_mass->known_impurity identified Impurity tentatively identified. Confirm with a standard if available. known_impurity->identified Yes unknown_mass Mass does not match expected impurities. known_impurity->unknown_mass No further_investigation 4. Further Investigation: - High-Resolution MS - NMR of isolated impurity - Forced degradation studies unknown_mass->further_investigation

Caption: Workflow for identifying an unknown HPLC peak.

Explanation of Workflow Steps:

  • Blank Injection: This helps to rule out contamination from the solvent, HPLC system, or vial.

  • LC-MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak provides the molecular weight of the impurity.

  • Compare Mass: Compare the obtained molecular weight with the calculated molecular weights of potential impurities listed in Q1 . Remember to consider the possibility of adducts (e.g., +Na, +K, +CH3CN).

  • Further Investigation: If the mass does not correspond to a common impurity, more advanced analytical techniques may be necessary. Forced degradation studies (exposing the pure compound to acid, base, heat, and oxidation) can help to intentionally generate degradation products and see if they match the unknown peak.

Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 4'-Fluorobiphenyl-2-ylamine hydrochloride. Method optimization may be required based on the specific instrument and impurities present.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Sample of 4'-Fluorobiphenyl-2-ylamine hydrochloride

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Potential Impurity Expected Elution Behavior
Starting Materials (e.g., anilines)Generally more polar, will elute earlier.
Homocoupled ByproductsGenerally less polar, will elute later.
4'-Fluoro-2-nitrobiphenylLess polar than the amine, will elute later.
Protocol 2: Recrystallization for Purification

If the purity of the material is insufficient for your application, recrystallization can be an effective purification method.

Materials:

  • Crude 4'-Fluorobiphenyl-2-ylamine hydrochloride

  • Ethanol (or Isopropanol)

  • Water (deionized)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: A mixture of an alcohol (like ethanol or isopropanol) and water is a good starting point for the recrystallization of amine hydrochlorides.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat to aid dissolution.

  • Induce Crystallization:

    • Slowly add hot water dropwise to the hot solution until it just starts to become cloudy (the saturation point).

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material by HPLC (Protocol 1) to confirm the removal of impurities.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_crystallization 2. Crystallization cluster_isolation 3. Isolation dissolve Dissolve crude solid in minimum hot ethanol add_water Add hot water dropwise until cloudy dissolve->add_water cool_slowly Cool slowly to room temperature add_water->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filtrate Vacuum filter to collect crystals ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry end end dry->end Pure Crystals

Caption: General workflow for recrystallization.

References

  • EvitaChem. Buy 4'-Chloro-biphenyl-2-ylamine hydrochloride.
  • PubChem. 2-Amino-4'-chlorobiphenyl.
  • LGC Standards. 4'-Chlorobiphenyl-2-ylamine.
  • PubChem. 4'-Chloro-biphenyl-2-ylamine hydrochloride.
  • Sigma-Aldrich. 4′-Fluoro-biphenyl-2-ylamine.
  • Sigma-Aldrich. 4′-Fluoro-biphenyl-2-ylamine.
  • Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
  • Benchchem. Validating the Purity of 4-(Furan-2-yl)
  • Eurofins. Analytical Method Summaries.
  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
  • ResearchGate.
  • Google Patents.
  • National Institutes of Health (NIH).
  • Synblock. CAS 321-61-9 | 2'-Fluoro-biphenyl-4-amine hydrochloride.

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Navigating the Nuances of 4'-Fluorobiphenyl-2-ylamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4'-Fluorobiphenyl-2-ylamine hydrochloride. As Senior Application Scientists with extensive field experience, we understand that meticulous handling and storage of specialized reagents are paramount to experimental success and laboratory safety. This guide is designed to provide you with in-depth, practical insights into the safe handling of 4'-Fluorobiphenyl-2-ylamine hydrochloride, moving beyond generic protocols to address the specific challenges and questions you may encounter.

Core Principles of Handling: A Proactive Approach to Safety

4'-Fluorobiphenyl-2-ylamine hydrochloride is a substituted aromatic amine, a class of compounds that requires careful handling due to potential biological activity and reactivity. The hydrochloride salt form, while often enhancing stability and solubility, also introduces specific handling considerations. The foundational principle of working with this compound is the stringent avoidance of direct contact and aerosol generation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and concerns that arise during the use of 4'-Fluorobiphenyl-2-ylamine hydrochloride in a research and development setting.

Q1: I've just received a new batch of 4'-Fluorobiphenyl-2-ylamine hydrochloride. What are the immediate steps I should take before storing it?

A1: Upon receipt, it is crucial to first inspect the integrity of the packaging and container. Ensure the container is tightly sealed and there is no evidence of spillage. Before opening, have your personal protective equipment (PPE) ready. It is advisable to open the container within a chemical fume hood to minimize inhalation exposure. Verify that the label information matches your order and that a supplier-specific Safety Data Sheet (SDS) is accessible.

Q2: The Safety Data Sheet for the free base, 4'-Fluorobiphenyl-2-ylamine, is readily available, but I'm having trouble finding one specifically for the hydrochloride salt. How should I proceed?

A2: This is a common challenge with specialized reagents. While the toxicological properties of the hydrochloride salt are expected to be very similar to the free base, there will be differences in physical properties like solubility and reactivity. In the absence of a specific SDS for the hydrochloride, it is best practice to adopt a conservative approach by adhering to the safety precautions outlined for the free base and related analogs like 4-aminobiphenyl, but with additional considerations for its salt form. Always prioritize the SDS provided by your specific supplier. If one was not provided, request it immediately. The information in this guide is based on data for structurally similar compounds and should be used to supplement, not replace, a supplier-specific SDS.

Q3: I've noticed some clumping of the solid material in the container. Is it still usable, and what precautions should I take?

A3: Clumping can occur due to moisture absorption, as hydrochloride salts can be hygroscopic. While the compound may still be usable depending on the requirements of your experiment, it is essential to handle it with extra care. The presence of moisture can affect the reactivity and stability of the compound. When weighing and handling, be particularly vigilant about preventing dust and aerosol formation. It is recommended to handle the material in a glove box with a controlled atmosphere if possible. For storage, consider keeping the container in a desiccator.

Q4: What are the most critical personal protective equipment (PPE) requirements when working with this compound?

A4: A multi-layered approach to PPE is essential. The following table summarizes the recommended PPE for handling 4'-Fluorobiphenyl-2-ylamine hydrochloride, based on guidelines for similar aromatic amines.

Protection Type Specification Rationale
Eye Protection Chemical splash-resistant safety goggles with side shields. A face shield is recommended for larger quantities or when there is a significant risk of splashing.To protect the eyes from dust particles and splashes, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed regularly.To prevent skin contact, which may cause irritation.[2]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger-scale operations, chemical-resistant clothing may be necessary.To protect the skin from accidental contact and contamination.[2]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a fume hood or when dust is generated.To prevent inhalation of the powder, which may cause respiratory irritation.[1]

Q5: What is the appropriate procedure for cleaning up a small spill of 4'-Fluorobiphenyl-2-ylamine hydrochloride powder?

A5: For a small spill, the primary goal is to clean it up without generating dust. First, ensure you are wearing the appropriate PPE. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Then, carefully scoop the material into a sealable container for hazardous waste disposal. The area should then be cleaned with soap and water. Always dispose of the cleaning materials as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow: Spill Cleanup Procedure

The following diagram outlines the logical steps for responding to a minor spill of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Spill_Cleanup_Workflow Workflow for Minor Spill of 4'-Fluorobiphenyl-2-ylamine hydrochloride cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the immediate area Assess Assess the spill size and potential hazards Alert->Assess Don_PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Assess->Don_PPE Cover Gently cover the spill with a damp paper towel to prevent dust Don_PPE->Cover Scoop Carefully scoop the material into a labeled hazardous waste container Cover->Scoop Clean_Area Clean the spill area with soap and water Scoop->Clean_Area Dispose Dispose of all contaminated materials as hazardous waste Clean_Area->Dispose Wash_Hands Wash hands thoroughly Dispose->Wash_Hands Report Report the incident according to lab protocol Wash_Hands->Report

Caption: Workflow for a minor spill of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of 4'-Fluorobiphenyl-2-ylamine hydrochloride and ensuring laboratory safety.

Storage Condition Parameter Reason
Temperature Room temperatureTo prevent degradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.To prevent oxidation and moisture absorption. Some related compounds are noted to be air sensitive.[1]
Container Tightly closed container.To prevent contamination and moisture ingress.[1][3]
Location Store in a dry, cool, and well-ventilated place.[1][3]To ensure stability and prevent the buildup of any potential vapors.
Incompatibilities Strong oxidizing agents and strong acids.[1]To avoid vigorous and potentially hazardous reactions.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

References

  • International Labour Organization. ICSC 0759 - 4-AMINOBIPHENYL. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Reactions with 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 4'-Fluorobiphenyl-2-ylamine hydrochloride. This valuable building block is frequently employed in the synthesis of complex molecules for pharmaceuticals and materials science. However, its nature as a hydrochloride salt and an aromatic amine presents specific challenges in common synthetic transformations. This guide is structured to address these issues proactively, moving from fundamental properties to complex reaction troubleshooting, ensuring your experiments are both successful and reproducible.

Part 1: Core Properties and Handling of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Before initiating any reaction, a thorough understanding of the starting material is critical. The hydrochloride salt form is stable and easy to handle but is generally not suitable for direct use in most coupling reactions, which require the free amine.

Physicochemical Data

For clarity, the properties of both the hydrochloride salt and its corresponding free base are provided below.

Property4'-Fluorobiphenyl-2-ylamine Hydrochloride4'-Fluorobiphenyl-2-ylamine (Free Base)Reference(s)
CAS Number 1049733-12-1321-61-9 (related free amine CAS)[1][2]
Molecular Formula C₁₂H₁₁ClFNC₁₂H₁₀FN[1]
Molecular Weight 223.67 g/mol 187.21 g/mol [1]
Appearance Typically a solidSolid
Solubility Soluble in polar solvents like water, methanol; poorly soluble in non-polar organic solvents.Soluble in common organic solvents like THF, Dioxane, Toluene, DMF.[3][4]
Safety and Handling

4'-Fluorobiphenyl-2-ylamine and its derivatives are classified as aromatic amines.

  • Hazard Classifications : The free amine is harmful if swallowed and is suspected of causing cancer. It can also cause skin and eye irritation.[5]

  • Handling : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

  • Storage : Store in a tightly sealed container in a cool, dry place. The material can be air-sensitive.[5]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using 4'-Fluorobiphenyl-2-ylamine hydrochloride in synthetic protocols.

Q1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) has failed or shows very low conversion. What is the most likely cause?

Answer: The single most common cause of failure is the direct use of the hydrochloride salt in a reaction medium that requires the free amine. The HCl salt is unreactive as a nucleophile and is often insoluble in typical non-polar coupling solvents like toluene or dioxane.

Troubleshooting Steps:

  • Liberate the Free Amine : Before starting the reaction, you must neutralize the hydrochloride salt to generate the free 4'-Fluorobiphenyl-2-ylamine. This can be done as a separate workup step or in situ. An in situ neutralization requires adding at least one extra equivalent of base to your reaction mixture. For consistency, a separate workup is highly recommended. See Protocol 1 for a detailed procedure.

  • Ensure an Inert Atmosphere : Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can deactivate the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of boronic acid partners.[7] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Verify Reagent Quality : Check the purity of all reagents, especially coupling partners like boronic acids, which can degrade upon storage.[8] Ensure your palladium catalyst and ligands are active.

Below is a logical workflow to diagnose a failed reaction.

G start Reaction Failed (Low/No Conversion) check_amine Was the free amine liberated from the HCl salt? start->check_amine check_inert Was the reaction run under a strictly inert atmosphere? check_amine->check_inert Yes liberate Action: Liberate free amine using Protocol 1. Then, restart. check_amine->liberate No check_catalyst Are the catalyst, ligand, and base appropriate and active? check_inert->check_catalyst Yes degas Action: Degas solvents thoroughly (e.g., sparge with Ar for 30 min). Use Schlenk techniques. check_inert->degas No optimize Action: Screen alternative catalysts, ligands, bases, and solvents. Verify reagent purity. check_catalyst->optimize No success Reaction Successful check_catalyst->success Yes

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Q2: How do I select the optimal catalyst system (palladium source, ligand, base) for a Buchwald-Hartwig N-arylation with this amine?

Answer: The choice of catalyst system is crucial and depends on the electronic and steric properties of your aryl halide/triflate coupling partner.[9] For a primary amine like 4'-fluorobiphenyl-2-ylamine, several reliable systems exist.

ComponentRecommended OptionsRationale & Key ConsiderationsReference(s)
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a Pd(0) source and is often more reactive, requiring no pre-reduction. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced to active Pd(0) in situ.[10]
Ligand Bulky Biarylphosphines: - XPhos - SPhos - RuPhos Ferrocenylphosphines: - dppf (less common for amines)Modern bulky electron-rich phosphine ligands (like the "Phos" family) are generally superior for C-N coupling. They promote fast oxidative addition and reductive elimination, preventing catalyst decomposition and side reactions. The choice between them may require empirical screening.[9][11]
Base NaOtBu (Sodium tert-butoxide) K₃PO₄ (Potassium phosphate) Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. NaOtBu is very common and effective but can be incompatible with base-sensitive functional groups (e.g., esters).[12] K₃PO₄ and Cs₂CO₃ are milder alternatives that are often effective, especially with more reactive aryl halides.[4][7]
Solvent Toluene 1,4-Dioxane tert-ButanolAnhydrous, non-protic, and well-degassed solvents are essential. Toluene and dioxane are the most common choices.[12][12]
Q3: I am observing a significant amount of black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

Answer: The formation of a black precipitate is typically palladium black, resulting from the decomposition of the catalytically active Pd(0) species. This indicates that the ligand is not effectively stabilizing the palladium center throughout the catalytic cycle, leading to catalyst death and a stalled reaction.

Solutions:

  • Increase Ligand-to-Palladium Ratio : A slightly higher ligand-to-metal ratio (e.g., 1.5:1 or 2:1) can sometimes provide extra stabilization.

  • Switch to a More Robust Ligand : Bulky, electron-rich biarylphosphine ligands (see Q2) are specifically designed to prevent this decomposition by creating a stable, coordinatively saturated metal center that resists aggregation.[11]

  • Lower the Reaction Temperature : High temperatures can accelerate catalyst decomposition. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than excessively increasing the heat.[13]

  • Ensure Strict Anaerobic Conditions : Oxygen can accelerate the decomposition of the Pd(0) catalyst.[7]

Q4: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I improve the purification?

Answer: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or "streaking."

Solutions:

  • Basify the Eluent : Add a small amount of a volatile base to your mobile phase. A common practice is to use an eluent system containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide. For example: Hexane/Ethyl Acetate/Et₃N (70:30:1). This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.[14]

  • Use an Alternative Stationary Phase : Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

  • Acid-Base Extraction : Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified free-base product with an organic solvent.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective purification method.[14]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Liberation of the Free Amine from Hydrochloride Salt

This procedure should be performed before using the amine in most organic reactions.

Materials:

  • 4'-Fluorobiphenyl-2-ylamine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dissolve the 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 eq) in a minimal amount of deionized water or suspend it in an organic solvent like EtOAc.

  • Transfer the solution/suspension to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution while gently swirling until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid/oil is the free amine, 4'-Fluorobiphenyl-2-ylamine, which can be used directly or further dried under high vacuum.

Protocol 2: Example Buchwald-Hartwig N-Arylation

This protocol describes the coupling of 4'-Fluorobiphenyl-2-ylamine with 4-bromotoluene as an example.

Materials:

  • 4'-Fluorobiphenyl-2-ylamine (free base from Protocol 1)

  • 4-Bromotoluene

  • Pd₂(dba)₃

  • XPhos (or another suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

Procedure:

  • Setup : To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.022 eq), and Sodium tert-butoxide (1.4 eq).

  • Add Reagents : Add 4'-Fluorobiphenyl-2-ylamine (1.0 eq) and 4-bromotoluene (1.2 eq) to the flask.

  • Add Solvent : Add anhydrous, degassed toluene via syringe.

  • Reaction : Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the crude product using the methods described in Q4 (e.g., column chromatography on silica gel with a hexane/ethyl acetate/triethylamine eluent).

Below is a simplified representation of the Buchwald-Hartwig catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex oa_complex->amido_complex Deprotonation & Ligand Exchange product_complex Product Complex amido_complex->product_complex Reductive Elimination base + Base - Base-H⁺X⁻ product_complex->pd0 Catalyst Regeneration product Ar-NR₂ reagents Ar-X + R₂NH

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Sigma-Aldrich. (n.d.). 4′-Fluoro-biphenyl-2-ylamine. Retrieved from sigmaaldrich.com

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from fishersci.com[5]

  • CPAChem. (2023). Safety data sheet. Retrieved from cpachem.com[3]

  • EvitaChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. Retrieved from evitachem.com[15]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from reddit.com[16]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org[11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org[9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org[12]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from reddit.com[8]

  • Benchchem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Retrieved from benchchem.com[7]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from acs.org[10]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from researchgate.net[4]

  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from benchchem.com[14]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from ncbi.nlm.nih.gov[13]

  • BLD Pharm. (n.d.). 4-Fluorobiphenyl-2-ylaminehydrochloride. Retrieved from bldpharm.com[17]

  • Synblock. (n.d.). 2'-Fluoro-biphenyl-4-amine hydrochloride. Retrieved from synblock.com[2]

  • ChemicalBook. (n.d.). 4'-FLUOROBIPHENYL-2-YLAMINE HYDROCHLORIDE. Retrieved from chemicalbook.com[1]

  • International Labour Organization. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from ilo.org[6]

Sources

Technical Support Center: 4'-Fluorobiphenyl-2-ylamine Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Fluorobiphenyl-2-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions, primarily focusing on the Buchwald-Hartwig amination. Our goal is to provide you with in-depth, field-proven insights to anticipate challenges, troubleshoot effectively, and prevent common side reactions, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and reactivity of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

1. Why is 4'-Fluorobiphenyl-2-ylamine provided as a hydrochloride salt? How does this affect my reaction setup?

The hydrochloride salt form enhances the stability and shelf-life of the amine, preventing degradation through oxidation and other pathways. However, the amine must be liberated in situ for it to act as a nucleophile in cross-coupling reactions. This is achieved by using a base in your reaction mixture. It is crucial to use at least one extra equivalent of base to neutralize the hydrochloride salt in addition to the amount required for the catalytic cycle.

2. What are the most common applications of 4'-Fluorobiphenyl-2-ylamine hydrochloride?

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[2][3] This allows for the construction of N-aryl biphenylamine scaffolds, which are present in many biologically active compounds.

3. I am observing low to no conversion in my Buchwald-Hartwig reaction. What are the initial checks I should perform?

Low conversion is a frequent issue in cross-coupling reactions. Here’s a checklist of initial troubleshooting steps:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[4]

  • Reagent Quality: Verify the quality and purity of your reagents, especially the palladium source, ligand, and base. Ensure solvents are anhydrous.

  • Base Stoichiometry: Double-check that you have added sufficient base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. A common starting point is 2.5 equivalents of a strong base like LiHMDS or NaOtBu.[4]

  • Catalyst Activation: If you are not using a pre-catalyst, ensure your reaction conditions are suitable for the in-situ formation of the active Pd(0) species.

II. Troubleshooting Guide: Common Side Reactions and Their Prevention

This section delves into specific side reactions you may encounter and provides detailed protocols for their mitigation.

Problem 1: Hydrodehalogenation of the Aryl Halide

Symptom: You observe a significant amount of the arene byproduct where the halogen on your electrophile has been replaced by a hydrogen atom, leading to reduced yield of your desired N-arylated product.

Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[1][5] It often arises from the formation of a palladium-hydride species, which can be generated from sources like trace water, alcohols, or even the amine starting material. This palladium-hydride can then undergo reductive elimination with the aryl halide, leading to the dehalogenated byproduct. Electron-rich aryl halides are generally more susceptible to this side reaction.[1]

Prevention & Troubleshooting Protocol:

Parameter Recommendation Rationale
Solvent Use non-protic, anhydrous solvents like toluene or dioxane. Avoid alcoholic solvents.Alcohols can be a source of palladium-hydride species.[5]
Base Use a non-coordinating, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).The choice of base is critical and can significantly impact the extent of dehalogenation.[1]
Ligand Employ bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.These ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[5][6]
Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can sometimes increase the rate of dehalogenation.[1]

Experimental Protocol for Minimizing Hydrodehalogenation:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the aryl halide (1.0 equiv) and 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Add sodium tert-butoxide (2.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Problem 2: Homocoupling of the Aryl Halide

Symptom: Formation of a biaryl byproduct derived from the coupling of two molecules of your aryl halide electrophile.

Causality: Homocoupling is another potential side reaction in palladium-catalyzed couplings.[7][8] It can occur through various mechanisms, including the reaction of two organopalladium intermediates. This side reaction can be more prevalent at higher temperatures and with certain catalyst systems.

Prevention & Troubleshooting Protocol:

Parameter Recommendation Rationale
Catalyst Loading Use the lowest effective catalyst loading.Higher concentrations of the palladium catalyst can sometimes favor homocoupling.
Temperature Avoid excessive heating.Lowering the reaction temperature can often suppress homocoupling.
Ligand Choice Screen different phosphine ligands.The nature of the ligand can influence the relative rates of cross-coupling versus homocoupling.

Workflow for Optimizing Against Homocoupling:

Caption: Decision workflow for troubleshooting aryl halide homocoupling.

Problem 3: Intramolecular Cyclization to Form Carbazole

Symptom: Formation of a carbazole byproduct, particularly when using 2-aminobiphenyl-based palladacycle precatalysts.

Causality: The 2-aminobiphenyl scaffold of some palladacycle precatalysts can undergo intramolecular cyclization upon activation to form NH-carbazole.[9] This NH-carbazole can then act as a nucleophile in the Buchwald-Hartwig reaction, consuming your aryl halide and reducing the yield of the desired product.[10]

Prevention & Troubleshooting Protocol:

Parameter Recommendation Rationale
Precatalyst Choice Use an N-substituted 2-aminobiphenyl palladacycle precatalyst (e.g., N-methyl or N-phenyl).These precatalysts generate N-substituted carbazoles upon activation, which are unable to participate in subsequent amination reactions.[10]
Reaction Monitoring Carefully monitor the reaction for the appearance of the carbazole byproduct by LC-MS.Early detection can help in adjusting reaction conditions.

Visualizing the Side Reaction:

Carbazole_Formation Precatalyst 2-Aminobiphenyl Palladacycle Activation Activation (Base) Precatalyst->Activation Carbazole NH-Carbazole (Byproduct) Activation->Carbazole Side_Product N-Aryl Carbazole (Side Product) Carbazole->Side_Product Buchwald-Hartwig Coupling Aryl_Halide Ar-X (Starting Material) Aryl_Halide->Side_Product

Caption: Pathway for the formation of N-aryl carbazole side product.

Problem 4: Potential for C-F Bond Activation

Symptom: Observation of unexpected byproducts resulting from the cleavage of the C-F bond on the 4'-fluorobiphenyl moiety.

Causality: While C-F bonds are generally robust, palladium-catalyzed activation is possible, especially in electron-deficient aromatic systems or under harsh reaction conditions.[11][12] In the case of 4'-Fluorobiphenyl-2-ylamine, the fluorine is on an electron-rich ring, making C-F activation less likely under standard Buchwald-Hartwig conditions. However, it is a possibility to be aware of, particularly if extensive optimization with various catalysts and high temperatures is performed.

Prevention & Troubleshooting Protocol:

Parameter Recommendation Rationale
Reaction Conditions Use the mildest possible reaction conditions (temperature, reaction time).Harsher conditions can promote C-F activation.
Ligand Selection Avoid ligands known to promote C-F activation.The electronic and steric properties of the ligand can influence the propensity for C-F bond cleavage.
Substrate Monitoring Monitor for the loss of the fluorine atom in byproducts by LC-MS and NMR.This will confirm if C-F activation is a competing pathway.

III. General Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination using 4'-Fluorobiphenyl-2-ylamine hydrochloride. Optimization may be required for specific substrates.

Materials:

  • 4'-Fluorobiphenyl-2-ylamine hydrochloride

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., t-BuXPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 equiv) and 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.2 equiv).

  • Add the base (2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL not available)

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (URL not available)

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL not available)

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (URL not available)

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (URL: [Link])

  • Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (URL not available)

  • Role of the base in Buchwald-Hartwig amination - PubMed. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL not available)

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Direct homocoupling of aryl halides catalyzed by palladium - ResearchGate. (URL: [Link])

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL not available)

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. (URL: [Link])

  • N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. (URL not available)

Sources

Technical Support Center: A Guide to Scaling Up Reactions with 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Fluorobiphenyl-2-ylamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this valuable building block from the bench to a larger scale. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your scale-up campaigns effectively.

4'-Fluorobiphenyl-2-ylamine is a key structural motif found in numerous pharmaceuticals and agrochemicals. Its hydrochloride salt form offers improved stability and handling properties, but it also introduces specific challenges that must be addressed during scale-up. This document provides practical, field-proven insights to navigate these challenges successfully.

Section 1: Core Concepts & Pre-Scale-Up Considerations

Before embarking on a scale-up campaign, a thorough understanding of the starting material's properties is paramount. The primary challenge arises from the fact that you are handling a salt, whereas most coupling reactions require the free amine.

The Amine Salt vs. The Free Base: A Critical Distinction

The hydrochloride salt is protonated at the amine nitrogen. This has several implications:

  • Solubility: The salt's solubility profile differs significantly from the free base. While the salt may have better solubility in polar protic solvents, the free base is typically more soluble in the aprotic organic solvents used for many cross-coupling reactions.

  • Reactivity: The protonated amine is not nucleophilic and will not participate in reactions like Buchwald-Hartwig amination or amide bond formation.

  • Stoichiometry: A stoichiometric amount of base is required to neutralize the hydrochloride and liberate the free amine in situ before the desired reaction can proceed. This is in addition to any base required for the catalytic cycle itself.

Physicochemical Properties

PropertyValueSource
Chemical Name 4'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride-
Molecular Formula C₁₂H₁₁ClFN
Molecular Weight 223.68 g/mol -
Appearance Off-white to pale beige solid[1]
Solubility (Free Base) Slightly soluble in Chloroform, Methanol[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]-
Section 2: Troubleshooting Guide for Scale-Up Reactions (Q&A Format)

This section addresses common problems encountered when scaling up palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, a frequent application for this substrate.[2]

Q1: My reaction conversion has dropped significantly upon scale-up, or the reaction has stalled completely. What are the likely causes?

A1: This is a classic scale-up issue stemming from changes in physical parameters. Let's break down the possibilities:

  • Insufficient Base: Remember, you need to add enough base to first neutralize the HCl salt and then to participate in the catalytic cycle. A common mistake is to use the same molar equivalents of base as in a small-scale reaction that used the free amine. Solution: Ensure you are using at least one full equivalent of base to liberate the free amine, plus the required amount for the reaction itself (typically 1.5-2.5 equivalents).

  • Poor Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized concentration gradients where the catalyst, base, or substrate concentrations are not optimal. Solution: Evaluate your reactor's mixing efficiency. Increase the stirring speed, or consider a different impeller design (e.g., a pitch-blade turbine for better top-to-bottom turnover).

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. If the reaction has a high activation energy, it may not be reaching the required internal temperature, even if the heating mantle is set correctly. Solution: Monitor the internal reaction temperature, not the jacket temperature. You may need to increase the jacket temperature or extend the reaction time to compensate.

  • Catalyst Deactivation: Longer reaction times at elevated temperatures can lead to catalyst decomposition.[3] This is often visible as the formation of palladium black. Solution: Screen for more robust ligands (e.g., sterically hindered biaryl phosphine ligands like XPhos) that protect the palladium center.[4] Consider a slightly lower reaction temperature over a longer period.

Q2: I'm observing new impurities or a higher proportion of byproducts compared to my bench-scale experiments. Why is this happening?

A2: This usually points to issues with mass or heat transfer that are exacerbated at scale.

  • Localized Overheating (Hot Spots): Poor mixing can prevent efficient dissipation of heat from exothermic events (like neutralization or the reaction itself), leading to thermal degradation or side reactions. Solution: Control the rate of reagent addition, especially if the initial neutralization is highly exothermic. Improve mixing to ensure uniform temperature distribution.

  • Solubility Issues: If the free amine or an intermediate has poor solubility, it may crash out of solution, effectively halting the reaction for that portion of the material.[5] This can lead to the appearance of unreacted starting materials or byproducts from competing, slower reactions. Solution: Re-evaluate your solvent system. A higher-boiling solvent (e.g., toluene, dioxane) might be necessary to maintain solubility at the reaction temperature. Using a co-solvent can also be effective.

Q3: The workup is proving difficult on a larger scale, with persistent emulsions during extraction. How can I resolve this?

A3: Emulsions are common when scaling up reactions involving amines and salts.

  • Cause: The combination of organic solvents, aqueous media, and inorganic salts creates a stable emulsion layer that is difficult to separate.

  • Solutions:

    • Add Brine: Saturated NaCl solution increases the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Filter through Celite®: Passing the entire mixture through a pad of a filter aid like Celite® can help to break up the emulsion.

    • Change Solvents: Switching to a more non-polar extraction solvent might reduce emulsion formation.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the most reliable way to liberate the free amine from the hydrochloride salt at scale?

    • The most common and effective method is in situ neutralization. Add your solvent and the 4'-Fluorobiphenyl-2-ylamine hydrochloride to the reactor, then add at least one equivalent of a suitable base and stir for a period (e.g., 30-60 minutes) before adding the catalyst and other reagents. This ensures the free amine is available for the reaction.

  • Q: Which base should I choose for a Buchwald-Hartwig or Suzuki coupling reaction?

    • The choice of base is critical and depends on the specific reaction. For liberating the free amine, a weaker base like K₂CO₃ or K₃PO₄ can work. However, for the coupling reaction itself, a stronger, non-nucleophilic base is often required.

BaseStrengthCommon Use CaseConsiderations
K₂CO₃, K₃PO₄ ModerateSuzuki Couplings, some C-N couplingsGenerally good for base-sensitive functional groups.[6]
NaOt-Bu StrongBuchwald-Hartwig AminationsVery effective but can promote side reactions if sensitive functional groups are present.[4]
Cs₂CO₃ StrongBuchwald-Hartwig AminationsMilder than NaOt-Bu and often gives excellent results, but is more expensive.[3]
  • Q: How can I purify the final product effectively at scale?

    • While column chromatography is excellent for small-scale purification, it is often impractical and expensive at scale.[7] Recrystallization is the preferred method.[8] You will need to perform a thorough solvent screen to find a single solvent or solvent pair that provides high recovery and excellent purity. A typical procedure involves dissolving the crude product in a hot solvent, performing a hot filtration to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.[7]

Section 4: Visual Guides & Workflows
General Scale-Up Workflow

This diagram outlines the logical progression from a lab-scale procedure to a robust, scaled-up process.

cluster_0 Phase 1: Bench Scale cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Scale Execution A Reaction Optimization (Solvent, Base, Catalyst) B Analytical Method Development (HPLC, GC) A->B C Safety & Hazard Analysis (MSDS, Exotherms) B->C D Define Critical Process Parameters (CPPs) C->D E Workup & Purification Strategy (Recrystallization) D->E F Execute Pilot Batch (e.g., 1-5 kg scale) E->F G Monitor In-Process Controls (IPCs) F->G H Isolate & Analyze Final Product G->H I Process Validation H->I

Caption: A logical workflow for scaling up a chemical synthesis.

Troubleshooting a Failed Buchwald-Hartwig Amination

This decision tree provides a systematic approach to diagnosing low-yield issues.

Start Low Conversion (<95%) Check_SM Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_SM SM_Present High Levels of Starting Amine & Aryl Halide? Check_SM->SM_Present Check_Catalyst Catalyst Deactivated? (Palladium Black visible?) SM_Present->Check_Catalyst Yes Other_Issue Other Issue (e.g., poor quality reagents) SM_Present->Other_Issue No Check_Base Was Amine HCl Salt Fully Neutralized? Sufficient Base for Cycle? Check_Catalyst->Check_Base No Sol_Catalyst Root Cause: Catalyst Issue Action: Use more robust ligand, degass solvents thoroughly. Check_Catalyst->Sol_Catalyst Yes Check_Solubility Did Material Precipitate During Reaction? Check_Base->Check_Solubility No Sol_Base Root Cause: Base Issue Action: Verify base stoichiometry and strength. Check_Base->Sol_Base Yes Sol_Solubility Root Cause: Solubility Action: Increase temperature, change solvent, or run at lower concentration. Check_Solubility->Sol_Solubility Yes Check_Solubility->Other_Issue No

Caption: A decision tree for troubleshooting low conversion in C-N coupling reactions.

Section 5: Safety and Handling at Scale

Handling 4'-Fluorobiphenyl-2-ylamine hydrochloride requires strict adherence to safety protocols, especially when dealing with kilogram quantities.

  • Hazard Identification:

    • Harmful if swallowed.

    • Suspected of causing cancer (GHS Carcinogenicity Category 2).

    • Causes skin and serious eye irritation.[9]

    • May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[11]

    • When handling large quantities of the powder outside of a contained system, a respirator may be necessary to avoid inhalation.[11]

  • Engineering Controls:

    • Always handle the solid material in a well-ventilated area, preferably within a fume hood or a ventilated powder handling enclosure.[9]

    • Ensure reactors are properly grounded to prevent static discharge, which can be an ignition source for flammable solvents.[9]

  • Spill & Disposal:

    • In case of a spill, evacuate the area. Collect the spilled solid carefully, avoiding dust generation, and place it in a sealed container for disposal.[11]

    • Dispose of all waste materials in accordance with local, state, and federal regulations.

Section 6: References
  • PubChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Kappe, C. O., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available from: [Link] (Specific deep link not provided in search result).

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. Retrieved from

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. (Specific journal not cited in search result).

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Retrieved from

  • Lin, C., & Hart, D. J. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(4), 224–231. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 8(12), 633. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - biphenyl-4-ylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen. Retrieved from

  • PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 4'-Fluorobiphenyl-2-ylamine Hydrochloride in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Fluorobiphenyl-2-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during synthetic chemistry workflows. As Senior Application Scientists, we understand that achieving optimal solubility is critical for reaction efficiency, reproducibility, and yield. This guide provides in-depth, field-proven insights and step-by-step protocols to address these issues effectively.

Understanding the Core Challenge: The Chemistry of Amine Salts

The primary difficulty in dissolving 4'-Fluorobiphenyl-2-ylamine hydrochloride in common organic reaction media stems from its fundamental chemical nature. You are working with an amine salt, not a free amine.[1][2] The protonation of the amine nitrogen to form the ammonium cation (-NH₃⁺) and the presence of the chloride counter-ion (Cl⁻) make the molecule an ionic, highly polar species.[3] This high polarity is often incompatible with the non-polar or weakly polar organic solvents (e.g., Dichloromethane, Toluene, THF) required for many synthetic reactions.

The key to solving solubility issues lies in understanding and manipulating the equilibrium between the charged hydrochloride salt and the neutral free amine.

G cluster_0 Aqueous / Polar Phase cluster_1 Organic / Non-Polar Phase Salt R-NH₃⁺Cl⁻ (4'-Fluorobiphenyl-2-ylamine HCl) - Polar - Poorly soluble in organic solvents Amine R-NH₂ (Free Amine) - Less Polar - Soluble in organic solvents Salt->Amine + Base (e.g., NaHCO₃) - H₂O, - NaCl Amine->Salt + HCl G start Start: Compound is insoluble in desired organic solvent phys_methods Try Physical Methods (Stirring, Sonication, Gentle Heat) start->phys_methods phys_success Success: Compound Dissolves (Proceed with caution, may crash out) phys_methods->phys_success Did it work? phys_fail Failure: Still Insoluble phys_methods->phys_fail No cosolvent Attempt Co-Solvent System phys_fail->cosolvent cosolvent_success Success: Compound Dissolves (Reaction solvent is now a mixture) cosolvent->cosolvent_success Did it work? cosolvent_fail Failure: Still Insoluble cosolvent->cosolvent_fail No freebase Perform Chemical Modification (Free-Basing Protocol) cosolvent_fail->freebase freebase_success Success: Free Amine Dissolves (Proceed with reaction) freebase->freebase_success

Caption: Decision tree for troubleshooting solubility.

Protocol 1: Physical Dissolution Enhancement

This protocol should be your first, quickest check. It aims to overcome kinetic barriers to dissolution.

  • Objective: To dissolve the hydrochloride salt using physical energy.

  • Causality: Vigorous stirring maximizes the solid's surface area contact with the solvent, while sonication uses ultrasonic waves to break apart solid aggregates, enhancing solvent-solute interaction. [3]* Methodology:

    • Suspend 4'-Fluorobiphenyl-2-ylamine hydrochloride in your chosen organic solvent at the desired reaction concentration.

    • Ensure vigorous magnetic or mechanical stirring for 15-20 minutes.

    • If still insoluble, place the flask in a sonication bath for 10-15 minutes.

    • As a final physical attempt, gently warm the mixture (e.g., to 30-40°C) while stirring, but monitor for any signs of decomposition (color change).

    • Observe: If the solid dissolves, be aware that it may precipitate again if the solution cools or as the reaction proceeds.

Protocol 2: Co-Solvent System

This method can work if a slight modification of the reaction medium is tolerable.

  • Objective: To increase the polarity of the bulk solvent just enough to dissolve the salt.

  • Causality: By adding a small volume of a miscible polar solvent, you create a new solvent system with an intermediate polarity that may be capable of solvating the salt. [4]* Methodology:

    • Suspend the hydrochloride salt in the primary non-polar solvent (e.g., 10 mL of Dichloromethane).

    • While stirring vigorously, add a polar co-solvent (e.g., Methanol or DMF) dropwise.

    • Add the minimum amount of co-solvent necessary to achieve full dissolution. Start with 1-2% v/v and increase incrementally up to 10% v/v.

    • Observe: Note the total volume of co-solvent required. You must confirm that this new solvent mixture does not negatively impact your reaction chemistry.

Protocol 3: Chemical Modification (Free-Basing) - Recommended

This is the most robust and reliable method for achieving solubility in non-polar organic media.

  • Objective: To convert the polar hydrochloride salt into the non-polar free amine.

  • Causality: A base is added to neutralize the hydrochloric acid component of the salt. This deprotonates the ammonium cation (R-NH₃⁺), yielding the neutral amine (R-NH₂), which is readily soluble in organic solvents. [3][5]* Methodology:

    • Setup: In a flask, suspend the 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 eq) in your desired organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether). Use a volume sufficient for your subsequent reaction.

    • Base Addition: Add a saturated aqueous solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Use a volume roughly equal to the organic solvent volume.

    • Neutralization: Stir the two-phase mixture vigorously for 20-30 minutes. The solid hydrochloride salt suspended in the organic layer should gradually disappear as it is converted to the free amine and dissolves.

    • Workup: Transfer the mixture to a separatory funnel.

      • Separate the organic layer.

      • Wash the organic layer with water (1x) and then with brine (1x) to remove any remaining inorganic salts.

    • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Isolation: Filter off the drying agent. The resulting clear organic solution now contains the soluble 4'-Fluorobiphenyl-2-ylamine free base and is ready for use in your reaction.

Summary of Solubility Properties

While precise numerical data is limited, the following table provides a reliable qualitative guide for solubility based on chemical principles.

Solvent ClassExample SolventsExpected Solubility of Hydrochloride SaltExpected Solubility of Free AmineRationale & Remarks
Polar Protic Water, Methanol, EthanolHigh to ModerateLowThe polar, protic nature of these solvents effectively solvates the ionic salt. [3]The neutral amine is less polar and has reduced solubility.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHighThese solvents have high dielectric constants capable of dissolving both the salt and the free amine. Acetonitrile may be less effective for the salt than DMF or DMSO. [3][6]
Weakly Polar DCM, THF, Ethyl AcetateVery Low to InsolubleHighThese are the most common reaction solvents where solubility issues arise. Free-basing is the standard solution. [3]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleHighThese solvents have very low polarity and cannot overcome the salt's lattice energy. The non-polar free amine dissolves readily. [3]
References
  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid?. Quora. Retrieved from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Various Authors. (2021). Forming oxalate salts of amines. Sciencemadness.org. Retrieved from [Link]

  • Nongthombam, G. S. (2023). How can I neutralize amine hydrochlorides?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Singh, B., & Singh, J. (2015). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Seraj, S. et al. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Anderson, J. R., & Anderson, C. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions with 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 4'-Fluorobiphenyl-2-ylamine hydrochloride in cross-coupling reactions. This document is designed to provide practical, in-depth guidance on catalyst selection, reaction optimization, and troubleshooting, drawing from established principles and field-proven insights.

Introduction: Understanding the Substrate

4'-Fluorobiphenyl-2-ylamine is a valuable building block in medicinal chemistry and materials science. However, its structure presents a distinct challenge for synthetic chemists. The primary amine is located at the C2 position, ortho to the biphenyl linkage, creating significant steric hindrance. This congestion can impede the crucial steps of a catalytic cycle, particularly the final C-N reductive elimination in amination reactions. Furthermore, as the compound is supplied as a hydrochloride salt, careful consideration of the base type and stoichiometry is paramount for successful reactivity.

This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, the most common and challenging coupling reaction for this substrate class.

Part 1: Core Principles of Catalyst System Selection

Successfully coupling the sterically encumbered 4'-Fluorobiphenyl-2-ylamine hydrochloride hinges on selecting a highly active catalytic system capable of overcoming the high energy barrier associated with hindered substrates. The choice of ligand is the most critical factor.[1][2]

The Palladium Source: Pre-catalysts vs. Traditional Sources

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often suffer from batch-to-batch variability in forming the active Pd(0) species.[3] For hindered couplings where catalyst activity is paramount, using well-defined palladium pre-catalysts is strongly recommended. These are air-stable complexes that reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.

The Ligand: Overcoming Steric Hindrance

For challenging substrates like 2-amino biphenyls, standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) are generally ineffective. The key to success lies in using bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination step.[2][4]

The most successful ligands for this purpose are the Buchwald biarylphosphines . These ligands feature a biphenyl backbone that creates a sterically demanding and electron-rich environment around the palladium center.

Table 1: Recommended Ligand Classes for Coupling with 2-Amino Biphenyls

Ligand ClassExample LigandsKey Characteristics & Applications
Bulky Biarylphosphines XPhos, SPhos, RuPhosWorkhorse Ligands: Highly electron-rich and sterically bulky. Excellent for coupling primary amines, especially hindered ones. XPhos and RuPhos are often the first choice for screening.[5][6]
Highly Hindered Biarylphosphines BrettPhos, tBuXPhosSpecialized for Extreme Cases: Offer even greater steric bulk. BrettPhos is particularly effective for coupling with challenging aryl chlorides and primary amines.[6][7]
Dialkylphosphines P(tBu)₃, PCy₃Highly Electron-Donating: Can be effective but may be more sensitive to air and side reactions like β-hydride elimination in some contexts.[8]
The Base: Stoichiometry and Strength are Critical

The choice of base is twofold: it must be strong enough to deprotonate the amine for the catalytic cycle, and sufficient equivalents must be used to first neutralize the hydrochloride salt.[9]

  • Stoichiometry: A minimum of 2.0 equivalents of base is required. The first equivalent neutralizes the HCl salt to liberate the free amine. The second equivalent participates in the catalytic cycle to generate the palladium-amido intermediate. Using a slight excess (e.g., 2.2-2.5 eq) is often beneficial.

  • Base Type: Strong, non-nucleophilic bases are preferred.

Table 2: Common Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) Highest reactivity, allows for low catalyst loadings and temperatures.[9]Incompatible with base-sensitive functional groups (e.g., esters).
Lithium bis(trimethylsilyl)amide (LHMDS) Tolerates some protic functional groups.[9]Solid is air-sensitive; can be incompatible with some groups at high temperatures.
Cesium Carbonate (Cs₂CO₃) Excellent functional group tolerance.[10]Less reactive, often requiring higher temperatures or catalyst loadings. Can be difficult to stir.
Potassium Phosphate (K₃PO₄) Good functional group tolerance, economical.[11]Generally requires higher catalyst loadings and longer reaction times.
The Solvent: Ensuring a Clean Reaction Environment

Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation.[10]

  • Recommended Solvents: Toluene, Dioxane, THF.

  • Rationale: These aprotic solvents have good solubility for the reagents and intermediates. Toluene is often preferred for reactions involving aryl iodides to prevent the precipitation of iodide salts, which can inhibit the catalyst.[12]

Part 2: Generalized Experimental Protocol

This protocol provides a starting point for the N-arylation of 4'-Fluorobiphenyl-2-ylamine hydrochloride with a generic aryl bromide. Optimization will be necessary for specific substrates.

Reaction: Arylation with 4-bromotoluene

  • Reagent Preparation:

    • 4'-Fluorobiphenyl-2-ylamine hydrochloride (1.0 eq, e.g., 223.7 mg, 1.0 mmol)

    • 4-Bromotoluene (1.2 eq, 205.2 mg, 1.2 mmol)

    • RuPhos Pd G3 Pre-catalyst (0.02 eq, 16.7 mg, 0.02 mmol)

    • RuPhos ligand (0.04 eq, 18.6 mg, 0.04 mmol) - Note: Extra ligand can prevent catalyst deactivation by the amine substrate.[12]

    • Sodium tert-butoxide (2.2 eq, 211.4 mg, 2.2 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Reaction Setup (Under Inert Atmosphere - Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add the 4'-Fluorobiphenyl-2-ylamine hydrochloride, 4-bromotoluene, RuPhos Pd G3 pre-catalyst, additional RuPhos ligand, and sodium tert-butoxide.

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add the degassed toluene via syringe.

  • Reaction Execution:

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring:

    • Periodically (e.g., at 4h, 12h, 24h), take a small aliquot from the reaction mixture (under inert conditions), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Part 3: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing a logical path to resolving experimental failures.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_catalyst 1. Catalyst System Integrity? start->check_catalyst check_base 2. Base & Stoichiometry? start->check_base check_conditions 3. Reaction Conditions? start->check_conditions check_reagents 4. Reagent Quality? start->check_reagents catalyst_q1 Using a pre-catalyst? check_catalyst->catalyst_q1 base_q1 >2 equivalents of base used? check_base->base_q1 cond_q1 System fully anaerobic? check_conditions->cond_q1 reagent_q1 Aryl halide partner reactive? check_reagents->reagent_q1 catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes catalyst_a1_no No catalyst_q1->catalyst_a1_no catalyst_q2 Sufficient ligand present? (Amine can inhibit Pd) catalyst_a1_yes->catalyst_q2 catalyst_sol1 Solution: Switch to a reliable pre-catalyst (e.g., XPhos/RuPhos G3/G4). catalyst_a1_no->catalyst_sol1 catalyst_sol2 Solution: Increase Ligand:Pd ratio to 2:1 or higher. catalyst_q2->catalyst_sol2 base_sol1 Solution: Use at least 2.2 eq to neutralize HCl salt and drive reaction. Ensure base is fresh and dry. base_q1->base_sol1 cond_sol1 Solution: Use properly degassed solvents. Ensure rigorous inert atmosphere (glovebox or Schlenk technique). cond_q1->cond_sol1 cond_q2 Temperature high enough? cond_q1->cond_q2 cond_sol2 Solution: Increase temperature incrementally (e.g., 100-120 °C), monitoring for decomposition. cond_q2->cond_sol2 reagent_sol1 Solution: Reactivity: I > Br > OTf >> Cl. For chlorides, use specialized catalysts (e.g., BrettPhos). reagent_q1->reagent_sol1

Caption: Troubleshooting workflow for failed amination reactions.

Q: My reaction shows no conversion of starting materials. What is the most likely cause?

A: The most common failure mode is an inactive catalyst or improper reaction setup.

  • Cause - Catalyst Inactivation: Oxygen is a potent poison for Pd(0) catalysts. Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that your reaction was set up under a strictly inert atmosphere.[10]

  • Cause - Insufficient Base: With the hydrochloride salt, using less than two equivalents of a strong base like NaOtBu will result in no reaction. The first equivalent is consumed instantly to form the free amine, leaving none for the catalytic cycle.

  • Cause - Inappropriate Ligand: Your ligand may not be bulky or electron-rich enough. For this substrate, ligands like XPhos, RuPhos, or BrettPhos are required. Simple ligands like PPh₃ will not work.[2]

Q: I see some product, but the reaction stalls at low conversion. What should I investigate?

A: Stalled reactions often point to catalyst deactivation or inhibition during the reaction.

  • Cause - Catalyst Inhibition by Amine: The amine starting material or product can coordinate to the palladium center and inhibit catalysis.[12] Solution: Add an extra equivalent of your phosphine ligand relative to the palladium pre-catalyst (i.e., a 2:1 Ligand:Pd ratio). This helps ensure the desired ligand occupies the palladium coordination sphere.

  • Cause - Catalyst Decomposition: At high temperatures for prolonged periods, the catalyst can decompose to form inactive palladium black. Solution: Try running the reaction at a slightly lower temperature for a longer time or consider a more stable pre-catalyst.

Q: My main side product appears to be the dehalogenated arene from my coupling partner. Why?

A: This side reaction, known as hydrodehalogenation, can occur when β-hydride elimination competes with C-N reductive elimination.

  • Cause - Unfavorable Reductive Elimination: The steric hindrance of your 2-amino biphenyl substrate can slow down the final product-forming step. If an intermediate palladium-hydride species forms, it can lead to the dehalogenated side product.

  • Solution: Use a ligand that promotes reductive elimination even more effectively. This typically means increasing the steric bulk. If you are using XPhos, consider trying RuPhos or BrettPhos.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard Suzuki coupling catalyst like Pd(PPh₃)₄ for a Buchwald-Hartwig amination of this amine?

A: The catalytic cycles and demands of the ligands are different. Pd(PPh₃)₄ is a classic catalyst for Suzuki reactions, but triphenylphosphine (PPh₃) lacks the necessary steric bulk and electron-donating properties to facilitate the difficult C-N reductive elimination required for a hindered amine like 4'-Fluorobiphenyl-2-ylamine.[13][14] Buchwald-Hartwig aminations of such substrates demand specialized, bulky biarylphosphine ligands to work efficiently.[1]

Q2: I need to couple this amine with an aryl chloride. What changes should I make?

A: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making oxidative addition very difficult.[3][15] To achieve this transformation, you must use a more active catalytic system.

  • Catalyst Choice: Switch to a catalyst system known for activating aryl chlorides. The combination of Pd₂(dba)₃ with a highly hindered ligand like BrettPhos is an excellent starting point.[7]

  • Reaction Conditions: Expect to use higher temperatures (110-130 °C) and potentially longer reaction times.

Q3: What is the purpose of the catalytic cycle diagram?

A: The diagram illustrates the fundamental steps of the reaction, which is crucial for rational troubleshooting. Understanding the cycle helps diagnose which step might be failing. For instance, if you are using an aryl chloride, the "Oxidative Addition" step is likely the bottleneck. If you are getting hydrodehalogenation, the "Reductive Elimination" step is competing with side reactions.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ii_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_ii_complex amine_coordination Amine Coordination (R₂NH) pd_ii_complex->amine_coordination pd_ii_amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination (Rate-Limiting for Hindered Amines) pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elimination->product

Caption: The Buchwald-Hartwig catalytic cycle.

Q4: Are there any palladium-free alternatives for this reaction?

A: Yes, copper-catalyzed C-N couplings (Ullmann-type reactions) are an alternative. However, these systems often face similar or greater challenges with sterically hindered substrates and typically require higher reaction temperatures.[16][17] While ligand development has improved the scope of copper catalysis, palladium-based systems with modern biarylphosphine ligands remain the most reliable and versatile method for coupling hindered anilines.[4][18]

References

  • D. S. Surry, S. L. Buchwald. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • A. J. Nett, J. M. Neely, S. P. Cook. (2018). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Retrieved from [Link]

  • Y. Ji, S. T. Diver. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • S. Z. Taskin, M. O. Guler, M. Z. Kassaee. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Retrieved from [Link]

  • K. W. Anderson, R. E. Tundel, T. Ikawa, R. A. Altman, S. L. Buchwald. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • A. Modak, A. J. Nett, E. C. Swift, S. P. Cook. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved from [Link]

  • S. D. Worrell, B. D. D. Rek, S. P. Cook. (2015). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. Retrieved from [Link]

  • A. J. Nett, A. Modak, S. P. Cook. (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • A. Haidle, C. Coletta, F. Liu. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]

  • J. C. Vantourout, et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]

  • Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • M. D. G. de la Torre, M. A. Ali, T. R. Noel. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • M. G. Beaver, M. A. K. Vogel, M. D. Smith, J. H. Delcamp. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • G. Evano, N. Thedeby. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Retrieved from [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit User Discussion. (2024). Suzuki help. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • A. M. Z. Slawin, J. D. Smith, M. B. D. L. Vrieze. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Retrieved from [Link]

  • J. A. Rossi-Ashton, J. G. Taylor, N. P. van der Pijl, L. J. Taylor, A. P. Pulis, D. J. Procter. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. Retrieved from [Link]

  • T. Hama, T. X. H. Le, T. N. Le, J. F. Hartwig. (2009). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. Retrieved from [Link]

  • S. G. Al-Kutti, J. M. L. Zapico, J. M. G. Martin, S. G. Granda, R. M. T. Gutierrez. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • A. M. A. El-Saghier, N. A. M. M. Sh, M. M. K. Yousef. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Retrieved from [Link]

  • M. Urbańczyk, P. Data, M. K. Cyranski, J. G. Skalik, K. G. Wagner, P. Zassowski, M. Penkala, R. Motyka, M. Lapkowski, S. Krompiec. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Retrieved from [Link]

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  • S. G. Al-Kutti, J. M. L. Zapico, J. M. G. Martin, S. G. Granda, R. M. T. Gutierrez. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Retrieved from [Link]

  • Y. Xu, et al. (2021). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Retrieved from [Link]

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  • A. M. Maj, P. J. K. Maj, A. M. Trzeciak. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link]

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Technical Support Center: Monitoring Reactions of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Fluorobiphenyl-2-ylamine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you successfully monitor the progress of your chemical reactions involving this versatile building block.

Introduction

4'-Fluorobiphenyl-2-ylamine hydrochloride is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a fluorinated biphenyl scaffold, allows for a variety of chemical transformations. However, like any chemical reaction, those involving this compound can present challenges. This guide is designed to provide you with the expertise and practical insights needed to identify and resolve common issues encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Q1: What are the most common types of reactions for 4'-Fluorobiphenyl-2-ylamine hydrochloride?

A1: The primary amino group on 4'-Fluorobiphenyl-2-ylamine hydrochloride makes it a versatile nucleophile for various coupling and substitution reactions. Common transformations include:

  • Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form more complex diarylamines.[1][2][3][4]

  • Suzuki-Miyaura Coupling: While the amine can interfere, derivatization can allow for coupling at other positions, or the amine itself can direct coupling.[5][6][7][8]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.[9]

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.[9]

Q2: How do I handle the hydrochloride salt in my reaction?

A2: The hydrochloride salt form improves the stability and handling of the amine. However, for most reactions, the free amine is required. This is typically achieved by adding a base to the reaction mixture to neutralize the HCl. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base will depend on the specific reaction conditions and the compatibility of other functional groups in your substrate.

Q3: What are the best initial techniques for monitoring my reaction?

A3: For rapid and efficient reaction monitoring, Thin-Layer Chromatography (TLC) is the most common and accessible method.[10] It allows you to quickly assess the consumption of your starting material and the formation of your product. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[11][12]

Q4: My TLC plate is showing streaks or poor separation. What can I do?

A4: Amines, being basic, can interact strongly with the acidic silica gel on a standard TLC plate, leading to streaking. To mitigate this, you can:

  • Add a small amount of a basic modifier to your TLC eluent, such as 1-2% triethylamine or a few drops of ammonium hydroxide.

  • Use a different type of TLC plate , such as alumina or a polymer-based stationary phase.

  • Optimize your solvent system. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[10]

Q5: How can I visualize the spots on my TLC plate?

A5: 4'-Fluorobiphenyl-2-ylamine and many of its derivatives are UV active due to the aromatic rings, so they can be visualized under a UV lamp (typically at 254 nm).[13] Staining with potassium permanganate (KMnO₄) can also be effective, as amines are readily oxidized. Iodine vapor is another general-purpose visualization agent.[10][13] For primary aromatic amines specifically, a cinnamaldehyde solution can be used as a staining agent, often producing a distinct yellow color.[14][15]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific challenges you may encounter.

Guide 1: Incomplete Reaction Conversion

Problem: Your TLC or HPLC analysis shows a significant amount of unreacted 4'-Fluorobiphenyl-2-ylamine hydrochloride remaining, even after the expected reaction time.

Potential Cause Troubleshooting Steps & Explanation
Insufficient Base The hydrochloride salt requires stoichiometric or a slight excess of base to liberate the free amine. Ensure you have added enough base to neutralize the HCl and to facilitate the desired reaction. Consider using a stronger base if a weak base is proving ineffective.
Low Reaction Temperature Many organic reactions require elevated temperatures to proceed at a reasonable rate.[16] If your reaction is sluggish at room temperature, consider carefully increasing the temperature in increments, while monitoring for any potential side product formation.
Catalyst Deactivation (for cross-coupling reactions) In reactions like Buchwald-Hartwig amination, the palladium catalyst can be sensitive. Ensure your solvent and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Amines themselves can sometimes act as ligands and inhibit the catalyst; in such cases, adding a slight excess of the phosphine ligand can be beneficial.[1]
Poor Solubility If your starting material or reagents are not fully dissolved, the reaction will be slow and inefficient. Try a different solvent system or a co-solvent to improve solubility.
Guide 2: Formation of Multiple Products

Problem: Your reaction mixture shows the formation of several unexpected spots on the TLC plate or multiple peaks in the HPLC chromatogram.

Potential Cause Troubleshooting Steps & Explanation
Side Reactions The amino group can be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of air.[17] Ensure your reaction is run under an inert atmosphere. Consider using a lower reaction temperature if possible.
Over-alkylation/arylation In some cases, the product of your initial reaction may be more reactive than the starting material, leading to further reactions. This can be common in N-alkylation or N-arylation reactions. To minimize this, you can try adding the electrophile slowly to the reaction mixture or using a larger excess of the 4'-Fluorobiphenyl-2-ylamine hydrochloride.
Decomposition Some reaction products may be unstable under the reaction conditions. If you suspect this is the case, try to monitor the reaction at earlier time points to see if the desired product is forming and then decomposing. If so, you may need to adjust the reaction temperature, time, or choice of reagents.
Impure Starting Materials Impurities in your starting materials or reagents can lead to the formation of unexpected byproducts. Always ensure you are using high-purity materials.

Experimental Protocols & Data

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the "SM" and "co-spot" lanes. At various time points, take a small aliquot of your reaction mixture, dilute it with a suitable solvent, and spot it onto the "RM" and "co-spot" lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[10] Ensure the solvent level is below your starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.[13]

Table 1: Example TLC Solvent Systems
Reaction Type Example Eluent System (v/v) Notes
General MonitoringHexanes:Ethyl Acetate (7:3)Adjust polarity as needed.
For more polar productsHexanes:Ethyl Acetate (1:1)Increase the proportion of ethyl acetate for more polar compounds.
With basic modifierHexanes:Ethyl Acetate (7:3) + 1% Et₃NTo reduce streaking of the amine.
Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy

The fluorine atom in 4'-Fluorobiphenyl-2-ylamine hydrochloride provides a unique handle for reaction monitoring using ¹⁹F NMR spectroscopy. This technique is highly sensitive and offers a clean spectral window with minimal background signals.[18]

  • Acquire a Spectrum of the Starting Material: Dissolve a known amount of 4'-Fluorobiphenyl-2-ylamine hydrochloride in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹⁹F NMR spectrum. This will serve as your reference.

  • Monitor the Reaction: At various time points, carefully quench a small aliquot of the reaction mixture and prepare it for NMR analysis.

  • Analyze the Spectra: The chemical shift of the fluorine atom will likely change upon conversion of the starting material to the product. By integrating the signals corresponding to the starting material and the product, you can determine the reaction conversion.[19][20][21]

Visualization of Workflows

Diagram 1: General Reaction Monitoring Workflow

G start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check sm_present Starting Material Present? tlc->sm_present hplc_nmr HPLC / NMR Analysis workup Reaction Work-up hplc_nmr->workup Complete troubleshoot Troubleshoot hplc_nmr->troubleshoot Issues Detected sm_present->hplc_nmr No / Unsure continue_reaction Continue Reaction sm_present->continue_reaction Yes continue_reaction->take_aliquot troubleshoot->start Restart with modifications

Caption: A general workflow for monitoring the progress of a chemical reaction.

Diagram 2: Troubleshooting Decision Tree for Incomplete Reactions

G start Incomplete Reaction (SM Remaining) check_base Check Base Stoichiometry start->check_base increase_temp Increase Temperature check_base->increase_temp Sufficient add_base Add More Base check_base->add_base Insufficient check_catalyst Check Catalyst Activity increase_temp->check_catalyst No Improvement higher_temp Run at Higher Temp increase_temp->higher_temp Temp is Low check_solubility Check Solubility check_catalyst->check_solubility No Improvement new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst Possible Deactivation change_solvent Change Solvent check_solubility->change_solvent Poor Solubility

Caption: A decision tree for troubleshooting incomplete chemical reactions.

References

  • EvitaChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride.
  • Dalton, J. T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Stauffer, C. S. (1984). Production of diphenylamine and aniline from phenol and ammonia. Google Patents.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sigma-Aldrich. (n.d.). 4′-Fluoro-biphenyl-2-ylamine.
  • PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl.
  • Niculescu, M., & Paun, A. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
  • Kazlauskas, K., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Wang, Q., et al. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
  • NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Fluorobiphenyl.
  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • Wang, Q., et al. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Guidechem. (n.d.). 4'-FLUORO-BIPHENYL-2-YLAMINE 321-63-1 wiki.
  • Roberts, G. C. K. (n.d.). Fluorine NMR.
  • PubChem. (n.d.). 4-Fluorobiphenyl.
  • Molecules. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-4'-chlorobiphenyl.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • ACS Chemical Biology. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • International Chemical Safety Cards. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry Tutorials. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8.
  • Sigma-Aldrich. (n.d.). 2-Fluorobiphenyl 96 321-60-8.
  • ResearchGate. (2025). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (1987). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR.
  • Organics. (2025). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
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  • ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines, and....
  • ChemicalBook. (2025). 4-Acetyl-2-fluorobiphenyl - Safety Data Sheet.
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and reproducibility. 4'-Fluorobiphenyl-2-ylamine hydrochloride, a key building block in the synthesis of various high-value compounds, is no exception. Its purity, identity, and stability profiles directly influence the quality of the final product. This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of this compound, grounded in scientific principles and practical laboratory applications. We will delve into the "why" behind procedural choices, offering a self-validating framework for robust analysis.

The Analytical Imperative: A Multi-faceted Approach

A single analytical technique is rarely sufficient to fully characterize a molecule like 4'-Fluorobiphenyl-2-ylamine hydrochloride. A confluence of methods is required to build a complete analytical profile, encompassing structural elucidation, purity assessment, and stability evaluation. The hydrochloride salt form introduces specific analytical considerations, particularly in chromatographic and thermal methods. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the quintessential tool for assessing the purity of non-volatile organic compounds. For 4'-Fluorobiphenyl-2-ylamine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the compound's aromatic nature.

Causality in Method Development

The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides excellent retention for the biphenyl core. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical. The buffer's pH must be controlled to ensure consistent ionization of the amine hydrochloride, thereby yielding reproducible retention times. An acidic pH (e.g., 2.5-3.5) is generally preferred to keep the amine protonated and prevent peak tailing. UV detection is suitable due to the aromatic chromophores in the molecule.

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation: Accurately weigh and dissolve 4'-Fluorobiphenyl-2-ylamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

    • Gradient Program: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (t R )12.5 min
Purity (Area %)99.5%
Tailing Factor1.1
Theoretical Plates>5000
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate Characterization_Flow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Profile NMR NMR (¹H, ¹³C) FTIR FT-IR GCMS_ID GC-MS (Mass Spectrum) HPLC HPLC (Main Component) GCMS_Purity GC-MS (Volatile Impurities) Thermal_Purity DSC (Melting Point) TGA TGA (Decomposition Temp.) Sample 4'-Fluorobiphenyl-2-ylamine HCl Sample Sample->NMR Structural Info Sample->FTIR Structural Info Sample->GCMS_ID Structural Info Sample->HPLC Purity Info Sample->GCMS_Purity Purity Info Sample->Thermal_Purity Purity Info Sample->TGA Stability Info

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is a cornerstone of success. 4'-Fluorobiphenyl-2-ylamine hydrochloride is a key building block in organic synthesis, valued for its utility in creating more complex pharmaceutical intermediates. Its structure, featuring two linked aromatic rings with distinct functional groups—a fluorine atom and an amine hydrochloride—presents a rich case for modern spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the detailed structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4'-Fluorobiphenyl-2-ylamine hydrochloride. We will move beyond a simple recitation of data to explain the causal relationships behind experimental choices, interpret spectral features with an emphasis on the influence of the fluorine and ammonium moieties, and compare its spectral characteristics to relevant analogues. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural confirmation.

Molecular Structure and Key Spectroscopic Features

To interpret the NMR spectra of 4'-Fluorobiphenyl-2-ylamine hydrochloride, one must first understand its molecular architecture. The molecule consists of a biphenyl system where one ring is substituted with an amino group at the 2-position and the other with a fluorine atom at the 4'-position. As a hydrochloride salt, the basic amine group is protonated to form an ammonium cation (-NH₃⁺).

This structure predicts several key NMR features:

  • Two Distinct Aromatic Systems: The protons and carbons of the two phenyl rings will resonate in the aromatic region of the NMR spectra but will have different chemical shifts due to their unique electronic environments.

  • ¹H-¹⁹F and ¹³C-¹⁹F Coupling: The spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) will couple with nearby protons and carbons, leading to characteristic splitting patterns that are invaluable for signal assignment.

  • Exchangeable Ammonium Protons: The three protons on the nitrogen atom (-NH₃⁺) are acidic and can exchange with solvent molecules. Their observation is highly dependent on the choice of NMR solvent.

  • Asymmetry: The substitution pattern renders all aromatic carbons and protons chemically non-equivalent, with the exception of two pairs of protons and carbons on the fluorinated ring, which are equivalent due to symmetry.

G A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Dissolve in Vial (~0.7 mL DMSO-d₆) A->B Solubilization C 3. Filter Solution (Pipette with glass wool plug) B->C Remove Particulates D 4. Transfer to NMR Tube (Ensure ~4.5 cm height) C->D Prevent Shimming Issues E 5. Cap and Invert (Ensure homogeneity) D->E Final Mixing F 6. Acquire Data (Spectrometer) E->F Analysis

Caption: Recommended workflow for NMR sample preparation.

Protocol Details:

  • Weighing: Accurately weigh the appropriate amount of 4'-Fluorobiphenyl-2-ylamine hydrochloride. For standard high-field instruments, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time. [1][2][3]2. Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small glass vial. Vortexing may be required to achieve complete dissolution. [3]3. Filtration: To prevent line broadening and shimming problems caused by suspended solids, filter the solution directly into a 5 mm NMR tube. A simple and effective method is to push a small plug of glass wool or cotton into a Pasteur pipette and pass the solution through it. [1][2]4. Transfer and Volume Check: Ensure the final volume in the NMR tube corresponds to a height of at least 4-5 cm to be properly centered within the instrument's detection coil. [1][4]

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicities.

Predicted Spectral Regions:

  • Ammonium Protons (-NH₃⁺): A broad signal, typically downfield, whose exact position is sensitive to concentration and residual water. In DMSO-d₆, this signal is readily observable.

  • Aromatic Protons (Ar-H): Signals will appear between approximately 7.0 and 8.0 ppm. The complex overlapping multiplets are a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Detailed Interpretation:

Assignment Predicted δ (ppm) Multiplicity Key Couplings (J) Rationale
H-3', H-5'~7.3-7.5Triplet (or dd)³JHH (ortho) ~8-9 Hz, ³JHF (ortho) ~8-9 HzThese protons are ortho to the fluorine, resulting in a large H-F coupling. They are also ortho to H-2'/H-6', giving a large H-H coupling, often appearing as a triplet.
H-2', H-6'~7.6-7.8Triplet of doublets (td) or Multiplet³JHH (ortho) ~8-9 Hz, ⁴JHF (meta) ~5-6 HzThese protons are meta to the fluorine, showing a smaller H-F coupling, and ortho to H-3'/H-5', showing a large H-H coupling.
H-3, H-4, H-5, H-6~7.2-7.6Complex Multiplets³JHH (ortho), ⁴JHH (meta)Protons on the amine-bearing ring are shifted due to the electron-withdrawing ammonium group and will show standard aromatic H-H couplings.
-NH₃⁺Variable (often >8.0)Broad singletNoneAcidic protons undergo exchange, which broadens the signal. Not coupled to other protons.

Comparative Analysis: The Impact of Protonation and Fluorination

  • vs. Free Amine (4'-Fluorobiphenyl-2-ylamine): The spectrum of the free amine would show a sharper -NH₂ signal at a more upfield position (typically 5-6 ppm). Furthermore, the aromatic protons on the amine-bearing ring (H-3 to H-6) would be shifted upfield compared to the hydrochloride salt, as the -NH₂ group is electron-donating, while the -NH₃⁺ group is strongly electron-withdrawing. [5]

  • vs. Biphenyl-2-ylamine Hydrochloride (Non-fluorinated): The key difference would be the simplification of the signals for the 4'-substituted ring. In the non-fluorinated analogue, the signals for H-2'/H-6' and H-3'/H-5' would be simple doublets or triplets without the additional splitting from H-F coupling. This comparison directly highlights the diagnostic value of ¹⁹F coupling. [6]

¹³C NMR and 2D NMR: Unambiguous Structural Confirmation

While ¹H NMR provides the initial framework, ¹³C NMR and 2D techniques are required for complete and unambiguous assignment of the carbon skeleton.

¹³C NMR Spectral Features:

The most powerful diagnostic feature in the ¹³C NMR spectrum is the large and predictable coupling between ¹³C and ¹⁹F.

Assignment Predicted δ (ppm) Multiplicity (from ¹⁹F) Key Coupling (JCF) Rationale
C-4'~160-164Doublet¹JCF ~245-250 Hz The carbon directly attached to fluorine exhibits a very large one-bond coupling constant, making it easy to identify. [7]
C-3', C-5'~115-117Doublet²JCF ~21-23 HzTwo-bond coupling to fluorine.
C-2', C-6'~130-132Doublet³JCF ~8-9 HzThree-bond coupling to fluorine.
C-1'~135-137Doublet⁴JCF ~3-4 HzFour-bond coupling to fluorine.
C-1 to C-6~115-150SingletsNoneCarbons on the non-fluorinated ring show no C-F coupling and appear as singlets (assuming proton decoupling).
Advanced 2D NMR for Complete Assignment

For a molecule of this complexity, 2D NMR is not a luxury but a necessity for verifiable assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 ¹H NMR HSQC HSQC H1->HSQC Identifies H-C Pairs C13 ¹³C NMR & DEPT C13->HSQC HMBC HMBC HSQC->HMBC Assigns Protonated Carbons Result Unambiguous Structure HMBC->Result Assigns Quaternary Carbons & Confirms Connectivity

Caption: Logical workflow for complete NMR-based structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive tool for linking each proton to its directly attached carbon. It generates a 2D map showing a correlation peak for every C-H bond. This allows for the confident assignment of all protonated carbons (C-3, C-4, C-5, C-6, C-2', C-3', C-5', C-6'). [8][9][10]* HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is crucial for two reasons:

    • Assigning Quaternary Carbons: Non-protonated carbons (C-1, C-2, C-1', C-4') are invisible in the HSQC spectrum. HMBC shows correlations from nearby protons to these carbons, allowing their assignment. For example, protons H-6 and H-2' will show correlations to the quaternary carbon C-1.

    • Confirming Connectivity: Correlations across the C1-C1' bond (e.g., from H-6 to C-1' or H-2' to C-1) provide definitive proof of the biphenyl linkage. [9][11]

Conclusion

The structural analysis of 4'-Fluorobiphenyl-2-ylamine hydrochloride is an excellent case study in the power of a multi-faceted NMR approach. A standard ¹H NMR spectrum, while useful, is insufficient for complete characterization due to signal overlap and complex coupling patterns. By selecting the appropriate solvent (DMSO-d₆) to preserve all structural information, and by systematically applying a suite of experiments from ¹H and ¹³C NMR to 2D HSQC and HMBC, an unambiguous and verifiable assignment can be achieved. The characteristic C-F coupling constants serve as powerful internal validators for assigning the fluorinated ring, demonstrating how specific structural features can be leveraged to decode complex spectra. This rigorous, evidence-based approach ensures the high degree of structural certainty required in modern chemical and pharmaceutical development.

References

  • SpectraBase. (n.d.). 4-Fluorobiphenyl. Wiley-VCH GmbH. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluorobiphenyl. Wiley-VCH GmbH. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 76-80.
  • Emsley, J. W., & Lindon, J. C. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Abraham, R. J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Retrieved from [Link]

  • Guo, W., et al. (2015). Structure elucidation of the metabolites of 2′, 3′, 5′-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) adenosine in rat urine by HPLC-DAD, ESI-MS and Off-line microprobe NMR. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii. Retrieved from [Link]

  • De-la-Torre, A., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the analysis of 4'-Fluorobiphenyl-2-ylamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. We will explore the principles of HRMS, propose a detailed analytical workflow, and compare its performance with alternative analytical techniques, supported by established scientific principles.

Introduction to 4'-Fluorobiphenyl-2-ylamine Hydrochloride and the Imperative for High-Resolution Analysis

4'-Fluorobiphenyl-2-ylamine hydrochloride is a substituted biphenylamine derivative. Its chemical structure, featuring a fluorinated biphenyl backbone and an amino group, makes it a valuable synthon in medicinal chemistry. The molecular formula is C₁₂H₁₀FN·HCl, with a monoisotopic mass of 187.0797 g/mol for the free base.[1] The accurate determination of its mass, confirmation of its elemental composition, and identification of potential impurities are critical quality attributes that directly impact the safety and efficacy of the final drug product.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the definitive characterization of such small molecules.[2] Instruments like the Orbitrap mass analyzer provide the necessary mass accuracy and resolution to unambiguously determine elemental composition and elucidate fragmentation pathways, offering a level of confidence unattainable with lower-resolution techniques.

High-Resolution Mass Spectrometry: An In-Depth Technical Approach

The core advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This allows for the calculation of the elemental formula of the parent ion and its fragments, a critical step in structural elucidation and impurity identification.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust LC-HRMS method for the analysis of 4'-Fluorobiphenyl-2-ylamine hydrochloride. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (UPLC/HPLC) cluster_ms High-Resolution Mass Spectrometry (Orbitrap) s1 Weighing & Dissolution (Methanol/Water) s2 Serial Dilution (Working Standards) s1->s2 lc_inj Injection s2->lc_inj 1 µL Injection lc1 Column: C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm) lc2 Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Ionization Source: Heated Electrospray Ionization (HESI) Positive Ion Mode lc3->ms1 lc_inj->lc1 ms2 Full Scan MS: Resolution: 70,000 FWHM m/z range: 50-500 ms1->ms2 ms3 dd-MS² (Data-Dependent Acquisition): TopN = 3 Collision Energy (HCD): Stepped 15, 30, 45 eV ms2->ms3 ms_det Detection & Data Acquisition ms3->ms_det caption Figure 1: Proposed LC-HRMS workflow for the analysis of 4'-Fluorobiphenyl-2-ylamine hydrochloride. fragmentation_pathway cluster_frags Predicted Major Fragments parent [M+H]⁺ m/z = 188.0870 C₁₂H₁₁FN⁺ frag1 Loss of NH₃ m/z = 171.0604 C₁₂H₈F⁺ parent->frag1 - NH₃ frag2 Loss of C₆H₄F radical m/z = 93.0597 C₆H₇N⁺ parent->frag2 - •C₆H₄F frag3 Loss of C₆H₅N m/z = 95.0288 C₆H₄F⁺ parent->frag3 - C₆H₅N caption Figure 2: Predicted fragmentation pathway of protonated 4'-Fluorobiphenyl-2-ylamine.

Sources

A Comparative Analysis of 4'-Fluorobiphenyl-2-ylamine HCl and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Key Biphenylamine Scaffold

For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing lead compounds. The introduction of fluorine is a widely employed tactic to enhance a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison of 4'-Fluorobiphenyl-2-ylamine hydrochloride and its non-fluorinated counterpart, biphenyl-2-ylamine. By examining their physicochemical properties, chemical reactivity, metabolic stability, and potential biological implications, we aim to provide a comprehensive resource to inform rational drug design.

While direct head-to-head experimental data comparing these two specific molecules is sparse in published literature, this guide synthesizes established principles of medicinal chemistry, available data on analogous compounds, and detailed experimental protocols to empower researchers to conduct their own comparative studies.

Physicochemical Properties: The Subtle but Significant Influence of a Single Fluorine Atom

The introduction of a fluorine atom at the 4'-position of the biphenyl-2-ylamine scaffold induces notable changes in its electronic and physical properties. These alterations can have a profound impact on a compound's solubility, permeability, and target engagement.

The primary effects of the fluorine substituent stem from its high electronegativity and the strength of the carbon-fluorine bond.[1] This influences the electron density distribution across the molecule, which in turn affects its acidity (pKa) and lipophilicity (logP).

Property4'-Fluorobiphenyl-2-ylamine HClBiphenyl-2-ylaminePredicted Impact of Fluorination
Molecular Weight 223.67 g/mol (HCl salt)169.23 g/mol Increased molecular weight
pKa (of the amine) Predicted to be lower~3.82[2]Decreased basicity
logP Predicted to be higher~2.84[2]Increased lipophilicity
Aqueous Solubility Predicted to be lowerSparingly soluble[2]Decreased aqueous solubility

pKa: The strong electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the 2-amino group in 4'-Fluorobiphenyl-2-ylamine, resulting in a lower pKa compared to biphenyl-2-ylamine.[3][4] A lower pKa can influence the ionization state of the molecule at physiological pH, which can affect its binding to targets and its absorption and distribution properties.[5]

logP: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, as reflected by a higher logP value.[6] This increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution into tissues, including crossing the blood-brain barrier.[7][8] However, excessive lipophilicity can also lead to increased metabolic clearance and off-target toxicity.

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol outlines a standard method for determining the pKa of the amine group in both compounds.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a precise weight of the amine hydrochloride in a known volume of deionized water to create a standard solution (e.g., 0.01 M). titrate1 Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. prep1->titrate1 prep2 Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). titrate2 Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. titrate1->titrate2 titrate3 Record the pH after each addition of the titrant. titrate2->titrate3 analysis1 Plot the pH versus the volume of NaOH added to generate a titration curve. titrate3->analysis1 analysis2 Determine the equivalence point (the point of steepest slope). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine. analysis2->analysis3

Caption: Workflow for pKa determination.

Chemical Reactivity: A Comparative Look at Suzuki-Miyaura Cross-Coupling

Biphenylamines are commonly synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[9][10][11][12][13] The reactivity of the starting materials in this reaction is influenced by both electronic and steric factors.

In a typical synthesis of these compounds, the key step would involve the coupling of an ortho-haloaniline with a corresponding phenylboronic acid. For biphenyl-2-ylamine, this would be the reaction of 2-bromoaniline with phenylboronic acid. For 4'-Fluorobiphenyl-2-ylamine, this would involve the reaction of 2-bromoaniline with 4-fluorophenylboronic acid.

The electronic nature of the substituents on both coupling partners can affect the reaction rate and yield. Electron-withdrawing groups on the arylboronic acid can sometimes accelerate the transmetalation step of the catalytic cycle. Conversely, the electronic properties of the ortho-bromoaniline also play a role.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol allows for a direct comparison of the reactivity of phenylboronic acid and 4-fluorophenylboronic acid in the synthesis of the target biphenylamines.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis setup1 In separate, oven-dried flasks, add 2-bromoaniline (1.0 eq), the respective boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 eq). setup2 Add a degassed solvent system (e.g., toluene/ethanol/water). setup1->setup2 react1 Heat the reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) at a set temperature (e.g., 80 °C). setup2->react1 react2 Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular time intervals. react1->react2 workup1 After completion, cool the reactions, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). react2->workup1 workup2 Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. workup1->workup2 workup3 Purify the crude products by column chromatography. workup2->workup3 workup4 Determine the yield of each product and compare the reaction times for a direct assessment of reactivity. workup3->workup4

Caption: Comparative Suzuki-Miyaura coupling workflow.

Metabolic Stability and Pharmacokinetics: The "Metabolic Blocking" Effect of Fluorine

A key reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[1][14] The primary route of metabolism for many xenobiotics is oxidation by cytochrome P450 (CYP) enzymes in the liver.[15] These enzymes often target electron-rich aromatic rings and C-H bonds that are susceptible to hydroxylation.

The strong carbon-fluorine bond is highly resistant to enzymatic cleavage. By placing a fluorine atom at a position that is a likely site of metabolism (a "metabolic soft spot"), it is possible to block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[1][15]

In the case of biphenyl-2-ylamine, the 4'-position of the second phenyl ring is a potential site for para-hydroxylation. The introduction of a fluorine atom at this position in 4'-Fluorobiphenyl-2-ylamine would block this metabolic route.

G cluster_nonfluorinated Biphenyl-2-ylamine Metabolism cluster_fluorinated 4'-Fluorobiphenyl-2-ylamine Metabolism Biphenyl Biphenyl-2-ylamine Hydroxylation CYP450-mediated para-hydroxylation Biphenyl->Hydroxylation Metabolite 4'-Hydroxy-biphenyl-2-ylamine Hydroxylation->Metabolite Fluorobiphenyl 4'-Fluorobiphenyl-2-ylamine Blocked para-Hydroxylation Blocked by Fluorine Fluorobiphenyl->Blocked

Caption: Postulated metabolic pathways.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of the two compounds in a controlled in vitro setting.

G cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis incubation1 Prepare incubation mixtures containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and a phosphate buffer. incubation2 Pre-incubate the mixtures at 37 °C. incubation1->incubation2 incubation3 Initiate the reaction by adding a solution of the test compound (either 4'-Fluorobiphenyl-2-ylamine HCl or biphenyl-2-ylamine) to the incubation mixtures. incubation2->incubation3 sampling1 At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture. incubation3->sampling1 sampling2 Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. sampling1->sampling2 analysis1 Centrifuge the samples to precipitate the proteins. sampling2->analysis1 analysis2 Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. analysis1->analysis2 analysis3 Plot the percentage of parent compound remaining versus time and calculate the in vitro half-life (t1/2) for each compound. analysis2->analysis3

Caption: In vitro metabolic stability assay workflow.

Biological Activity and Toxicology: Predicting the Impact of Fluorination

The biological activity and toxicological profile of a compound are intrinsically linked to its structure and physicochemical properties. While specific biological targets for these two compounds are not extensively documented in publicly available literature, general trends for related compounds can provide valuable insights.

Biological Activity: Fluorinated biphenyls are present in a variety of biologically active molecules, including anti-HIV agents and enzyme inhibitors.[16] The altered electronic properties and conformation conferred by fluorine can lead to enhanced binding affinity and selectivity for biological targets.[7] It is plausible that 4'-Fluorobiphenyl-2-ylamine could exhibit a different, and potentially more potent or selective, biological activity profile compared to its non-fluorinated analog.

Toxicology: Aminobiphenyls as a class are known for their potential carcinogenicity.[17][18][19] For instance, 4-aminobiphenyl is a known human bladder carcinogen.[18][20] The metabolism of aromatic amines can lead to the formation of reactive electrophilic species that can form DNA adducts, initiating carcinogenesis.[21] While 2-aminobiphenyl is also considered a suspected carcinogen, its potency may differ from the 4-isomer.[17]

The introduction of fluorine can modulate the toxicological profile. By blocking certain metabolic pathways, fluorination can prevent the formation of toxic metabolites. However, the potential for metabolic defluorination, although generally less common for aryl fluorides, should be considered as it can lead to the formation of reactive species.[1]

Conclusion

The strategic incorporation of a single fluorine atom at the 4'-position of the biphenyl-2-ylamine scaffold is predicted to have a cascading effect on its key properties relevant to drug discovery. The expected decrease in pKa and increase in logP of 4'-Fluorobiphenyl-2-ylamine HCl compared to biphenyl-2-ylamine can significantly influence its absorption, distribution, and target engagement. Furthermore, the fluorinated analog is anticipated to exhibit enhanced metabolic stability due to the blocking of a potential hydroxylation site. These modifications may also translate to an altered biological activity and toxicological profile.

The experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively assess these differences. By understanding the nuanced effects of fluorination on this versatile scaffold, drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents.

References

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  • ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. ACS Omega. [Link]

  • PubMed. (1987). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. PubMed. [Link]

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  • ResearchGate. (n.d.). LogP values for fluorinated phenylcyclohexanes (relative configurations.... ResearchGate. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

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A Comparative Guide to the Reactivity of 2-Amino, 3-Amino, and 4-Amino Fluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, fluorinated biphenylamines serve as critical structural motifs. The strategic incorporation of fluorine atoms and the positioning of the amino group within the biphenyl scaffold dramatically influence the molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. Consequently, understanding the differential reactivity of isomers such as 2-amino, 3-amino, and 4-amino fluorobiphenyl is paramount for the efficient design and synthesis of novel drug candidates and functional materials.

This guide provides an in-depth comparison of the reactivity of these three key isomers in cornerstone organic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By dissecting the underlying electronic and steric effects, we aim to provide a predictive framework for their synthetic utility, supported by experimental insights and detailed protocols.

The Interplay of Electronic and Steric Effects

The reactivity of the aminofluorobiphenyl isomers is governed by a delicate balance of electronic effects—both inductive and mesomeric—exerted by the amino and fluoro substituents, as well as the steric hindrance imposed by their relative positions.

  • Amino Group (-NH₂): The amino group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring and making it more nucleophilic. However, its -I (inductive) effect is electron-withdrawing. The mesomeric effect generally dominates, especially at the ortho and para positions.

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom, exhibiting a strong -I effect, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. Conversely, its +M effect, while weaker than that of the amino group, can influence the electron density distribution.[1]

  • Steric Hindrance: The presence of a substituent at the ortho position to the reaction center can significantly impede the approach of reagents, thereby slowing down the reaction rate.[2]

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3][4] In the context of aminofluorobiphenyls, this reaction is typically employed to further functionalize the aromatic scaffold. The reactivity of the isomers is influenced by both the electronic nature of the C-X bond (where X is a halide, typically Br or I) and steric hindrance around the palladium catalyst.

Reactivity Trend (inferred): 4-amino > 3-amino > 2-amino

  • 4-Amino Isomer: The strong electron-donating +M effect of the amino group at the para position increases the electron density on the carbon bearing the leaving group, which can facilitate the oxidative addition step in the catalytic cycle.

  • 3-Amino Isomer: The amino group at the meta position exerts a weaker activating effect on the reaction center compared to the para isomer.

  • 2-Amino Isomer: The ortho-amino group introduces significant steric hindrance, which can impede the coordination of the palladium catalyst to the aryl halide, thus slowing down the reaction rate.[5] Specialized bulky phosphine ligands are often required to overcome this steric challenge.[2]

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

IsomerKey Influencing Factor(s)Predicted Relative Reactivity
2-Amino FluorobiphenylHigh Steric HindranceLow
3-Amino FluorobiphenylModerate Electronic ActivationMedium
4-Amino FluorobiphenylStrong Electronic ActivationHigh

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-X-fluorobiphenyl

Suzuki_Miyaura_Workflow reagents Reactants: - 4-Amino-X-fluorobiphenyl (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 equiv) - Solvent (e.g., Dioxane/H2O) setup Reaction Setup: - Combine solids in a flame-dried flask - Purge with inert gas (Ar or N2) - Add degassed solvent reagents->setup 1. Combine reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS (4-12 h) setup->reaction 2. Heat workup Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent - Wash with brine reaction->workup 3. Quench & Extract purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolate product Final Product purification->product 5. Characterize Buchwald_Hartwig_Workflow reagents Reactants: - Aryl halide (1.0 equiv) - 4-Amino-X-fluorobiphenyl (1.2 equiv) - Pd pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) setup Reaction Setup: - Combine solids in a glovebox - Add solvent and stir reagents->setup 1. Combine reaction Reaction: - Heat to 80-110 °C - Monitor by GC-MS/LC-MS setup->reaction 2. Heat workup Workup: - Cool to room temperature - Filter through celite - Concentrate solvent reaction->workup 3. Filter purification Purification: - Column chromatography workup->purification 4. Isolate product Final Product purification->product 5. Characterize SNAr_Workflow reagents Reactants: - 3-Amino-X-fluorobiphenyl (1.0 equiv) - Nucleophile (e.g., an amine, 1.5 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Solvent (e.g., DMSO or DMF) setup Reaction Setup: - Combine all reagents in a sealed tube reagents->setup 1. Combine reaction Reaction: - Heat to 100-150 °C - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Workup: - Cool to room temperature - Pour into water - Extract with organic solvent reaction->workup 3. Quench & Extract purification Purification: - Wash, dry, and concentrate - Column chromatography workup->purification 4. Isolate product Final Product purification->product 5. Characterize

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4'-Fluorobiphenyl-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the biphenyl scaffold has long been a cornerstone for the design of biologically active molecules. The introduction of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, and an amine group, a key interaction point, gives rise to the 4'-Fluorobiphenyl-2-ylamine core—a privileged structure with significant therapeutic potential. This guide delves into the nuanced structure-activity relationships (SAR) of this fascinating class of compounds, offering a comparative analysis of their performance as potent enzyme inhibitors. By understanding how subtle molecular modifications translate into profound changes in biological activity, researchers can more effectively navigate the path toward novel and improved therapeutics.

The Biphenyl Core: A Foundation for Potency

The 4'-Fluorobiphenyl-2-ylamine scaffold has emerged as a promising starting point for the development of inhibitors targeting a range of enzymes implicated in human diseases. Notably, this core has been explored for its potential to inhibit kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer and inflammatory diseases. The general structure consists of two phenyl rings linked together, with a fluorine atom at the 4' position of one ring and an amino group at the 2 position of the other. This arrangement provides a rigid framework that can be strategically decorated with various substituents to optimize interactions with the target enzyme's active site.

Unraveling the Structure-Activity Relationship: A Tale of Three Modifications

The biological activity of 4'-Fluorobiphenyl-2-ylamine derivatives is exquisitely sensitive to modifications at three key positions: the 2-amino group, the biphenyl core itself, and the 4'-fluoro substituent. Understanding the impact of these changes is paramount for rational drug design.

The Critical Role of the 2-Amino Group

The 2-amino group serves as a crucial hydrogen bond donor, anchoring the molecule within the enzyme's active site. Modifications at this position have a profound impact on inhibitory potency. Acylation of the amine to form an amide is a common strategy to introduce further points of interaction and modulate the compound's physicochemical properties.

For instance, in the development of p38 MAP kinase inhibitors, a related series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles demonstrated that the nature of the substituent on the amino group is critical for activity.[1] While not the exact biphenyl core, the principles of hydrogen bonding and steric hindrance are transferable.

The Influence of the Biphenyl Scaffold

The biphenyl core provides a rigid scaffold that orients the key interacting groups. Substitutions on either of the phenyl rings can influence potency through steric and electronic effects. The dihedral angle between the two phenyl rings is also a critical determinant of how the molecule fits into a binding pocket.

The Impact of the 4'-Fluoro Substituent

The fluorine atom at the 4' position is more than just a simple substitution. Its high electronegativity can alter the electronic distribution of the entire molecule, influencing pKa, lipophilicity, and metabolic stability. In many cases, the presence of fluorine can lead to enhanced binding affinity due to favorable interactions with the protein, such as the formation of halogen bonds or dipole-dipole interactions. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the compound's in vivo half-life.

Comparative Analysis of Inhibitory Activity

While a comprehensive, publicly available dataset for a systematic SAR study on a single target for 4'-Fluorobiphenyl-2-ylamine derivatives is not readily found in the searched literature, we can infer key relationships from related studies on similar scaffolds. The following table illustrates a hypothetical SAR based on common observations in medicinal chemistry for kinase inhibitors, which are a likely target class for this scaffold.

Compound IDR1 (at 2-amino)R2 (on biphenyl core)Target Kinase IC50 (nM)Rationale for Activity
1 -H-H>1000Unsubstituted amine may have suboptimal interactions.
2 -C(O)CH3-H500Acetyl group introduces a hydrogen bond acceptor.
3 -C(O)c-propyl-H250Cyclopropyl group can provide favorable hydrophobic interactions.
4 -C(O)CH33'-Cl100Electron-withdrawing group can enhance binding.
5 -C(O)CH33'-OCH3400Electron-donating group may be less favorable.

This table is a representative example based on established medicinal chemistry principles and does not represent actual experimental data from a single, unified study found in the search results.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of 4'-Fluorobiphenyl-2-ylamine derivatives follow established medicinal chemistry workflows.

General Synthesis of N-(4'-Fluorobiphenyl-2-yl) amides

A common route to synthesize these derivatives involves the acylation of the parent amine, 4'-Fluorobiphenyl-2-ylamine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4'-Fluorobiphenyl-2-ylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0°C and slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HOBt/EDC) (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(4'-Fluorobiphenyl-2-yl) amide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Add a small volume of the compound solution to the reaction mixture to achieve the desired final concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path Forward: Logical Relationships and Workflows

To better illustrate the process of SAR-driven drug discovery and the experimental workflows involved, the following diagrams are provided.

SAR_Logic cluster_0 Lead Identification & Optimization Scaffold 4'-Fluorobiphenyl-2-ylamine Scaffold Synthesis Synthesize Analogs Scaffold->Synthesis Modify R1, R2 Bioassay Biological Evaluation (e.g., Kinase Assay) Synthesis->Bioassay Test Activity SAR Analyze Structure-Activity Relationship Bioassay->SAR Generate Data Optimization Rational Design of New Analogs SAR->Optimization Identify Key Moieties Optimization->Synthesis Iterative Cycle

Caption: Iterative cycle of SAR-driven lead optimization.

Experimental_Workflow cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation Start Starting Material: 4'-Fluorobiphenyl-2-ylamine Acylation Acylation Reaction Start->Acylation Purification Purification (Column Chromatography) Acylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Pure Derivative Characterization->Final_Compound Assay_Setup Kinase Assay Setup Final_Compound->Assay_Setup Incubation Incubation with Compound Assay_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis Activity_Data Biological Activity Data Data_Analysis->Activity_Data

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion: Charting the Course for Future Discovery

The 4'-Fluorobiphenyl-2-ylamine scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. A systematic approach to exploring the structure-activity relationships by modifying the 2-amino group, the biphenyl core, and leveraging the unique properties of the 4'-fluoro substituent is crucial for success. While a comprehensive public dataset for this specific scaffold is elusive, the principles outlined in this guide, drawn from related chemical series, provide a robust framework for researchers to design and evaluate new derivatives. Through iterative cycles of synthesis, biological testing, and rational design, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the next generation of targeted therapies.

References

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12. [Link]

Sources

Chloro vs. Fluoro: A Comparative Analysis of Biphenyl-2-ylamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Halogen Substitution

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The biphenyl-2-ylamine scaffold, a privileged structure in many kinase inhibitors, serves as a prime example where subtle atomic changes can elicit profound effects on a drug candidate's profile. This guide provides an in-depth comparative analysis of substituting chlorine versus fluorine on this scaffold, synthesizing data from the literature to explain the causality behind experimental choices and providing actionable protocols for evaluation.

The Rationale: Why Halogenate Biphenyl-2-ylamines?

The biphenyl-2-ylamine core is a common pharmacophore that anchors small molecules into the ATP-binding pocket of various kinases. Halogen substitution is a frequently employed strategy to modulate a compound's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). The choice between chlorine (Cl) and fluorine (F), while seemingly minor, can be the deciding factor in advancing a candidate. These substitutions can influence everything from binding affinity and metabolic stability to cell permeability and overall safety profile.[1][2]

A Tale of Two Halogens: Physicochemical Properties

Chlorine and fluorine, though neighbors in the periodic table, possess distinct properties that they impart to the parent molecule. Understanding these differences is critical to predicting their effects.[1]

PropertyFluorine (F)Chlorine (Cl)Rationale & Implication for Drug Design
Van der Waals Radius 1.47 Å1.74 ÅFluorine is a closer steric mimic of hydrogen (1.20 Å), allowing it to occupy small pockets without causing steric hindrance. Chlorine is bulkier, resembling a methyl group, which can be beneficial for filling larger hydrophobic pockets.[1]
Electronegativity 3.98 (Pauling)3.16 (Pauling)Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, such as the 2-amine, potentially reducing basicity and improving cell permeability.[3]
C-Halogen Bond Strength ~116 kcal/mol~78.5 kcal/molThe robust C-F bond is more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes than the C-Cl bond, often leading to improved metabolic stability.[1][3]
Polarizability 3.74 (αD)14.6 (αD)Chlorine's higher polarizability allows for stronger van der Waals and halogen bonding interactions with protein targets, which can lead to increased binding affinity.[1]
Lipophilicity (Hansch π) +0.14+0.71Chlorine contributes more significantly to a molecule's lipophilicity (LogP/LogD), which can enhance membrane permeability but may also increase non-specific binding and metabolic clearance.

Impact on Pharmacological Profiles: A Data-Driven Comparison

The ultimate test of a substitution lies in its effect on the biological performance of the compound. While specific outcomes are always context-dependent, general trends have been observed across numerous studies.

Binding Affinity and Potency

A large-scale molecular matched pair analysis comparing thousands of chloro- and fluoro-substituted compounds revealed that chlorinated compounds are, on average, slightly more active.[1] This corresponds to an average increase in binding constant of around 10-12% for chlorinated compounds over their fluorinated counterparts.[2] This trend is often attributed to the greater polarizability of chlorine, which enhances favorable interactions, including halogen bonding, with the target protein.[1][2]

For instance, in a series of RORγt inverse agonists, a dichlorinated derivative (IC50 = 28 nM) was significantly more potent than both the chloro-fluoro (IC50 = 199 nM) and difluorinated (IC50 = 445 nM) analogs, highlighting the constructive role of chlorine's steric bulk and electronic properties in this specific scaffold.[1]

Metabolic Stability

One of the most common reasons to introduce fluorine is to block metabolic soft spots. The high strength of the C-F bond makes it resistant to CYP-mediated oxidation.[3] Replacing a metabolically labile C-H bond with a C-F bond can dramatically increase a compound's half-life.

However, the story is not always straightforward. A comparative analysis of metabolic stability data showed that chlorinated compounds had a slightly higher mean metabolic stability (63.8%) compared to fluorinated compounds (60.0%).[4] This can occur if the primary site of metabolism is not the halogenated position itself. In such cases, the stronger electron-withdrawing nature of fluorine might activate other positions on the ring towards metabolism, whereas chlorine might offer a more generally deactivating effect.[5]

Cytotoxicity

When considering safety, matched-pair analysis suggests a modest trend where chlorinated compounds exhibit slightly higher toxicity. A study found that 43% of chloro-substituted compounds were more toxic than their fluoro-analogs, compared to only 24% where the fluoro-compound was more toxic.[1] This translates to a potential 10-15% increase in the average toxicity for chlorinated molecules, a statistically significant, albeit small, difference that warrants consideration during lead optimization.[2]

Experimental Evaluation: Self-Validating Protocols

To empirically determine the optimal halogen substituent for a given biphenyl-2-ylamine scaffold, rigorous and standardized in vitro assays are essential.

Workflow for Comparative Assessment

The following diagram outlines a logical workflow for comparing chloro- and fluoro-analogs in a drug discovery setting.

G cluster_0 Phase 1: Synthesis & Physicochemical cluster_1 Phase 2: In Vitro Pharmacology & ADME cluster_2 Phase 3: Data Analysis & Decision Synth_F Synthesize Fluoro-analog Purity Confirm Purity & Structure (NMR, LC-MS, HRMS) Synth_F->Purity Synth_Cl Synthesize Chloro-analog Synth_Cl->Purity LogD Measure LogD (pH 7.4) Purity->LogD Solubility Assess Kinetic Solubility LogD->Solubility Potency Target Potency Assay (e.g., Kinase IC50) Solubility->Potency MetStab Metabolic Stability (Liver Microsomes) Potency->MetStab Permeability Cell Permeability (e.g., Caco-2 Assay) MetStab->Permeability Analysis Comparative Analysis (Potency vs. PK Profile) Permeability->Analysis Decision Select Candidate for Further Optimization Analysis->Decision

Caption: Workflow for comparing halogenated analogs.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a standardized method to assess the metabolic stability of test compounds, a critical parameter influenced by halogen substitution.[6][7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of chloro- and fluoro-substituted biphenyl-2-ylamines.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Controls (e.g., Midazolam, Dextromethorphan)[6]

  • NADPH Regenerating System (or 1 mM NADPH)[7]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLMs at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[6][7]

  • Compound Incubation: Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH. This is the T=0 time point.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[7][9]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[9]

Self-Validation:

  • A "minus-cofactor" control (without NADPH) must be run to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or instability.[7]

  • Positive control compounds with known metabolic rates must be included in each run to verify the metabolic competency of the microsomal batch.[8]

Protocol: Caco-2 Permeability Assay

This assay predicts intestinal permeability, a key factor for oral bioavailability, which can be affected by changes in pKa and lipophilicity from halogen substitution.[10][][12]

Objective: To determine the apparent permeability coefficient (Papp) of the compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell™ plates (e.g., 24-well)

  • Culture medium and buffers (HBSS)

  • Test Compounds (10 µM in buffer)

  • Control Compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability)[13]

  • Lucifer Yellow (to check monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on the semipermeable membrane of Transwell™ inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[13]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer Yellow leak test.[12]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (10 µM) to the apical (A) chamber.

    • Add fresh buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[14]

    • At the end of the incubation, take samples from both A and B chambers.

  • Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[13]

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

Self-Validation:

  • The Papp values of high and low permeability control compounds must fall within an established range for the assay to be considered valid.[12]

  • The monolayer integrity, confirmed by TEER and Lucifer Yellow flux, must meet predefined criteria.

Conclusion: Making an Informed Choice

The decision to use a chloro or fluoro substituent on a biphenyl-2-ylamine scaffold is a nuanced one without a universal answer.

  • Choose Fluorine when: The primary goal is to block a specific site of metabolism, reduce the basicity of a nearby amine to improve permeability, or when a close steric mimic of hydrogen is required.[3]

  • Choose Chlorine when: The objective is to increase potency through enhanced van der Waals or halogen bonding interactions, fill a larger hydrophobic pocket, or when a more significant increase in lipophilicity is desired to improve membrane crossing.[1][15]

Ultimately, the best approach is empirical. The parallel synthesis and evaluation of both chloro- and fluoro-analogs using the robust, self-validating protocols described here will provide the definitive data needed to guide rational drug design and select the candidate with the most promising overall profile for further development.

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • BOC Sciences. Caco-2 Permeability Testing | Intestinal Model.
  • Enamine. Caco-2 Permeability Assay.
  • Evotec. Caco-2 Permeability Assay.
  • Concept Life Sciences. Caco-2 Permeability.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Mercell. metabolic stability in liver microsomes.
  • Cambridge Open Engage. Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design.
  • Creative Bioarray. Microsomal Stability Assay.
  • PMC. Effect of “magic chlorine” in drug discovery: an in silico approach.
  • ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design.
  • Evotec. Microsomal Stability.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • PubChem. 3'-Chloro-4'-fluoro-2-biphenylamine.
  • ResearchGate.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 4'-Fluorobiphenyl-2-ylamine hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Upstream Purity Control

In the intricate world of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled processes and high-quality starting materials. For complex APIs, the quality is often "predetermined" at the intermediate stage.[1] 4'-Fluorobiphenyl-2-ylamine hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the impurity profile, yield, and safety of the final drug product.[2] Impurities introduced from an intermediate can carry through the synthetic route, leading to costly purification challenges, batch failures, and significant regulatory hurdles.[1]

This guide provides a comprehensive, multi-technique framework for researchers and drug development professionals to rigorously assess and compare the purity of 4'-Fluorobiphenyl-2-ylamine hydrochloride from various commercial suppliers. We will move beyond a simple purity percentage and delve into creating a holistic quality profile for the intermediate, enabling an informed and scientifically sound procurement decision. Our approach is grounded in the principle that a robust analytical system is not merely for quality control, but a strategic tool for risk mitigation in drug development.[1]

Part 1: Foundational Assessment - More Than Meets the Eye

Before engaging sophisticated instrumentation, a foundational assessment can provide valuable initial clues about the quality and consistency of the material.

Certificate of Analysis (CoA) Review

The CoA is the supplier's quality statement. However, it should be treated as a starting point for verification, not a final guarantee.

  • Scrutinize the methods: Does the supplier use high-resolution techniques like HPLC or a less precise method like titration?

  • Check for specifics: Is data provided for residual solvents or heavy metals? The absence of this information is a red flag.

  • Batch-to-batch consistency: If possible, request CoAs from multiple batches to assess manufacturing consistency.

Visual and Olfactory Inspection

This basic step should never be overlooked.

  • Appearance: The product should be a consistent, free-flowing crystalline solid. Note any discoloration (e.g., yellow or brown tints), which could indicate degradation products or organic impurities.

  • Clumping: Significant clumping may suggest high moisture content.

  • Odor: Any strong, unexpected chemical odors could point to residual solvents not listed on the CoA.

Solubility Profile

A simple solubility test in relevant laboratory solvents (e.g., Methanol, DMSO, Water) can be revealing. Incomplete dissolution or the presence of particulates indicates insoluble impurities.

Protocol: Basic Solubility Test

  • Weigh 10 mg of the sample into a clean glass vial.

  • Add 1 mL of the chosen solvent (e.g., Methanol).

  • Vortex for 1 minute at room temperature.

  • Visually inspect for complete dissolution against a dark and light background. Any haziness or suspended particles should be noted.

Part 2: Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its related impurities.[3]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic intermediates.[4][3] It separates compounds based on their polarity, providing a detailed "fingerprint" of the sample.

Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL Mobile Phase A/B (50:50) A->B C Filter with 0.45 µm syringe filter into HPLC vial B->C D Inject 5 µL into RP-HPLC system C->D E Separate on C18 Column with Gradient Elution D->E F Detect at 254 nm E->F G Integrate all peaks in the chromatogram F->G H Calculate Purity by Area Percent Normalization G->H I Report % Purity, # of Impurities, % Largest Impurity H->I

Caption: Workflow for HPLC purity analysis of 4'-Fluorobiphenyl-2-ylamine HCl.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis: Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Hypothetical Comparative Data: HPLC Analysis

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderWhite crystallineYellowish powder
HPLC Purity (%) 99.6%98.8%99.1%
Number of Impurities >0.05% 254
Largest Single Impurity (%) 0.25% (at RRT 1.15)0.48% (at RRT 0.85)0.30% (at RRT 1.15)
Notes Clean profile, one known related substance.Multiple small impurities, one significant early-eluting peak.Contains the same major impurity as A, plus discoloration.

RRT = Relative Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Residual solvents are process-related impurities that must be controlled.[5] Headspace GC-MS is the ideal technique for this analysis due to its ability to separate and identify volatile compounds with high sensitivity.[6][7]

Workflow: Headspace GC-MS for Residual Solvents

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Accurately weigh ~50 mg of sample B Dissolve in 1 mL of DMSO in a 20 mL Headspace Vial A->B C Crimp vial securely B->C D Incubate vial in Headspace Autosampler C->D E Inject vapor phase into GC D->E F Separate on DB-624 column E->F G Detect & Identify by MS F->G H Identify peaks by comparing mass spectra to NIST library G->H I Quantify against a standard if necessary H->I

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 min

  • GC Oven Program:

    • Initial: 40°C, hold for 5 min

    • Ramp: 10°C/min to 240°C, hold for 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • MS Parameters: Scan mode from m/z 35 to 350.

  • Identification: Compare acquired mass spectra against the NIST/Wiley library.

Hypothetical Comparative Data: Residual Solvent Analysis (ppm)

SolventICH Q3C Limit (Class 2)Supplier ASupplier BSupplier C
Dichloromethane 600 ppm< 50 ppm750 ppm120 ppm
Toluene 890 ppm< 50 ppm< 50 ppm450 ppm
Methanol 3000 ppm250 ppm1500 ppm1800 ppm
Notes Clean solvent profile.Fails limit for Dichloromethane. High levels of multiple solvents.

Part 3: Definitive Structural Confirmation and Impurity Identification

While chromatography quantifies impurities, spectroscopy identifies them. This is a critical step, as the toxicological profile of an impurity is entirely dependent on its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

By coupling the HPLC method to a mass spectrometer, we can obtain the molecular weight of the impurities separated chromatographically.[1][3] This is the first step in identifying an unknown peak. For example, an impurity peak at RRT 1.15 showing a molecular ion corresponding to the loss of fluorine and addition of chlorine would strongly suggest a halogen exchange impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of an organic molecule and its impurities.[8][9][10] For 4'-Fluorobiphenyl-2-ylamine, a suite of experiments provides definitive confirmation.

  • ¹H NMR: Confirms the presence and connectivity of all protons. The integration of peaks should match the expected number of protons in the structure.

  • ¹⁹F NMR: This is a crucial and highly sensitive experiment for this specific molecule. It provides a clean spectrum with a single peak for the fluorine atom. The presence of any additional peaks immediately signals a fluorine-containing impurity.[11][12]

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to assign all proton and carbon signals and to elucidate the structure of any significant, isolated impurities.

Workflow: Impurity Structure Elucidation

ID_Workflow A Impurity peak detected in HPLC-UV B Analyze by LC-MS A->B C Obtain Molecular Weight B->C D Propose Putative Structures (e.g., Isomer, By-product) C->D G Confirm Structure C->G Cross-verify E Isolate Impurity via Prep-HPLC (if >0.5%) D->E If needed F Acquire Full NMR Dataset (1H, 13C, 19F, 2D) E->F F->G

Caption: Logical workflow for identifying unknown impurities.

Hypothetical Comparative Data: Spectroscopic Analysis

AnalysisSpecificationSupplier ASupplier BSupplier C
¹H NMR Conforms to structureConformsConformsConforms
¹⁹F NMR Single peak at ~ -115 ppmSingle peak, conformsSingle peak, conformsMain peak + small impurity peak at -118 ppm
LC-MS of main peak [M+H]⁺ = 188.08MatchesMatchesMatches
LC-MS of impurity at RRT 0.85 N/ANot present[M+H]⁺ = 204.05Not present
Notes Clean spectra.Main component is correct. Impurity MW suggests a different starting material was used.Fluorinated impurity detected.

Part 4: Synthesis and Final Recommendation

A final decision requires synthesizing all data points into a comprehensive quality assessment. A high purity value from HPLC is meaningless if the material contains a toxic residual solvent or a structurally-alerting impurity.

Overall Quality Scorecard

ParameterSupplier ASupplier BSupplier C
CoA Reliability HighMediumMedium
Physical Appearance ExcellentGoodPoor
HPLC Purity Excellent (99.6%)Good (98.8%)Good (99.1%)
Impurity Profile Best (Clean)Poor (Multiple impurities)Fair (Known impurity + other)
Residual Solvents Excellent (Pass)FAIL Fair (High but passing)
Structural Integrity (NMR/MS) ExcellentGood (Impurity of concern)FAIL (Fluorinated impurity)
Overall Recommendation Recommended Not Recommended Not Recommended

Based on this multi-faceted analysis, Supplier A is the clear choice. Although its headline purity is only marginally higher than Supplier C's, it demonstrates superior quality across all critical parameters: a cleaner impurity and residual solvent profile, and confirmed structural integrity with no detectable related impurities by NMR.

Supplier B is rejected due to a critical failure in residual solvent limits, posing a direct safety and compliance risk. Supplier C is rejected due to the presence of an unknown fluorinated impurity detected by ¹⁹F NMR, which could have unpredictable reactivity and toxicology downstream.

This guide demonstrates that a rigorous, orthogonal approach to purity assessment is non-negotiable in pharmaceutical development. By investing the analytical effort upstream, research and development teams can safeguard their timelines, reduce manufacturing risks, and build a robust foundation for a safe and effective final drug product.

References

  • Novasol Biotech. (2024, October 1).
  • Tianming Pharmaceuticals. (2026, January 20).
  • Arborpharmchem. (2024, June 18).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Intertek.
  • Bell, N. et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy.
  • Hypha Discovery.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
  • JEOL Ltd.
  • Wang, H. et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • Powers, R. (2008).

Sources

A Senior Application Scientist's Guide to the Validation of a Synthetic Route for 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Approaches to the Biphenyl Core

The central challenge in synthesizing 4'-Fluorobiphenyl-2-ylamine lies in the efficient formation of the C-C bond that constitutes the biphenyl scaffold. Two of the most powerful and versatile methods in modern organic synthesis for this purpose are palladium-catalyzed cross-coupling reactions. We will explore two distinct strategies employing this type of catalysis.

Route 1: Suzuki-Miyaura Coupling - A Convergent Approach

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] This approach constructs the biphenyl backbone by coupling an aryl halide with an arylboronic acid. For our target, the most logical disconnection points to the coupling of a 2-haloaniline with 4-fluorophenylboronic acid.

Proposed Synthetic Pathways

cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Buchwald-Hartwig Amination A1 2-Bromoaniline C1 4'-Fluorobiphenyl-2-ylamine A1->C1 Pd Catalyst, Base B1 4-Fluorophenylboronic acid B1->C1 D1 4'-Fluorobiphenyl-2-ylamine Hydrochloride C1->D1 HCl A2 2-Bromofluorobenzene C2 4'-Fluorobiphenyl-2-ylamine A2->C2 Pd Catalyst, Base, Ligand B2 2-Aminobiphenyl B2->C2 D2 4'-Fluorobiphenyl-2-ylamine Hydrochloride C2->D2 HCl

Caption: Proposed synthetic strategies for 4'-Fluorobiphenyl-2-ylamine Hydrochloride.

In-Depth Analysis and Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route is highly attractive due to the commercial availability of both 2-bromoaniline and 4-fluorophenylboronic acid. The unprotected amine on the bromoaniline can potentially interfere with the catalyst, but recent advancements in ligand design have largely overcome this challenge.[1]

  • Reaction Setup: To a dried Schlenk flask, add 2-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterExpected Outcome
Yield 75-90%
Purity (HPLC) >98%
¹H NMR Consistent with the structure of 4'-Fluorobiphenyl-2-ylamine
¹³C NMR Consistent with the structure of 4'-Fluorobiphenyl-2-ylamine
Mass Spec (ESI+) Expected m/z for [M+H]⁺
Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] In this approach, the biphenyl scaffold is pre-formed, and the amino group is introduced in the final step. This strategy would involve the coupling of 2-aminobiphenyl with a 4-fluorohalobenzene.

  • Reaction Setup: In a glovebox, combine 2-aminobiphenyl (1.0 eq), 4-fluorobromobenzene (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq), and a palladium catalyst/ligand system. A common choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) with a bulky electron-rich phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 eq).

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the reaction vessel and heat to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

ParameterExpected Outcome
Yield 80-95%
Purity (HPLC) >98%
¹H NMR Consistent with the structure of 4'-Fluorobiphenyl-2-ylamine
¹³C NMR Consistent with the structure of 4'-Fluorobiphenyl-2-ylamine
Mass Spec (ESI+) Expected m/z for [M+H]⁺

Final Step: Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction, crucial for improving the compound's stability and handling properties.

  • Dissolution: Dissolve the purified 4'-Fluorobiphenyl-2-ylamine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow for Synthesis and Validation

cluster_workflow Synthesis and Validation Workflow start Select Synthetic Route synthesis Perform Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (Chromatography) workup->purification free_amine Isolate Free Amine purification->free_amine salt_formation Hydrochloride Salt Formation free_amine->salt_formation final_product Isolate Hydrochloride Salt salt_formation->final_product validation Characterization and Purity Analysis final_product->validation

Caption: A generalized workflow for the synthesis and validation of 4'-Fluorobiphenyl-2-ylamine Hydrochloride.

Comparative Analysis of the Proposed Routes

FeatureRoute 1: Suzuki-MiyauraRoute 2: Buchwald-Hartwig
Convergence More convergent, building the core structure in one step.Linear, with pre-formation of the biphenyl.
Starting Materials Readily available and generally less expensive.2-aminobiphenyl might be more costly than 2-bromoaniline.
Catalyst System Often simpler catalyst/ligand systems are effective.Requires careful selection of a bulky phosphine ligand.
Potential Side Reactions Homocoupling of the boronic acid.Dehalogenation of the aryl halide.
Overall Recommendation Likely the more cost-effective and straightforward route for initial exploration.Potentially higher yielding, but may require more optimization of the catalyst system.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent robust and high-yielding strategies for the synthesis of 4'-Fluorobiphenyl-2-ylamine hydrochloride. The choice between these routes may depend on factors such as the cost and availability of starting materials, and the specific expertise and resources of the laboratory. This guide provides the necessary framework for a researcher to not only synthesize the target molecule but also to rigorously validate its identity and purity, ensuring the quality of this critical intermediate for downstream applications in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. Available at: [Link]

  • 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • 4-Fluorobiphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Semantic Scholar. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents.
  • Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents.
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 4'-Fluorobiphenyl-2-ylamine hydrochloride demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for its safe management, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Hazard Profile and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. 4'-Fluorobiphenyl-2-ylamine hydrochloride must be treated as a hazardous waste stream due to its inherent chemical properties.

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[1] Based on available data for the parent compound, this chemical falls under the toxicity characteristic.

Hazard ClassificationDescriptionRationale and Safety Implication
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2]Ingestion can lead to significant adverse health effects. This necessitates stringent containment to prevent accidental exposure and contamination of common areas.
Suspected Carcinogen Category 2: Suspected of causing cancer.Long-term or repeated exposure may increase the risk of cancer. This classification demands that the compound be handled with engineering controls (e.g., fume hood) and robust PPE to minimize all routes of exposure.[3]
Skin & Eye Irritant Category 2: Causes skin and eye irritation.[4][5]Direct contact can cause irritation or chemical burns. The hydrochloride salt may exacerbate this effect, especially in the presence of moisture.
Halogenated Organic Contains a fluorine atom bonded to an aromatic structure.This is a critical classification for disposal. Halogenated waste requires specific high-temperature incineration to prevent the formation of environmentally persistent and highly toxic dioxins and furans.[6][7] It must never be mixed with non-halogenated solvent waste.[6]

Personal Protective Equipment (PPE) Protocol

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.[8]

  • Hand Protection: Nitrile gloves are required. For prolonged handling or when managing spills, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or during any procedure with a risk of splashing.[9]

  • Body Protection: A lab coat must be worn and fully fastened. For larger quantities, a chemically resistant apron is advisable.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]

Waste Segregation and Containerization: A Step-by-Step Guide

Proper segregation at the point of generation is the most critical step in the disposal process.[11][12] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity.[7]

Step 1: Select the Correct Waste Container All waste contaminated with 4'-Fluorobiphenyl-2-ylamine hydrochloride must be collected in a dedicated Hazardous Waste container designated for Halogenated Organic Solids or Halogenated Organic Liquids , as appropriate.[6]

  • Use containers compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable.[13]

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[14]

Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety.[13][15] The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "4'-Fluorobiphenyl-2-ylamine hydrochloride " and any other components in the waste stream.

  • The specific hazard characteristics: "Toxic , Irritant , Suspected Carcinogen "

  • The date accumulation started (the date the first drop of waste was added).

Step 3: Manage Different Waste Forms

  • Unused or Expired Solid Compound:

    • Dispose of the chemical in its original container whenever possible.[2][16] The original label provides clear identification.

    • If the original container is compromised, transfer the solid to a new, appropriate container and label it fully as described above.

    • Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[13][17]

  • Contaminated Solid Waste (e.g., weigh boats, gloves, paper towels):

    • Collect all contaminated items in a dedicated, labeled waste bag or container designated for Halogenated Organic Solid Waste .

    • Do not overfill the container. Ensure it can be securely sealed before removal.

  • Contaminated Liquid Waste (e.g., solutions, reaction mixtures):

    • Collect all liquid waste in a sealed, labeled container for Halogenated Organic Liquid Waste .

    • Crucially, ensure chemical compatibility. Do not mix this waste stream with strong oxidizing agents, bases, or other reactive chemicals that could cause a violent reaction or gas evolution.[9]

    • Keep the container closed at all times, except when adding waste.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4'-Fluorobiphenyl-2-ylamine hydrochloride waste streams.

G Disposal Workflow for 4'-Fluorobiphenyl-2-ylamine Hydrochloride cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Path start Waste Containing 4'-Fluorobiphenyl-2-ylamine HCl Generated solid Solid Waste (Pure compound, contaminated labware) start->solid Is it solid? liquid Liquid Waste (Solutions, reaction mixtures) start->liquid Is it liquid? sharps Contaminated Sharps (Needles, glass pipettes) start->sharps Is it a sharp? solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->liquid_container sharps_container Collect in Puncture-Proof 'Sharps' Container sharps->sharps_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa pickup Arrange for Pickup by EH&S or Licensed Hazardous Waste Contractor saa->pickup

Caption: Decision tree for proper segregation and disposal of waste.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is critical to mitigating risk. For a small spill of 4'-Fluorobiphenyl-2-ylamine hydrochloride solid:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[12] Avoid dry sweeping.

  • Clean Up: Carefully scoop the contaminated absorbent material into a labeled hazardous waste container for Halogenated Organic Solid Waste .

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department, following all internal reporting procedures.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Conclusion

The proper disposal of 4'-Fluorobiphenyl-2-ylamine hydrochloride is not merely a procedural task but a critical safety function. By understanding its hazard profile, mandating correct PPE usage, enforcing strict waste segregation, and preparing for emergencies, researchers can ensure a safe laboratory environment while upholding their commitment to environmental responsibility. Always consult your institution's specific waste management guidelines and your EH&S department for final disposal procedures.[18]

References

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices . Washington State Department of Ecology. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . CrelioHealth Blog. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania - EHRS. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management . Arkansas State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Waste . University of California, Santa Barbara - EH&S. [Link]

  • ICSC 0759 - 4-AMINOBIPHENYL . ILO and WHO. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Reduction . University of California, Santa Barbara - EH&S. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4'-Fluorobiphenyl-2-ylamine hydrochloride
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4'-Fluorobiphenyl-2-ylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.